Product packaging for AR-C155858(Cat. No.:CAS No. 496791-37-8)

AR-C155858

Cat. No.: B1667588
CAS No.: 496791-37-8
M. Wt: 461.5 g/mol
InChI Key: ISIVOJWVBJIOFM-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

an MCT1 inhibitor;  structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H27N5O5S B1667588 AR-C155858 CAS No. 496791-37-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-[(4S)-4-hydroxy-1,2-oxazolidine-2-carbonyl]-3-methyl-1-(2-methylpropyl)thieno[2,3-d]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5O5S/c1-10(2)7-25-20-17(18(28)24(5)21(25)30)16(19(29)26-8-13(27)9-31-26)15(32-20)6-14-11(3)22-23-12(14)4/h10,13,27H,6-9H2,1-5H3,(H,22,23)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISIVOJWVBJIOFM-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)CC2=C(C3=C(S2)N(C(=O)N(C3=O)C)CC(C)C)C(=O)N4CC(CO4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=NN1)C)CC2=C(C3=C(S2)N(C(=O)N(C3=O)C)CC(C)C)C(=O)N4C[C@@H](CO4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N5O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70436993
Record name AR-C155858
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70436993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

461.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

496791-37-8
Record name AR-C155858
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70436993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-[(4S)-4-hydroxy-1,2-oxazolidine-2-carbonyl]-3-methyl-1-(2-methylpropyl)-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

AR-C155858: A Deep Dive into its Mechanism of Action on Monocarboxylate Transporter 1 (MCT1)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AR-C155858 is a potent and selective small molecule inhibitor of the monocarboxylate transporters MCT1 and, to a lesser extent, MCT2.[1][2][3][4] It has emerged as a critical tool for studying the roles of these transporters in various physiological and pathological processes, including T-cell activation, cancer metabolism, and neurobiology.[5] This technical guide provides a comprehensive overview of the mechanism of action of this compound on MCT1, detailing its binding characteristics, inhibitory kinetics, and the experimental methodologies used to elucidate these properties.

Core Mechanism of Action

This compound exerts its inhibitory effect on MCT1 through a non-competitive, tight-binding mechanism. A key feature of its action is that it binds to an intracellular site on the transporter. This necessitates the compound to first traverse the plasma membrane to reach its target. The inhibition is time-dependent and slowly reversible, with maximal inhibition achieved after a pre-incubation period. Following removal of the inhibitor, the restoration of L-lactate uptake is significantly delayed.

Binding Site and Molecular Interactions

The binding site for this compound is located within the C-terminal half of MCT1, specifically involving transmembrane (TM) helices 7-10. Site-directed mutagenesis and molecular modeling studies have identified several key amino acid residues crucial for inhibitor binding and isoform selectivity. Notably, Phe360 in TM10 and Ser364 have been identified as critical for high-affinity binding. The mutation of these residues to their equivalents in the this compound-insensitive MCT4 results in a significant reduction in inhibitor sensitivity. Further studies have implicated Asn147, Arg306, Ser364, Lys38, Asp302, Leu274, and Ser278 in directing the inhibitor to its binding site and in the overall interaction. Interestingly, some of these residues, such as Lys38, Asp302, and Arg306, are also involved in the substrate translocation mechanism of MCT1.

Quantitative Data

The following tables summarize the key quantitative parameters defining the interaction of this compound with MCTs.

ParameterValueCell System/ModelReference
Ki for MCT1 2.3 ± 1.4 nMRat Erythrocytes
Ki for MCT2 < 10 nMXenopus laevis Oocytes
MCT4 No significant inhibition up to 10 µMXenopus laevis Oocytes
kcat (Turnover number) for MCT1 12.2 ± 1.1 s⁻¹Rat Erythrocytes
Number of this compound binding sites (Et) on MCT1 1.29 ± 0.09 nmol per ml of packed cellsRat Erythrocytes
ParameterValueCell LineReference
Km for this compound uptake 0.399 ± 0.067 µM4T1 Murine Breast Cancer Cells
Vmax for this compound uptake 4.79 ± 0.58 pmol/mg/min4T1 Murine Breast Cancer Cells
Diffusional Clearance (P) for this compound uptake 0.330 ± 0.088 µL/mg/min4T1 Murine Breast Cancer Cells

Signaling Pathways and Cellular Consequences

The inhibition of MCT1 by this compound has significant downstream effects on cellular metabolism and signaling, particularly in highly glycolytic cells such as activated T-lymphocytes and cancer cells. By blocking the efflux of lactate, this compound leads to intracellular lactate accumulation and a decrease in intracellular pH. This metabolic disruption can inhibit glycolysis, alter redox balance, and ultimately suppress cell proliferation. In the context of cancer therapy, targeting MCT1 can render cancer cells more susceptible to other treatments and can modulate the tumor microenvironment.

cluster_cell Cell AR_C_ext This compound (Extracellular) AR_C_int This compound (Intracellular) AR_C_ext->AR_C_int Passive Diffusion/ Potential Transport MCT1 MCT1 AR_C_int->MCT1 Binds to intracellular site (TMs 7-10) Lactate_out Extracellular Lactate Lactate_in Intracellular Lactate Lactate_in->Lactate_out Efflux via MCT1 pH_decrease Intracellular pH Decrease Lactate_in->pH_decrease Contributes to Glycolysis Glycolysis Glycolysis->Lactate_in Produces Proliferation Cell Proliferation Glycolysis->Proliferation Supports pH_decrease->Glycolysis Inhibits

Caption: Mechanism of this compound action on a glycolytic cell.

Experimental Protocols

Lactate Transport Assay in Xenopus laevis Oocytes

This protocol is used to determine the inhibitory effect of this compound on specific MCT isoforms expressed heterologously.

Methodology:

  • cRNA Preparation and Oocyte Injection: Synthesize cRNA for the desired MCT isoform (e.g., MCT1, MCT2, or MCT4). Inject the cRNA into Xenopus laevis oocytes and incubate for 72 hours to allow for protein expression.

  • Inhibitor Pre-incubation: Pre-incubate the oocytes in a transport buffer (e.g., 75 mM NaCl, 2 mM KCl, 0.82 mM MgCl2, 1 mM CaCl2, and 20 mM MES, pH 6.0) containing the desired concentration of this compound for 45 minutes.

  • Lactate Uptake Measurement: Measure the uptake of L-[¹⁴C]lactate (e.g., at a concentration of 0.5 mM) over a short, linear time period (e.g., 2.5 minutes).

  • Data Analysis: Determine the rate of lactate uptake in the presence and absence of the inhibitor to calculate the percentage of inhibition. For determining Ki values, perform inhibitor titrations.

Start Start cRNA_prep Prepare cRNA for MCT isoform Start->cRNA_prep Oocyte_injection Inject cRNA into Xenopus Oocytes cRNA_prep->Oocyte_injection Incubation Incubate for 72h for protein expression Oocyte_injection->Incubation Pre_incubation Pre-incubate oocytes with This compound (45 min) Incubation->Pre_incubation Lactate_uptake Measure L-[14C]lactate uptake (2.5 min) Pre_incubation->Lactate_uptake Data_analysis Calculate % inhibition and Ki values Lactate_uptake->Data_analysis End End Data_analysis->End

Caption: Workflow for lactate transport assay in Xenopus oocytes.

Lactate Transport Assay in Rat Erythrocytes

This protocol utilizes a native system with high levels of endogenous MCT1 to characterize the inhibitor's kinetics.

Methodology:

  • Erythrocyte Preparation: Obtain fresh rat erythrocytes and wash them in a suitable buffer.

  • Inhibition of Anion Exchanger: Block lactate transport via the anion exchanger (AE1) using an inhibitor such as 5 µM DIDS.

  • Lactate Transport Measurement: Monitor the proton-linked transport of L-lactate (e.g., 10 mM) into the erythrocytes at a controlled temperature (e.g., 6 °C) by measuring the extracellular pH increase using a pH electrode.

  • Inhibitor Titration: Perform the assay with a range of this compound concentrations to determine the Ki value.

[³H]-AR-C155858 Binding Assay in Xenopus laevis Oocytes

This protocol directly measures the binding of radiolabeled this compound to MCT1.

Methodology:

  • Oocyte Preparation: Inject oocytes with MCT1 cRNA or water (as a control) and incubate for 3 days.

  • Binding Incubation: Incubate the oocytes in a transport buffer (pH 6.0) containing a known concentration of [³H]-AR-C155858 (e.g., 50 nM) for 45 minutes at room temperature.

  • Membrane Isolation: Isolate the oocyte membranes by homogenization and centrifugation.

  • Scintillation Counting: Solubilize the membrane pellet and measure the amount of bound [³H]-AR-C155858 using a scintillation counter.

  • Data Analysis: Correct for non-specific binding using the data from water-injected oocytes to determine the specific binding of the inhibitor to MCT1.

cluster_logic Logical Relationship of this compound Selectivity AR_C This compound MCT1 MCT1 AR_C->MCT1 Binds to MCT2 MCT2 AR_C->MCT2 Binds to MCT4 MCT4 AR_C->MCT4 Does not bind effectively Binding_Site Intracellular Binding Site (TMs 7-10) MCT1->Binding_Site Inhibition Potent Inhibition MCT1->Inhibition MCT2->Binding_Site MCT2->Inhibition No_Inhibition No Significant Inhibition MCT4->No_Inhibition Key_Residues Key Residues (e.g., Phe360, Ser364) Binding_Site->Key_Residues

Caption: Isoform selectivity of this compound for monocarboxylate transporters.

Conclusion

This compound is a highly specific and potent inhibitor of MCT1 and MCT2 that acts via a well-characterized intracellular binding mechanism. Its utility in preclinical research has significantly advanced our understanding of the roles of monocarboxylate transporters in health and disease. The detailed mechanistic and methodological information provided in this guide serves as a valuable resource for researchers utilizing this compound in their studies and for those involved in the development of novel MCT inhibitors.

References

Unraveling the Intracellular Binding Site of AR-C155858: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the intracellular binding site of AR-C155858, a potent inhibitor of monocarboxylate transporters (MCTs). This compound shows high affinity for MCT1 and MCT2, while being largely inactive against MCT4, making it a valuable tool for studying lactate transport and a potential therapeutic agent in oncology and immunology.[1][2][3][4] This document details the molecular basis of its inhibitory action, summarizes key quantitative data, outlines experimental protocols for its characterization, and provides visual representations of the associated biological pathways and experimental workflows.

Molecular Mechanism and Binding Site Localization

The precise binding pocket has been mapped to the C-terminal half of the transporter, specifically involving transmembrane (TM) helices 7-10. This was elucidated through studies using chimeric transporters constructed from inhibitor-sensitive MCT1 and inhibitor-insensitive MCT4.

Key Amino Acid Residues

Site-directed mutagenesis and molecular modeling studies have identified several critical amino acid residues within the binding pocket that are essential for the high-affinity interaction with this compound. These residues are also implicated in the binding and translocation of the natural substrates of the transporter, such as lactate and pyruvate.

Key residues for this compound binding include:

  • Asn147 (in TM helix 5)

  • Arg306 (in TM helix 8)

  • Ser364 (in TM helix 10)

These residues are thought to be important for guiding the inhibitor to its final binding position. Once positioned, this compound is believed to interact with another set of residues crucial for the transporter's function:

  • Lys38 (in TM helix 1)

  • Asp302 (in TM helix 8)

  • Phe360 (in TM helix 10)

  • Leu274

  • Ser278

The interaction of this compound with these residues is thought to lock the transporter in a conformation that prevents the translocation of its substrates.

Quantitative Data Summary

The following tables summarize the key quantitative data characterizing the interaction of this compound with its target transporters.

ParameterTransporterValueCell SystemReference
Ki (Inhibition Constant) MCT12.3 ± 1.4 nMRat Erythrocytes
MCT2< 10 nMXenopus laevis oocytes
kcat (Turnover Number) MCT112.2 ± 1.1 s⁻¹Rat Erythrocytes
IC50 (L-lactate uptake) MCT1/225.0 ± 4.2 nM4T1 breast cancer cells
IC50 (Cell proliferation) MCT1/220.2 ± 0.2 nM4T1 breast cancer cells

Table 1: Kinetic and Inhibitory Parameters of this compound

ResidueLocationRole in BindingReference
Asn147 TM5Directing inhibitor to binding site
Arg306 TM8Directing inhibitor to binding site
Ser364 TM10Directing inhibitor to binding site
Lys38 TM1Final binding site interaction
Asp302 TM8Final binding site interaction
Phe360 TM10Final binding site interaction
Leu274 -Final binding site interaction
Ser278 -Final binding site interaction

Table 2: Key Amino Acid Residues in the this compound Binding Site of MCT1

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the intracellular binding site of this compound.

Construction of MCT1/MCT4 Chimeric Transporters

This technique is used to localize the binding domain of this compound by swapping domains between the sensitive MCT1 and the insensitive MCT4.

Protocol:

  • Vector Preparation: Utilize expression vectors containing the full-length cDNA for rat MCT1 and MCT4.

  • Restriction Digestion: Identify a common, unique restriction site within the transmembrane domain-spanning region of both MCT1 and MCT4 cDNAs. Perform restriction digests to excise the N-terminal and C-terminal fragments of both transporters.

  • Ligation: Ligate the N-terminal fragment of MCT1 with the C-terminal fragment of MCT4 to create the MCT1/4 chimera. Conversely, ligate the N-terminal fragment of MCT4 with the C-terminal fragment of MCT1 to create the MCT4/1 chimera.

  • Site-Directed Mutagenesis for Frame Correction: If the restriction sites are not perfectly aligned, use a site-directed mutagenesis kit (e.g., QuikChange®) to introduce single base deletions or additions to ensure the correct reading frame of the chimeric protein.

  • Sequencing Verification: Sequence the entire open reading frame of the chimeric constructs to confirm the correct fusion and the absence of any unintended mutations.

  • cRNA Synthesis: Linearize the expression vectors containing the chimeric cDNAs and use an in vitro transcription kit to synthesize capped cRNA for expression in Xenopus oocytes.

Lactate Transport Assay in Xenopus laevis Oocytes

This assay is used to functionally assess the inhibitory activity of this compound on wild-type and chimeric MCTs.

Protocol:

  • Oocyte Preparation: Harvest and defolliculate stage V-VI oocytes from Xenopus laevis.

  • cRNA Injection: Inject oocytes with 50 ng of cRNA encoding the desired MCT construct (wild-type or chimera) or with water (as a negative control). Incubate the oocytes for 72 hours to allow for protein expression.

  • Inhibitor Pre-incubation: Place groups of 10-15 oocytes in a multi-well plate containing uptake buffer (e.g., 75 mM NaCl, 2 mM KCl, 0.82 mM MgCl₂, 1 mM CaCl₂, 20 mM MES, pH 6.0) with varying concentrations of this compound. Incubate for 45 minutes to allow the inhibitor to reach equilibrium.

  • Lactate Uptake: Transfer the oocytes to 50 µL of uptake buffer containing L-[¹⁴C]lactate (e.g., 0.5 mM) and the corresponding concentration of this compound.

  • Assay Termination and Lysis: After a defined incubation period (e.g., 2.5 minutes), rapidly wash the oocytes five times with ice-cold uptake buffer to remove extracellular radiolabel. Individually transfer oocytes to scintillation vials and lyse them in 100 µL of 2% (w/v) SDS.

  • Scintillation Counting: Add scintillation fluid to each vial and quantify the amount of incorporated L-[¹⁴C]lactate using a scintillation counter.

  • Data Analysis: Subtract the uptake measured in water-injected oocytes to determine the MCT-mediated transport. Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

Determination of Ki and kcat in Rat Erythrocytes

This method allows for the precise determination of the inhibitor's binding affinity and the transporter's turnover rate in a native cell system.

Protocol:

  • Erythrocyte Preparation: Obtain fresh rat blood and wash the erythrocytes multiple times in a saline buffer.

  • Inhibitor Pre-incubation: Pre-incubate the erythrocytes at a known hematocrit (e.g., 3.5% or 7%) for 1 hour at room temperature with a range of this compound concentrations.

  • Lactate Transport Measurement: Initiate lactate transport by adding L-lactate (e.g., 10 mM) at a reduced temperature (e.g., 6°C) to slow down the transport rate for accurate measurement. Monitor the initial rate of lactate influx.

  • Data Analysis: Fit the data using non-linear regression analysis to the equation for a tight-binding, non-competitive inhibitor. This analysis, which takes into account the total inhibitor concentration and the hematocrit, allows for the simultaneous determination of the Ki, the number of inhibitor binding sites (Et), and the turnover number (kcat).

Site-Directed Mutagenesis to Identify Key Binding Residues

This technique is employed to pinpoint specific amino acids that are crucial for this compound binding by mutating them and observing the effect on inhibitor sensitivity.

Protocol:

  • Template Plasmid: Use a plasmid containing the wild-type MCT1 cDNA as the template.

  • Primer Design: Design mutagenic primers that contain the desired nucleotide change to alter the specific amino acid residue of interest.

  • PCR Mutagenesis: Perform PCR using a high-fidelity DNA polymerase and the mutagenic primers. This will amplify the entire plasmid, incorporating the desired mutation.

  • Template Digestion: Digest the parental, non-mutated DNA template using a methylation-sensitive restriction enzyme (e.g., DpnI).

  • Transformation: Transform the mutated plasmids into competent E. coli for amplification.

  • Sequence Verification: Isolate the plasmid DNA and sequence the entire MCT1 gene to confirm the presence of the desired mutation and the absence of any other unintended mutations.

  • Functional Analysis: Express the mutated MCT1 in Xenopus oocytes and perform lactate transport assays in the presence of this compound to assess any changes in inhibitor sensitivity.

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the study of this compound.

G cluster_cell Cell cluster_membrane Plasma Membrane MCT1 MCT1 (Inward-open) MCT1_bound MCT1-AR-C155858 (Inhibited) Lactate_intra Intracellular Lactate ARC_intra This compound ARC_intra->MCT1 Intracellular Binding ARC_extra Extracellular This compound ARC_extra->ARC_intra Membrane Permeation Lactate_extra Extracellular Lactate Lactate_extra->MCT1 Transport Lactate_extra->MCT1_bound Transport Blocked

Caption: Proposed mechanism of MCT1 inhibition by this compound.

G cluster_localization Binding Site Localization MCT1_cDNA MCT1 cDNA (Sensitive) Expression Expression in Xenopus Oocytes MCT1_cDNA->Expression MCT4_cDNA MCT4 cDNA (Insensitive) MCT4_cDNA->Expression MCT1_4_chimera MCT1/4 Chimera (N-MCT1/C-MCT4) MCT1_4_chimera->Expression MCT4_1_chimera MCT4/1 Chimera (N-MCT4/C-MCT1) MCT4_1_chimera->Expression Assay Lactate Transport Assay with this compound Expression->Assay Result1 Insensitive Assay->Result1 MCT1/4 Result2 Sensitive Assay->Result2 MCT4/1 Conclusion Conclusion: Binding site is in the C-terminal half of MCT1 Result1->Conclusion Result2->Conclusion

Caption: Experimental workflow for localizing the this compound binding site.

G cluster_residue_id Key Residue Identification MCT1_model MCT1 Homology Model Docking Docking of this compound MCT1_model->Docking Candidate_residues Identify Candidate Binding Residues Docking->Candidate_residues SDM Site-Directed Mutagenesis of MCT1 cDNA Candidate_residues->SDM Expression Expression of Mutants in Xenopus Oocytes SDM->Expression Assay Inhibitor Sensitivity Assay Expression->Assay Analysis Analyze Change in Inhibitor Sensitivity Assay->Analysis

Caption: Workflow for identifying key amino acid residues for this compound binding.

References

AR-C155858: A Technical Guide to its Selectivity for Monocarboxylate Transporters MCT1 and MCT2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selective inhibition of Monocarboxylate Transporter 1 (MCT1) and Monocarboxylate Transporter 2 (MCT2) by the potent inhibitor, AR-C155858. This document outlines the quantitative inhibitory data, details the experimental protocols used to determine selectivity, and illustrates the relevant biological pathways and experimental workflows.

Quantitative Selectivity of this compound

This compound is a highly potent inhibitor of both MCT1 and MCT2, with a significantly lower affinity for MCT2 compared to MCT1.[1][2][3] It exhibits no inhibitory activity against MCT4.[4] The inhibitory constants (Ki) are summarized in the table below.

TransporterKi ValueDescription
MCT1 2.3 nMDetermined in rat erythrocytes expressing endogenous MCT1.
MCT2 < 10 nMDetermined in MCT2-transfected Xenopus laevis oocytes. The precise Ki is noted to be significantly less than 10 nM.
MCT4 No InhibitionThis compound is inactive against MCT4.

Mechanism of Inhibition

This compound exerts its inhibitory effect by binding to an intracellular site on the transporters. The proposed mechanism involves the slow permeation of this compound across the cell membrane to reach the cytosol, where it then binds to the transporter. For MCT1, this binding site is located within the C-terminal half of the transporter, specifically involving transmembrane helices 7-10. The interaction with key residues in this region, such as those on helices 5, 8, and 10, is crucial for its potent inhibition. The inhibition of MCT1 by this compound has been shown to be time-dependent.

The sensitivity of MCT2 to this compound can be modulated by its ancillary protein. For instance, the presence of the ancillary protein embigin can reduce the inhibitory effect of this compound on MCT2.

Experimental Protocols for Determining Inhibitor Selectivity

The selectivity of this compound for MCT1 versus MCT2 is typically determined using radiolabeled substrate uptake assays in cells or oocytes expressing the specific transporter isoform.

L-[14C]Lactate Uptake Assay in Xenopus laevis Oocytes

This is a common method to assess the inhibitory activity of compounds on specific MCT isoforms.

Protocol:

  • Expression of MCTs in Oocytes:

    • Synthesize cRNA for the desired MCT isoform (e.g., MCT1, MCT2) and any necessary ancillary proteins (e.g., basigin, embigin).

    • Microinject the cRNA into Xenopus laevis oocytes.

    • Incubate the oocytes for 3-5 days to allow for protein expression at the plasma membrane.

  • Inhibitor Pre-incubation:

    • Wash the oocytes with an appropriate uptake buffer (e.g., 75 mM NaCl, 2 mM KCl, 0.82 mM MgCl2, 1 mM CaCl2, and 20 mM MES, pH 6.0).

    • Pre-incubate the oocytes in the uptake buffer containing various concentrations of this compound for a specified time (e.g., 45 minutes) at room temperature.

  • Substrate Uptake Measurement:

    • Initiate the uptake by adding the uptake buffer containing a fixed concentration of L-[14C]lactate (e.g., 0.5 mM).

    • Allow the uptake to proceed for a defined period (e.g., 2.5-10 minutes).

    • Stop the reaction by washing the oocytes rapidly with ice-cold buffer.

  • Quantification and Analysis:

    • Lyse individual oocytes and measure the incorporated radioactivity using liquid scintillation counting.

    • Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 or Ki value.

G cluster_prep Preparation cluster_assay Uptake Assay cluster_analysis Analysis cRNA MCT cRNA Synthesis Injection cRNA Microinjection into Oocytes cRNA->Injection Incubation Incubation (3-5 days) for Protein Expression Injection->Incubation Preincubation Pre-incubation with This compound Incubation->Preincubation Uptake Addition of L-[14C]Lactate Preincubation->Uptake Wash Stop Reaction (Ice-cold Wash) Uptake->Wash Lysis Oocyte Lysis Wash->Lysis Scintillation Scintillation Counting Lysis->Scintillation Analysis Data Analysis (IC50/Ki Determination) Scintillation->Analysis

Caption: Workflow for determining MCT inhibition using a radiolabeled lactate uptake assay.

Role in Biological Pathways and Research Applications

MCT1 and MCT2 are crucial for the transport of monocarboxylates like lactate and pyruvate across cell membranes. They play a key role in cellular metabolism, particularly in the "lactate shuttle" hypothesis, where lactate produced by glycolytic cells is utilized by oxidative cells as a respiratory fuel.

  • MCT1 is ubiquitously expressed and is involved in both lactate import and export, depending on the metabolic state of the cell.

  • MCT2 has a higher affinity for substrates compared to MCT1 and is predominantly found in tissues that consume lactate, such as neurons and the heart.

The selective inhibition of MCT1 and MCT2 by this compound makes it a valuable tool for dissecting the distinct roles of these transporters in various physiological and pathological processes, including cancer metabolism and neurobiology. In cancer, many tumor cells rely on high rates of glycolysis and subsequent lactate efflux via MCTs to maintain a high proliferative rate. Inhibition of MCT1 by this compound can block this lactate export, leading to intracellular acidification and inhibition of glycolysis, thereby suppressing tumor growth.

G cluster_glycolytic Glycolytic Cell (e.g., Cancer, Astrocyte) cluster_oxidative Oxidative Cell (e.g., Neuron, Cardiomyocyte) Glucose_in Glucose Glycolysis Glycolysis Glucose_in->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate Lactate_gly Lactate Pyruvate->Lactate_gly MCT1_4 MCT1 / MCT4 Lactate_gly->MCT1_4 Lactate_ox Lactate Pyruvate_ox Pyruvate Lactate_ox->Pyruvate_ox MCT1_2 MCT1 / MCT2 TCA TCA Cycle & Oxidative Phosphorylation Pyruvate_ox->TCA ATP ATP TCA->ATP MCT1_4->Lactate_ox Lactate Shuttle ARC This compound ARC->MCT1_4 ARC->MCT1_2

Caption: The lactate shuttle and the inhibitory action of this compound.

References

The Impact of AR-C155858 on Lactate Transport Kinetics: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AR-C155858 is a potent and specific inhibitor of the monocarboxylate transporters MCT1 and MCT2, which play a crucial role in the transport of lactate and other monocarboxylates across the plasma membrane.[1][2][3] Due to the central role of lactate in cellular metabolism, particularly in cancer and immunology, understanding the precise effects of this compound on lactate transport kinetics is of significant interest for therapeutic development. This technical guide provides a comprehensive overview of the quantitative data, experimental methodologies, and mechanistic insights into the action of this compound.

Quantitative Analysis of this compound Inhibition

The inhibitory potency of this compound has been characterized across various experimental systems. The following tables summarize the key quantitative data on its effect on lactate transport kinetics.

Table 1: Inhibitory Constants (Ki) and IC50 Values for this compound

TransporterCell System/SpeciesParameterValueReference
MCT1Rat ErythrocytesKi2.3 ± 1.4 nM[1][2]
MCT1HAP1 MCT4-KO cellsIC50~7 nM
MCT14T1 Murine Breast Cancer CellsIC50 (L-lactate uptake)25.0 ± 4.2 nM
MCT14T1 Murine Breast Cancer CellsIC50 (Cell growth)20.2 ± 0.2 nM
MCT2-Ki< 10 nM
MCT4Xenopus laevis oocytesInhibitionNot inhibited
MCT4HAP1 MCT1-KO cellsInhibitionNo effect

Table 2: Kinetic Parameters of MCT1 in the Presence of this compound

ParameterExperimental SystemValueReference
Turnover number (kcat) of MCT1Rat Erythrocytes (at 6 °C)12.2 ± 1.1 s⁻¹
Number of this compound-binding sites (Et) on MCT1Rat Erythrocytes1.29 ± 0.09 nmol per ml of packed cells

Table 3: Cellular Uptake Kinetics of this compound in 4T1 Cells

ParameterValueReference
Km0.399 ± 0.067 μM
Vmax4.79 ± 0.58 pmol/mg/min
Diffusional clearance (P)0.330 ± 0.088 μL/mg/min

Mechanism of Action and Signaling

This compound acts as a potent inhibitor of MCT1 and MCT2 by binding to an intracellular site on the transporters. This intracellular binding is a key feature of its mechanism, suggesting that the inhibitor must first enter the cell to exert its effect. Studies using chimeric transporters of MCT1 and MCT4 have pinpointed the binding site to the C-terminal half of MCT1, specifically involving transmembrane domains 7-10. Key residues identified as crucial for this compound binding include Phe360 and Ser364. The inhibition by this compound is time-dependent and slowly reversible.

The following diagram illustrates the proposed mechanism of this compound inhibition of MCT1.

cluster_membrane Plasma Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space MCT1 MCT1 Transporter Lactate_in Lactate MCT1->Lactate_in Transport Out Site Intracellular Binding Site (TM 7-10) Site->MCT1 Inhibition Lactate_out Lactate Lactate_out->MCT1 Transport In ARC_in This compound ARC_in->Site Binding

Mechanism of this compound Inhibition of MCT1.

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. The following sections describe the key experimental protocols used to characterize the effect of this compound on lactate transport.

Measurement of Lactate Transport in Rat Erythrocytes

This method utilizes a pH-sensitive electrode to measure the proton-linked transport of lactate.

  • Cell Preparation: Rat erythrocytes are used at a 3.5% or 7% hematocrit in a lightly buffered saline medium.

  • Inhibitor Pre-incubation: The erythrocytes are pre-incubated for 1 hour at room temperature with the desired concentration of this compound.

  • Assay Conditions: The assay is performed in the presence of 5 µM DIDS and 100 µM acetazolamide to block bicarbonate/CO2-mediated proton movements.

  • Measurement: Lactate transport is initiated by the addition of L-lactate, and the change in extracellular pH is monitored using a pH-sensitive electrode.

Lactate Transport Assay in Xenopus laevis Oocytes

This system allows for the functional expression and characterization of specific MCT isoforms.

  • cRNA Injection: Oocytes are injected with cRNA encoding the desired MCT isoform (e.g., MCT1, MCT2, or MCT4).

  • Expression: The oocytes are incubated for 72 hours to allow for transporter expression.

  • Inhibitor Pre-incubation: Oocytes are pre-incubated in a transport buffer (pH 6.0) with or without this compound for a specified time (e.g., 45 minutes).

  • Uptake Measurement: The uptake of radiolabeled L-[¹⁴C]lactate is measured over a short, linear time period (e.g., 2.5 minutes). Alternatively, changes in intracellular pH can be monitored using the fluorescent dye BCECF.

The following diagram outlines the general workflow for assessing this compound's effect on lactate transport in Xenopus oocytes.

cluster_workflow Xenopus Oocyte Experimental Workflow start Start injection Inject Oocytes with MCT cRNA start->injection expression 72h Expression injection->expression preincubation Pre-incubate with This compound expression->preincubation assay Lactate Transport Assay (¹⁴C-Lactate or BCECF) preincubation->assay analysis Data Analysis assay->analysis end End analysis->end

Workflow for Xenopus Oocyte Lactate Transport Assay.
Cellular Uptake and Inhibition Assays in Cancer Cell Lines (e.g., 4T1)

These assays are critical for evaluating the efficacy of this compound in a cancer-relevant context.

  • Cell Culture: 4T1 murine breast cancer cells, which express MCT1, are cultured under standard conditions.

  • Inhibition Assay:

    • Cells are pre-incubated with varying concentrations of this compound for a short period (e.g., 5 minutes) to achieve maximal inhibition.

    • The uptake of L-[³H]lactate is then measured over a defined time course.

  • Reversibility Assay:

    • After pre-incubation with the inhibitor, cells are washed to remove this compound.

    • L-lactate uptake is then measured at various time points post-washout to determine the rate of recovery of transporter function.

  • Inhibitor Uptake Assay:

    • The uptake of radiolabeled or unlabeled this compound into the cells is measured over time to determine its own transport kinetics.

Logical Relationship of this compound's Effects

The inhibition of lactate transport by this compound has downstream consequences on cellular metabolism and function, particularly in highly glycolytic cells like cancer cells. By blocking lactate efflux, this compound can lead to intracellular lactate accumulation and a subsequent decrease in intracellular pH, which can impact various cellular processes, including glycolysis itself and cell proliferation.

The following diagram illustrates the logical cascade of events following MCT1 inhibition by this compound.

cluster_logical Consequences of MCT1 Inhibition ARC This compound MCT1_inhibition MCT1 Inhibition ARC->MCT1_inhibition Lactate_efflux_block Blocked Lactate Efflux MCT1_inhibition->Lactate_efflux_block Intracellular_lactate_up ↑ Intracellular Lactate Lactate_efflux_block->Intracellular_lactate_up pH_down ↓ Intracellular pH Intracellular_lactate_up->pH_down Glycolysis_inhibition Glycolysis Inhibition pH_down->Glycolysis_inhibition Proliferation_down ↓ Cell Proliferation Glycolysis_inhibition->Proliferation_down

Logical Cascade of MCT1 Inhibition by this compound.

Conclusion

This compound is a highly potent and specific inhibitor of MCT1 and MCT2, with a well-characterized mechanism of action involving intracellular binding. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals working with this compound. A thorough understanding of its effects on lactate transport kinetics is essential for its application in studying cellular metabolism and for the development of novel therapeutic strategies targeting lactate transport.

References

AR-C155858: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: AR-C155858 is a potent and selective small molecule inhibitor of the monocarboxylate transporters MCT1 and MCT2.[1][2] It has emerged as a critical tool for studying the roles of these transporters in cellular metabolism, particularly in the context of cancer and immunology.[1] This guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and key experimental protocols related to this compound for researchers and drug development professionals.

Chemical Structure and Properties

This compound is a thieno[2,3-d]pyrimidine-2,4-dione derivative. Its detailed chemical properties are summarized below.

PropertyValue
IUPAC Name 6-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-[[(4S)-4-hydroxy-2-isoxazolidinyl]carbonyl]-3-methyl-1-(2-methylpropyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione
CAS Number 496791-37-8
Molecular Formula C₂₁H₂₇N₅O₅S
Molecular Weight 461.53 g/mol
Canonical SMILES CC1=C(C(=NN1)C)CC2=C(C3=C(S2)N(C(=O)N(C3=O)C)CC(C)C)C(=O)N4CC(CO4)O
Solubility Soluble in DMSO (up to 100 mM)
Storage Store at -20°C

Mechanism of Action

This compound functions by inhibiting the transport of monocarboxylates, such as lactate and pyruvate, across the plasma membrane. It exhibits high selectivity for MCT1 and MCT2 over other isoforms like MCT4. The inhibitory action is potent, with Ki values in the low nanomolar range.

The binding site for this compound is located on the intracellular side of the transporter, involving transmembrane helices 7-10. This means the inhibitor must first enter the cell to exert its effect. Once bound, it blocks the conformational changes necessary for the transport cycle, effectively shutting down the influx and efflux of lactate. This disruption of lactate flux can lead to increased intracellular lactate, reduced glycolysis, and inhibition of cell proliferation, particularly in cancer cells that rely on aerobic glycolysis (the Warburg effect).

cluster_2 Intracellular Space Lactate_out Lactate MCT1/2 MCT1/2 Transporter Lactate_out->MCT1/2 Lactate_in Lactate MCT1/2->Lactate_in AR-C155858_in This compound AR-C155858_in->MCT1/2 Inhibits BindingSite Intracellular Binding Site (TM Helices 7-10) AR-C155858_in->BindingSite Binds to Metabolism Cellular Metabolism Lactate_in->Metabolism Fuel Source A 1. Oocyte Preparation (cRNA injection: MCT1/2/4 or H₂O control) B 2. Protein Expression (~72h incubation) A->B C 3. Pre-incubation (45 min with this compound) B->C D 4. Lactate Uptake (Add L-[¹⁴C]lactate for 2.5 min) C->D E 5. Wash (Stop uptake with ice-cold buffer) D->E F 6. Oocyte Lysis E->F G 7. Scintillation Counting (Quantify ¹⁴C) F->G H 8. Data Analysis (Calculate IC₅₀) G->H

References

AR-C155858: A Technical Guide to the Downstream Effects of Monocarboxylate Transporter Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AR-C155858 is a potent and selective inhibitor of the monocarboxylate transporters MCT1 and, to a lesser extent, MCT2.[1] These transporters are crucial for the transport of monocarboxylates, such as lactate and pyruvate, across the plasma membrane. In the context of cancer, many tumor cells exhibit a high rate of glycolysis even in the presence of oxygen, a phenomenon known as the Warburg effect. This metabolic phenotype leads to the production of large amounts of lactic acid, which must be exported from the cell to maintain intracellular pH and support continued glycolytic flux. MCT1 and MCT4 are the primary transporters responsible for this lactate efflux in cancer cells. By inhibiting MCT1, this compound disrupts this critical metabolic process, leading to a cascade of downstream effects that can impede tumor growth and survival. This technical guide provides an in-depth overview of the downstream consequences of MCT inhibition by this compound, including quantitative data on its inhibitory activity, detailed experimental protocols for its study, and a summary of its impact on cellular signaling and the tumor microenvironment.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the quantitative data on the inhibitory potency of this compound against its targets and its effects on cancer cell lines.

Table 1: Inhibitory Potency of this compound against Monocarboxylate Transporters

TransporterInhibition Constant (Ki)Notes
MCT12.3 nM[1]High-affinity inhibitor.
MCT2<10 nMPotent inhibitor, but with slightly lower affinity than for MCT1.
MCT4No significant activityThis compound is highly selective for MCT1 and MCT2 over MCT4.

Table 2: Cellular Effects of this compound in Cancer Cell Lines

Cell LineAssayIC50 ValueReference
4T1 (Murine Breast Cancer)L-Lactate Uptake25.0 ± 4.2 nM
4T1 (Murine Breast Cancer)Cell Proliferation20.2 ± 0.2 nM
Raji (Burkitt's Lymphoma)Cell ProliferationInhibition observed
MDA-MB-231 (Breast Cancer)Mammosphere Formation~1-2 µM
HAP1Lactate Export (MCT1-dependent)~7 nM

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the effects of this compound. Below are protocols for key experiments cited in the literature.

Protocol 1: Radiolabeled Lactate Uptake Assay in Cancer Cell Lines

This assay measures the inhibition of lactate transport into cancer cells by this compound.

Materials:

  • Cancer cell line of interest (e.g., 4T1, T3M4, A818-6)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Uptake buffer (e.g., 10 mM HEPES, 5 mM KCl, 100 mM NaCl, 1 mM MgCl2, pH 7.5)

  • [¹⁴C]-L-lactate

  • Unlabeled L-lactate

  • This compound

  • Cell lysis buffer (e.g., 2% w/v sodium dodecyl sulfate in uptake buffer)

  • Scintillation counter and vials

  • Protein quantification assay kit (e.g., BCA assay)

Procedure:

  • Seed cells in 12-well plates at a density of 1-2 x 10⁴ cells per well and allow them to adhere overnight.

  • Equilibrate the cells in a glucose-free medium.

  • Replace the medium with uptake buffer containing 2 µCi (0.5 µM) of [¹⁴C]-L-lactate. For competition experiments to determine non-specific uptake, add a high concentration of unlabeled lactate (e.g., 10 mM).

  • To test the inhibitory effect of this compound, pre-incubate the cells with varying concentrations of the inhibitor in the uptake buffer for a specified time (e.g., 5 minutes) before adding the [¹⁴C]-L-lactate.

  • Incubate the cells for 1 to 3 hours at 37°C.

  • Stop the uptake by washing the cells three times with ice-cold PBS.

  • Lyse the cells in 500 µL of cell lysis buffer.

  • Transfer the lysate to scintillation vials and measure the radioactivity using a scintillation counter.

  • Determine the protein concentration of the cell lysates using a standard protein assay.

  • Normalize the radioactive counts to the protein concentration to determine the specific uptake of [¹⁴C]-L-lactate.

Protocol 2: Cell Proliferation Assay

This assay determines the effect of this compound on the growth of cancer cells.

Materials:

  • Cancer cell line of interest (e.g., 4T1)

  • Complete cell culture medium

  • Serum-free cell culture medium

  • This compound

  • 96-well plates

  • Cell proliferation reagent (e.g., WST-1, MTT)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5.0 x 10³ cells per well in 100 µL of complete medium and allow them to adhere overnight.

  • Remove the medium and wash the cells with PBS.

  • Treat the cells with various concentrations of this compound in 100 µL of serum-free medium for 48 hours. Include a vehicle control (e.g., <0.1% DMSO).

  • Quantify relative cell growth using a cell proliferation reagent according to the manufacturer's instructions.

  • Measure the absorbance or fluorescence using a plate reader.

  • Normalize the results to the vehicle control and express them as a percentage of cell growth.

Protocol 3: MCT Transport Assay in Xenopus laevis Oocytes

This heterologous expression system allows for the specific characterization of this compound's effect on individual MCT isoforms.

Materials:

  • Xenopus laevis oocytes

  • cRNA for the MCT isoform of interest (e.g., MCT1, MCT2, MCT4)

  • ND96 solution

  • Uptake buffer (e.g., 75 mM NaCl, 2 mM KCl, 0.82 mM MgCl₂, 1 mM CaCl₂, 20 mM MES, pH 6.0)

  • [¹⁴C]-L-lactate

  • This compound

  • Microinjector

Procedure:

  • Prepare healthy stage V-VI Xenopus oocytes.

  • Inject oocytes with 30-60 ng of the cRNA for the desired MCT isoform. Incubate the oocytes for 3-4 days to allow for protein expression.

  • For the transport assay, pre-incubate groups of oocytes in uptake buffer containing varying concentrations of this compound for 45 minutes.

  • Initiate the uptake by transferring the oocytes to an uptake solution containing [¹⁴C]-L-lactate (e.g., 0.5 mM) and the corresponding concentration of this compound.

  • Stop the uptake after a defined period (e.g., 2.5 minutes) by washing the oocytes multiple times with ice-cold uptake buffer.

  • Individually lyse the oocytes and measure the radioactivity by scintillation counting.

Mandatory Visualizations

The following diagrams illustrate key concepts related to the downstream effects of this compound.

cluster_0 Cellular Metabolism cluster_1 Downstream Effects Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate Lactate Lactate Pyruvate->Lactate LDHA MCT1 MCT1 Lactate->MCT1 Efflux ARC155858 This compound MCT1->ARC155858 Inhibition Intracellular_Lactate ↑ Intracellular Lactate Intracellular_pH ↓ Intracellular pH (Acidosis) Intracellular_Lactate->Intracellular_pH Glycolysis_Inhibition ↓ Glycolysis Intracellular_pH->Glycolysis_Inhibition Cell_Proliferation ↓ Cell Proliferation Glycolysis_Inhibition->Cell_Proliferation Glutathione_Synthesis ↓ Glutathione Synthesis Glycolysis_Inhibition->Glutathione_Synthesis

Caption: Mechanism of action of this compound and its primary downstream metabolic consequences.

cluster_0 Experimental Workflow: Lactate Uptake Assay step1 1. Seed Cancer Cells in 12-well plates step2 2. Pre-incubate with This compound step1->step2 step3 3. Add [¹⁴C]-L-Lactate step2->step3 step4 4. Incubate at 37°C step3->step4 step5 5. Wash with ice-cold PBS step4->step5 step6 6. Lyse Cells step5->step6 step7 7. Scintillation Counting step6->step7 step8 8. Normalize to Protein Content step7->step8

Caption: A simplified workflow for a radiolabeled lactate uptake assay to assess MCT1 inhibition.

cluster_0 Impact on Tumor Microenvironment Tumor_Cell Tumor Cell (High Glycolysis) Lactate_Efflux Lactate Efflux (via MCT1/4) Tumor_Cell->Lactate_Efflux Extracellular_Lactate ↑ Extracellular Lactate Lactate_Efflux->Extracellular_Lactate Acidic_TME Acidic Tumor Microenvironment (TME) Extracellular_Lactate->Acidic_TME Immune_Suppression Immune Suppression Acidic_TME->Immune_Suppression T_Cell_Inhibition ↓ T-Cell Function Immune_Suppression->T_Cell_Inhibition Macrophage_Polarization M2 Macrophage Polarization Immune_Suppression->Macrophage_Polarization ARC155858 This compound MCT1_Inhibition MCT1 Inhibition ARC155858->MCT1_Inhibition MCT1_Inhibition->Lactate_Efflux Blocks

Caption: The role of MCT-mediated lactate efflux in shaping an immunosuppressive tumor microenvironment.

Downstream Effects of MCT Inhibition by this compound

Metabolic Consequences

The primary and most immediate consequence of MCT1 inhibition by this compound is the intracellular accumulation of lactate and a subsequent decrease in intracellular pH (acidosis). This metabolic disruption triggers a cascade of downstream effects:

  • Inhibition of Glycolysis: The buildup of lactate can lead to feedback inhibition of key glycolytic enzymes, such as phosphofructokinase and lactate dehydrogenase (LDH). This slows down the rate of glycolysis, thereby reducing the cell's ability to produce ATP and essential metabolic intermediates.

  • Reduced Glutathione Synthesis: Glycolysis provides precursors for the pentose phosphate pathway (PPP), which is the primary source of NADPH. NADPH is essential for the regeneration of reduced glutathione (GSH), a critical antioxidant that protects cells from oxidative stress. By inhibiting glycolysis, this compound can lead to a depletion of GSH, rendering cancer cells more susceptible to oxidative damage and apoptosis.

  • NAD+ Depletion: The conversion of pyruvate to lactate by LDH is a crucial step for regenerating NAD+ from NADH, which is required for sustained glycolysis. Inhibition of lactate efflux can disrupt this process, leading to an accumulation of NADH and a depletion of NAD+. This NAD+ depletion can further inhibit glycolysis and other NAD+-dependent cellular processes, potentially leading to an energy crisis and cell death.

Signaling Pathways

The metabolic alterations induced by this compound can impact various cellular signaling pathways. One notable pathway is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway . While the precise mechanisms are still under investigation, it has been suggested that MCT1 can promote cancer cell migration independently of its transporter activity by activating the NF-κB pathway. However, treatment with MCT1 inhibitors like this compound, which effectively block lactate transport, did not inhibit cancer cell migration and invasion in certain contexts, suggesting a more complex relationship.

Impact on the Tumor Microenvironment

The high levels of lactate exported by tumor cells play a significant role in shaping the tumor microenvironment (TME), often creating an immunosuppressive landscape. By inhibiting lactate efflux, this compound can potentially remodel the TME:

  • Alleviation of Tumor Acidosis: The constant efflux of lactic acid from tumor cells contributes to the acidification of the TME. This acidic environment is known to suppress the function of immune effector cells, such as cytotoxic T lymphocytes (CTLs) and Natural Killer (NK) cells, while promoting the activity of immunosuppressive cells like regulatory T cells (Tregs) and M2-polarized macrophages. By blocking lactate export, this compound may help to normalize the pH of the TME, thereby enhancing anti-tumor immune responses.

  • Modulation of Immune Cell Function: Lactate itself can act as a signaling molecule within the TME, directly affecting the function of immune cells. For instance, high lactate concentrations can inhibit T-cell proliferation and cytokine production. By reducing the extracellular lactate concentration, this compound could potentially restore the function of anti-tumor immune cells. Interestingly, studies have shown that CAR T-cells can be insensitive to MCT1 inhibition, suggesting a potential for combination therapies.

Conclusion

This compound is a powerful research tool and a potential therapeutic agent that targets a key metabolic vulnerability of many cancers. Its high potency and selectivity for MCT1 and MCT2 allow for the precise interrogation of the roles of these transporters in cancer biology. The downstream effects of MCT inhibition by this compound are multifaceted, ranging from direct metabolic disruption within the cancer cell to the modulation of the surrounding tumor microenvironment. A thorough understanding of these downstream consequences is essential for the rational design of novel cancer therapies that exploit the metabolic dependencies of tumors. Further research into the intricate signaling networks affected by MCT inhibition and its interplay with the immune system will undoubtedly unveil new avenues for therapeutic intervention.

References

The Role of AR-C155858 in Reprogramming Cancer Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cancer cells exhibit profound metabolic alterations to sustain their rapid proliferation and survival. One of the most prominent metabolic phenotypes is the Warburg effect, characterized by elevated glycolysis and lactate production, even in the presence of oxygen. This metabolic reprogramming is heavily reliant on the efficient transport of lactate out of the cancer cell, a process mediated by monocarboxylate transporters (MCTs). AR-C155858, a potent and selective inhibitor of MCT1 and MCT2, has emerged as a critical tool for investigating the metabolic vulnerabilities of cancer and as a potential therapeutic agent. This technical guide provides an in-depth overview of this compound's mechanism of action, its impact on cancer metabolism, and detailed protocols for its experimental application.

Introduction: Targeting Lactate Flux in Cancer

The reliance of many cancer cells on aerobic glycolysis necessitates a robust system for extruding the resulting lactate to maintain intracellular pH and prevent feedback inhibition of the glycolytic pathway. Monocarboxylate transporters, particularly MCT1 and MCT4, are key players in this process, facilitating the efflux of lactate and protons from cancer cells. This lactate shuttle not only sustains glycolysis within the tumor cell but also contributes to the acidification of the tumor microenvironment, which promotes invasion, metastasis, and immune evasion.

This compound is a pyrrole pyrimidine derivative that has been identified as a highly potent and selective inhibitor of MCT1 and its isoform MCT2, with significantly less activity towards MCT4.[1][2] This specificity allows for the targeted disruption of lactate transport in cancers that are predominantly reliant on MCT1 for lactate efflux, offering a therapeutic window to reprogram cancer metabolism and inhibit tumor growth.

Mechanism of Action of this compound

This compound exerts its inhibitory effect by binding to an intracellular site on the MCT1 and MCT2 transporters.[3] The binding site is located within the C-terminal half of the transporter, involving transmembrane helices 7-10.[3] By binding to this internal site, this compound effectively blocks the conformational changes necessary for the translocation of lactate and other monocarboxylates across the cell membrane. This leads to a rapid cessation of lactate efflux from the cell.

cluster_cell Cancer Cell Glycolysis Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate Lactate_in Lactate (High Conc.) Pyruvate->Lactate_in MCT1 MCT1 Transporter Lactate/H⁺ Channel H_in H⁺ (High Conc.) ARC155858_in This compound ARC155858_in->MCT1:f0 Binds to intracellular site Lactate_out Lactate Efflux (Blocked) MCT1:f1->Lactate_out Inhibited H_out H⁺ Efflux (Blocked) MCT1:f1->H_out

Mechanism of this compound Action.

Reprogramming Cancer Metabolism

The inhibition of MCT1/2 by this compound triggers a cascade of metabolic consequences that collectively impair cancer cell proliferation and survival.

  • Intracellular Lactate Accumulation and Acidification: The primary effect of this compound is the trapping of lactate and protons inside the cancer cell. This leads to a rapid increase in intracellular lactate concentration and a corresponding drop in intracellular pH.

  • Glycolytic Inhibition: The accumulation of lactate, the end-product of glycolysis, leads to feedback inhibition of key glycolytic enzymes, such as lactate dehydrogenase (LDH) and phosphofructokinase (PFK). This effectively shuts down the cell's primary ATP production pathway.

  • Redox Imbalance: Glycolysis is tightly coupled to the regeneration of NAD+ from NADH. By inhibiting lactate production, this compound disrupts the NAD+/NADH ratio, further compromising cellular metabolism.

  • Glutathione Synthesis Inhibition: The metabolic disruption caused by this compound has been shown to disable glutathione synthesis, rendering cancer cells more susceptible to oxidative stress.[1]

ARC This compound MCT1 MCT1/2 Inhibition ARC->MCT1 LactateEfflux Blocked Lactate Efflux MCT1->LactateEfflux GSH Glutathione Synthesis Inhibition MCT1->GSH LactateAccum Intracellular Lactate Accumulation LactateEfflux->LactateAccum pH_Drop Intracellular pH Decrease LactateAccum->pH_Drop Glycolysis Glycolysis Inhibition LactateAccum->Glycolysis Feedback inhibition Proliferation Decreased Cell Proliferation & Viability pH_Drop->Proliferation ATP Reduced ATP Production Glycolysis->ATP ATP->Proliferation ROS Increased Oxidative Stress GSH->ROS ROS->Proliferation

Metabolic Consequences of this compound.

Downstream Signaling Pathways

The metabolic reprogramming induced by this compound can also impact key oncogenic signaling pathways:

  • c-Myc: The transcription factor c-Myc is a master regulator of metabolic gene expression, including the upregulation of MCT1. By inhibiting a key downstream effector of c-Myc-driven metabolism, this compound can counteract the pro-proliferative effects of this oncogene.

  • HIF-1α: While direct evidence is still emerging, the inhibition of lactate efflux and the subsequent alteration of the tumor microenvironment could indirectly affect the stability and activity of Hypoxia-Inducible Factor 1-alpha (HIF-1α). HIF-1α is a critical driver of tumor adaptation to hypoxia and promotes the expression of glycolytic genes and MCT4. By disrupting the metabolic symbiosis within the tumor, this compound may interfere with HIF-1α-driven tumor progression.

  • NF-κB: Some studies suggest that MCT1 may have roles independent of its transporter activity, including the modulation of NF-κB signaling. While pharmacological inhibition with this compound did not appear to affect NF-κB activity in the same way as MCT1 knockdown, the profound metabolic stress induced by the inhibitor could have secondary effects on this and other survival pathways.

Quantitative Data Summary

This compound is a highly potent inhibitor of MCT1 and MCT2. The following tables summarize its inhibitory constants (Ki) and its efficacy in various cancer cell lines (IC50).

Target Inhibitory Constant (Ki) Reference(s)
MCT12.3 nM
MCT2<10 nM
MCT4No significant inhibition
Cancer Cell Line Cancer Type Assay IC50 Value Reference(s)
4T1Murine Breast CancerCell Proliferation20.2 ± 0.2 nM
4T1Murine Breast CancerL-Lactate Uptake25.0 ± 4.2 nM
RajiBurkitt's LymphomaCell ProliferationBlocks proliferation
TAMR-MCF-7Breast CancerProliferation, Migration, Spheroid FormationInhibits
MDA-MB-231Breast CancerMammosphere Formation~1-2 µM
HCT-116Colorectal CancerCell Proliferation with FX-11Synergistic effect
MCF-7Breast CancerCell ProliferationInhibits

Experimental Protocols

Lactate Uptake Assay

This protocol is designed to measure the inhibition of lactate transport in cancer cells using radiolabeled L-lactate.

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • This compound

  • Sodium-free uptake buffer (137 mM N-methyl-d-glucamine, 5.4 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, pH 6.0)

  • L-[14C]lactate

  • Scintillation fluid and counter

Procedure:

  • Cell Seeding: Plate cells in 35 mm culture dishes at a density that will result in a confluent monolayer on the day of the experiment.

  • Cell Treatment: On the day of the assay, remove the culture medium and wash the cells three times with the sodium-free uptake buffer.

  • Pre-incubation: Equilibrate the cells for 20 minutes at 37°C in the uptake buffer containing various concentrations of this compound or vehicle control (e.g., DMSO).

  • Lactate Uptake: Initiate the uptake by adding uptake buffer containing L-[14C]lactate (final concentration, e.g., 0.5 mM) and the corresponding concentration of this compound.

  • Incubation: Incubate for a predetermined time (e.g., 1-5 minutes) at 37°C. The incubation time should be within the linear range of lactate uptake for the specific cell line.

  • Termination: Stop the uptake by rapidly aspirating the uptake buffer and washing the cells three times with ice-cold uptake buffer.

  • Cell Lysis: Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).

  • Quantification: Transfer the cell lysate to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Normalize the radioactivity to the protein concentration of each sample. Calculate the percentage of inhibition for each this compound concentration compared to the vehicle control and determine the IC50 value.

Cell Viability Assay (WST-1)

This protocol measures the effect of this compound on cell proliferation and viability.

Materials:

  • Cancer cell line of interest

  • 96-well cell culture plates

  • Cell culture medium and supplements

  • This compound

  • Cell Proliferation Reagent WST-1

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density in 100 µL of culture medium per well.

  • Cell Treatment: After allowing the cells to adhere (typically overnight), replace the medium with fresh medium containing serial dilutions of this compound (e.g., 0-500 nM) or vehicle control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 48 hours) at 37°C in a 5% CO2 incubator.

  • WST-1 Addition: Add 10 µL of WST-1 reagent to each well.

  • Incubation with WST-1: Incubate the plate for an additional 1-4 hours at 37°C. The incubation time should be optimized for the specific cell line to ensure sufficient color development without reaching saturation.

  • Absorbance Measurement: Shake the plate thoroughly for 1 minute on a shaker and measure the absorbance at 420-480 nm using a microplate reader. A reference wavelength above 600 nm can be used to subtract background.

  • Data Analysis: Subtract the absorbance of the media-only blank from all readings. Normalize the results to the vehicle-treated control cells (set as 100% viability). Plot the percentage of cell viability against the log of the this compound concentration and determine the IC50 value.

Start Start Seed Seed Cancer Cells in 96-well Plate Start->Seed Adhere Allow Cells to Adhere (Overnight Incubation) Seed->Adhere Treat Treat with Serial Dilutions of this compound Adhere->Treat Incubate Incubate for Desired Time (e.g., 48h) Treat->Incubate WST1 Add WST-1 Reagent to each well Incubate->WST1 Incubate2 Incubate for 1-4h (Color Development) WST1->Incubate2 Read Measure Absorbance (450nm) Incubate2->Read Analyze Data Analysis: Normalize to Control, Calculate IC50 Read->Analyze End End Analyze->End

WST-1 Cell Viability Assay Workflow.

Conclusion and Future Directions

This compound is an invaluable research tool and a promising therapeutic candidate for cancers that depend on MCT1 for their metabolic homeostasis. By potently and selectively inhibiting lactate transport, this compound effectively reprograms cancer metabolism, leading to a shutdown of glycolysis, intracellular acidification, and ultimately, a reduction in cell proliferation and viability.

Future research should continue to explore the full spectrum of cellular processes affected by this compound, including its impact on downstream signaling pathways like HIF-1α and NF-κB. Understanding the mechanisms of resistance to MCT1 inhibition, such as the upregulation of MCT4, is crucial for the development of effective clinical strategies. Combination therapies, pairing this compound with inhibitors of other metabolic pathways (e.g., oxidative phosphorylation) or with conventional treatments like radiotherapy, hold significant promise for overcoming resistance and improving therapeutic outcomes for cancer patients. The analogue of this compound, AZD3965, is currently in a phase I clinical trial, highlighting the translational potential of targeting lactate transport in oncology.

References

An In-depth Technical Guide to AR-C155858 as an Immunosuppressive Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AR-C155858 is a potent and selective small molecule inhibitor of the monocarboxylate transporters (MCTs), specifically MCT1 and MCT2.[1][2][3][4] Originally identified for its immunosuppressive properties, this compound has become a valuable tool in metabolic research, particularly in the fields of immunology and oncology. This technical guide provides a comprehensive overview of this compound, focusing on its core mechanism of action as an immunosuppressive agent, supported by quantitative data, detailed experimental protocols, and visual diagrams of its signaling pathways and experimental workflows.

The immunosuppressive activity of this compound stems from its ability to block the efflux of lactic acid from highly glycolytic cells, such as activated T-lymphocytes. Upon activation, T-cells undergo a metabolic shift to aerobic glycolysis, leading to a significant increase in lactate production. The accumulation of intracellular lactate due to MCT1 inhibition disrupts the metabolic processes necessary for T-cell proliferation and effector functions, thereby exerting an immunosuppressive effect.

Core Mechanism of Action

This compound is a pyrrole pyrimidine derivative that acts as a potent inhibitor of MCT1 and MCT2. It exhibits high affinity for MCT1, with a reported Ki value of approximately 2.3 nM in rat erythrocytes. Its affinity for MCT2 is also significant, with a Ki of less than 10 nM, while it shows no activity against MCT4. The inhibition is thought to occur via binding to an intracellular site on the transporter, involving transmembrane helices 7-10.

The primary mechanism of immunosuppression involves the blockade of lactate transport in activated T-lymphocytes. Activated T-cells rely on MCT1 to export the large amounts of lactate produced during their metabolic shift to glycolysis. By inhibiting MCT1, this compound prevents lactate efflux, leading to intracellular acidification and metabolic disruption, which in turn suppresses T-cell proliferation and effector functions. This selective targeting of highly proliferative, glycolytic T-effector cells, while potentially sparing T-regulatory cells, contributes to its immunomodulatory effects.

Quantitative Data

The following tables summarize the key quantitative data reported for this compound across various studies.

Parameter Value System Reference
Ki (MCT1)2.3 ± 1.4 nMRat Erythrocytes
Ki (MCT1)2.3 nMRat Erythrocytes
Ki (MCT2)< 10 nMXenopus oocytes expressing MCT2
Ki (MCT4)No activityXenopus oocytes expressing MCT4
IC50 (L-lactate uptake)25.0 ± 4.2 nM4T1 Murine Breast Cancer Cells
IC50 (Cell Proliferation)20.2 ± 0.2 nM4T1 Murine Breast Cancer Cells

Table 1: Inhibitory constants and IC50 values of this compound.

Parameter Value System Reference
Number of binding sites (Et)1.29 ± 0.09 nmol per ml of packed cellsRat Erythrocytes (MCT1)
Turnover number (kcat)12.2 ± 1.1 s⁻¹Rat Erythrocytes (MCT1)

Table 2: Binding and kinetic parameters of this compound for MCT1 in rat erythrocytes.

Experimental Protocols

Measurement of MCT1 Activity in Rat Erythrocytes

This protocol is adapted from studies characterizing the inhibition of MCT1 by this compound in rat erythrocytes.

  • Cell Preparation: Freshly drawn rat blood is washed with a saline solution. The erythrocytes are resuspended to a hematocrit of 3.5% or 7% in a lightly buffered saline medium. To prevent proton movements mediated by bicarbonate/CO2, 5 µM DIDS and 100 µM acetazolamide are added to the medium.

  • Inhibitor Incubation: The erythrocyte suspension is pre-incubated with the desired concentration of this compound or vehicle control (DMSO) for 1 hour at room temperature (22–25 °C).

  • Lactate Transport Assay: The assay is initiated by adding 10 mM L-lactate to the erythrocyte suspension at 6 °C. The proton-linked transport of lactate is measured by monitoring the extracellular increase in pH using a pH electrode.

  • Data Analysis: The initial rate of pH change is used to determine the rate of lactate transport. By performing the experiment at two different cell densities, the data can be fitted to an equation for a tight-binding non-competitive inhibitor to determine the Ki value, the number of binding sites (Et), and the turnover number (kcat) of MCT1.

Inhibition of MCTs Expressed in Xenopus laevis Oocytes

This protocol describes the methodology used to assess the inhibitory effect of this compound on different MCT isoforms expressed in Xenopus laevis oocytes.

  • Oocyte Preparation and cRNA Injection: Xenopus laevis oocytes are prepared and injected with cRNA encoding for MCT1, MCT2, or MCT4. The oocytes are then incubated for 72 hours to allow for protein expression.

  • Inhibitor Incubation: Oocytes are pre-incubated in a transport buffer (pH 6) containing the desired concentration of this compound for 45 minutes. Time-course experiments can be performed to ensure that the incubation time is sufficient to reach equilibrium.

  • Lactate Uptake Assay: The uptake of radiolabeled L-[14C]lactate (e.g., 0.5 mM) is measured over a short period (e.g., 2.5 minutes) during which the uptake is linear.

  • Internal Inhibition Assay (Microinjection): To determine if the inhibitor acts from the intracellular side, this compound can be microinjected into the oocytes. Following a brief incubation period, the L-[14C]lactate uptake is measured as described above.

  • Data Analysis: The amount of radiolabeled lactate taken up by the oocytes is quantified by scintillation counting. The percentage of inhibition is calculated by comparing the uptake in the presence and absence of this compound.

In Vitro T-Cell Proliferation Assay

This is a general protocol to assess the immunosuppressive activity of this compound on T-cell proliferation.

  • Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood using density gradient centrifugation. T-cells can be further purified from PBMCs if required.

  • Cell Staining (Optional): To monitor cell division, T-cells can be stained with a proliferation tracking dye such as carboxyfluorescein succinimidyl ester (CFSE).

  • Cell Culture and Stimulation: T-cells are cultured in a suitable medium and stimulated to proliferate using anti-CD3 and anti-CD28 antibodies or other mitogens. Various concentrations of this compound or vehicle control are added to the cultures.

  • Proliferation Measurement: After a defined culture period (e.g., 72 hours), T-cell proliferation is assessed. This can be done by measuring the dilution of the CFSE dye by flow cytometry or by quantifying the incorporation of tritiated thymidine into the DNA of proliferating cells.

  • Data Analysis: The extent of T-cell proliferation is quantified and the IC50 value for this compound can be determined.

Visualizations

Signaling Pathway of this compound-mediated Immunosuppression

G Mechanism of this compound Immunosuppression cluster_0 Activated T-Lymphocyte Glycolysis Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate Lactate_in Intracellular Lactate Pyruvate->Lactate_in MCT1 MCT1 Lactate_in->MCT1 Efflux Disruption Metabolic Disruption & Intracellular Acidification Lactate_in->Disruption Lactate_out Extracellular Lactate MCT1->Lactate_out Proliferation T-Cell Proliferation & Effector Function MCT1->Proliferation Disruption->Proliferation ARC155858 This compound ARC155858->MCT1 Inhibition

Caption: this compound inhibits MCT1, leading to intracellular lactate accumulation and immunosuppression.

Experimental Workflow for Assessing Immunosuppressive Activity

G Workflow for In Vitro Immunosuppression Assay start Start: Isolate PBMCs/ T-Cells stain Optional: Stain with CFSE start->stain culture Culture & Stimulate (e.g., anti-CD3/CD28) stain->culture treat Treat with this compound (Dose-response) culture->treat incubate Incubate (e.g., 72 hours) treat->incubate measure Measure Proliferation incubate->measure flow Flow Cytometry (CFSE dilution) measure->flow thymidine [3H]-Thymidine Incorporation measure->thymidine analyze Data Analysis: Determine IC50 flow->analyze thymidine->analyze

Caption: A general workflow for evaluating the immunosuppressive effects of this compound in vitro.

Conclusion

This compound is a powerful research tool for investigating the role of monocarboxylate transporters in cellular metabolism and immune function. Its high potency and selectivity for MCT1 and MCT2 make it an ideal agent for studying the consequences of lactate transport inhibition. The immunosuppressive effects of this compound are well-documented and are directly linked to its ability to disrupt the metabolic reprogramming of activated T-lymphocytes. This in-depth technical guide provides the foundational knowledge, quantitative data, and experimental frameworks necessary for researchers, scientists, and drug development professionals to effectively utilize this compound in their studies of immunometabolism and for the potential development of novel immunosuppressive therapies.

References

AR-C155858: A Technical Overview of a Potent Monocarboxylate Transporter Inhibitor Developed by AstraZeneca

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide to AR-C155858, a potent and selective inhibitor of monocarboxylate transporters (MCTs) 1 and 2, discovered and developed by AstraZeneca. Initially identified for its immunosuppressive properties, this compound has garnered significant interest for its potential as an anti-cancer agent due to its ability to disrupt cancer cell metabolism.[1][2][3] This guide will detail the compound's mechanism of action, summarize key quantitative data, outline experimental protocols used in its characterization, and provide visual representations of relevant biological pathways and experimental workflows.

Core Compound Characteristics and Mechanism of Action

This compound is a pyrrole-pyrimidine derivative that acts as a high-affinity inhibitor of MCT1 and MCT2, with significantly lower to no activity against MCT4.[1][3] These transporters are crucial for the efflux of lactic acid from highly glycolytic cells, a hallmark of many cancer types known as the Warburg effect. By blocking lactate transport, this compound induces intracellular acidification and disrupts the metabolic symbiosis between glycolytic and oxidative cancer cells, ultimately leading to inhibition of cell proliferation and, in some cases, cell death.

The inhibitory action of this compound is exerted from the intracellular side of the transporter. Structural studies using chimeras of MCT1 and the insensitive MCT4 have localized the binding site of this compound to the C-terminal half of MCT1, specifically involving transmembrane helices 7-10.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound's activity and kinetics from various published studies.

Table 1: Inhibitory Potency of this compound against Monocarboxylate Transporters

TransporterKi Value (nM)Cell/SystemReference
MCT12.3Rat Erythrocytes
MCT2< 10Xenopus laevis oocytes
MCT4No significant inhibitionXenopus laevis oocytes

Table 2: In Vitro Efficacy of this compound in Cancer Cell Lines

Cell LineCancer TypeIC50 Value (nM)AssayReference
4T1Murine Breast Cancer25.0 ± 4.2L-lactate uptake
4T1Murine Breast Cancer20.2 ± 0.2Cellular proliferation
RajiHuman Burkitt's Lymphoma18Growth inhibition (MTT assay)
MDA-MB-231Human Breast Cancer~1000-2000Mammosphere formation

Table 3: Pharmacokinetic Parameters of this compound in 4T1 Murine Breast Cancer Cells

ParameterValueUnitReference
Km0.399 ± 0.067µM
Vmax4.79 ± 0.58pmol/mg/min
P (Diffusional Clearance)0.330 ± 0.088µL/mg/min

Key Experimental Protocols

This section details the methodologies for pivotal experiments used to characterize this compound.

Protocol 1: Determination of Ki for MCT1 in Rat Erythrocytes

Objective: To determine the inhibitory constant (Ki) of this compound for MCT1-mediated lactate transport.

Materials:

  • Freshly isolated rat erythrocytes

  • L-[14C]lactate

  • This compound (stock solution in DMSO)

  • Uptake buffer (e.g., 75 mM NaCl, 2 mM KCl, 0.82 mM MgCl2, 1 mM CaCl2, 20 mM MES, pH 6.0)

  • Scintillation fluid and counter

Methodology:

  • Wash isolated rat erythrocytes multiple times in the uptake buffer to remove plasma components.

  • Pre-incubate erythrocytes for a specified time (e.g., 45 minutes) at a controlled temperature (e.g., 6°C) with varying concentrations of this compound.

  • Initiate the transport assay by adding L-[14C]lactate to the erythrocyte suspension.

  • Allow the uptake to proceed for a short, defined period.

  • Terminate the transport by rapidly centrifuging the erythrocytes through a dense, inert oil layer to separate them from the radioactive medium.

  • Lyse the erythrocyte pellet and measure the incorporated radioactivity using a scintillation counter.

  • Calculate the rate of lactate transport at each inhibitor concentration.

  • Determine the Ki value by fitting the data to appropriate enzyme inhibition models (e.g., Cheng-Prusoff equation).

Protocol 2: Assessment of MCT Inhibition in Xenopus laevis Oocytes

Objective: To evaluate the inhibitory effect of this compound on specific MCT isoforms (MCT1, MCT2, MCT4) expressed heterologously.

Materials:

  • Xenopus laevis oocytes

  • cRNA for human or rat MCT1, MCT2, and MCT4

  • L-[14C]lactate

  • This compound

  • Uptake buffer (pH 6.0)

  • Microinjection apparatus

Methodology:

  • Surgically harvest oocytes from female Xenopus laevis.

  • Microinject oocytes with cRNA encoding the desired MCT isoform and incubate for 48-72 hours to allow for protein expression.

  • External Inhibition Assay: Pre-incubate the oocytes in uptake buffer containing various concentrations of this compound for a defined period (e.g., 45 minutes).

  • Internal Inhibition Assay: Microinject a known concentration of this compound directly into the oocytes.

  • Initiate the transport assay by adding L-[14C]lactate to the external buffer.

  • After a set time, wash the oocytes rapidly with ice-cold buffer to remove external radioactivity.

  • Lyse individual oocytes and measure the radioactivity by scintillation counting.

  • Compare the lactate uptake in inhibitor-treated oocytes to control oocytes (injected with vehicle, e.g., DMSO) to determine the extent of inhibition.

Protocol 3: Cellular Uptake and Proliferation Assays in Cancer Cells

Objective: To assess the effect of this compound on lactate transport and cell growth in a cancer cell line (e.g., 4T1).

Materials:

  • 4T1 murine breast cancer cells

  • Cell culture medium (e.g., RPMI-1640) with supplements

  • L-[3H]lactate or L-[14C]lactate

  • This compound

  • Cell proliferation assay reagent (e.g., MTT, WST-1)

  • Plate reader

Methodology for L-Lactate Uptake:

  • Seed 4T1 cells in multi-well plates and allow them to adhere overnight.

  • Pre-incubate the cells with varying concentrations of this compound for a specified time (e.g., 5 minutes to 12 hours) at 37°C.

  • Initiate uptake by adding radiolabeled L-lactate to the medium.

  • After a short incubation period, terminate the uptake by washing the cells with ice-cold buffer.

  • Lyse the cells and measure the intracellular radioactivity.

  • Normalize the radioactivity to the protein content of each well.

  • Calculate the IC50 for lactate uptake inhibition.

Methodology for Cellular Proliferation:

  • Seed 4T1 cells in 96-well plates at a low density.

  • Treat the cells with a range of this compound concentrations.

  • Incubate the cells for a prolonged period (e.g., 72-96 hours).

  • Add a cell proliferation reagent (e.g., MTT) and incubate according to the manufacturer's instructions.

  • Measure the absorbance using a plate reader.

  • Calculate the percentage of cell growth inhibition relative to untreated controls and determine the IC50 value.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to this compound.

cluster_cell Glycolytic Cancer Cell cluster_extracellular Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Lactate_H Lactate + H+ Pyruvate->Lactate_H MCT1_2 MCT1/2 Lactate_H->MCT1_2 Efflux Acidosis Intracellular Acidosis Lactate_H->Acidosis MCT1_2->Lactate_H Ext_Lactate Extracellular Lactate MCT1_2->Ext_Lactate Lactate Efflux ARC155858 This compound ARC155858->MCT1_2 Inhibition Prolif_Inhibit Inhibition of Proliferation Acidosis->Prolif_Inhibit

Caption: Mechanism of action of this compound in a glycolytic cancer cell.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Harvest Harvest Oocytes from Xenopus laevis Inject Microinject with MCT cRNA Harvest->Inject Incubate_Expr Incubate for 48-72h (Protein Expression) Inject->Incubate_Expr Preincubate Pre-incubate with This compound Incubate_Expr->Preincubate Add_Lactate Add L-[14C]lactate Preincubate->Add_Lactate Wash Wash with Ice-Cold Buffer Add_Lactate->Wash Lyse Lyse Oocytes Wash->Lyse Measure Measure Radioactivity (Scintillation Counting) Lyse->Measure Analyze Calculate Inhibition vs. Control Measure->Analyze

Caption: Experimental workflow for assessing MCT inhibition in Xenopus oocytes.

cluster_lactate L-Lactate Uptake Assay cluster_prolif Proliferation Assay start Seed 4T1 Cancer Cells in Multi-Well Plates adhere Allow Cells to Adhere Overnight start->adhere treat Treat with Varying Concentrations of this compound adhere->treat lactate_incubate Short Incubation treat->lactate_incubate prolif_incubate Prolonged Incubation (e.g., 72-96h) treat->prolif_incubate add_radiolabel Add Radiolabeled L-Lactate lactate_incubate->add_radiolabel wash_lactate Wash and Lyse Cells add_radiolabel->wash_lactate measure_lactate Measure Radioactivity wash_lactate->measure_lactate ic50_lactate Calculate IC50 for Uptake Inhibition measure_lactate->ic50_lactate add_mtt Add MTT/WST-1 Reagent prolif_incubate->add_mtt measure_prolif Measure Absorbance add_mtt->measure_prolif ic50_prolif Calculate IC50 for Growth Inhibition measure_prolif->ic50_prolif

Caption: Comparative workflow for in vitro assays in 4T1 cancer cells.

References

AR-C155858: A Potent Inhibitor of Monocarboxylate Transporters MCT1 and MCT2

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the inhibitory activity of AR-C155858 against the monocarboxylate transporters MCT1 and MCT2. It includes detailed quantitative data on its binding affinity, experimental protocols for assessing its inhibitory effects, and a visualization of the key signaling pathways involved.

Quantitative Inhibition Data: Ki Values

This compound is a high-affinity inhibitor of both MCT1 and MCT2, demonstrating potent and selective inhibition of these transporters. The inhibitory constant (Ki) values, which represent the concentration of the inhibitor required to produce half-maximum inhibition, are summarized in the table below.

TransporterKi ValueCell SystemNotes
MCT1 2.3 nM[1][2][3]Rat ErythrocytesDetermined by inhibitor titrations of L-lactate transport.[2]
MCT2 < 10 nMXenopus laevis OocytesThe precise Ki is noted to be significantly less than 10 nM based on inhibitor titration curves.

Experimental Protocols for Determining Inhibitory Activity

The determination of the Ki values for this compound against MCT1 and MCT2 involves specific and sensitive experimental assays. The following are detailed methodologies adapted from published research.

Inhibition of MCT1 in Rat Erythrocytes

This protocol describes the measurement of this compound's inhibitory effect on MCT1-mediated L-lactate transport in rat erythrocytes.

Materials:

  • Freshly isolated rat erythrocytes

  • This compound

  • L-[14C]lactate

  • Uptake Buffer (pH 6.0): 75 mM NaCl, 2 mM KCl, 0.82 mM MgCl₂, 1 mM CaCl₂, 20 mM MES

  • Scintillation fluid

Procedure:

  • Cell Preparation: Isolate rat erythrocytes and wash them in the appropriate buffer.

  • Pre-incubation with Inhibitor: Pre-incubate the erythrocytes with varying concentrations of this compound for a sufficient time to allow for equilibrium binding. A typical pre-incubation time is 45 minutes.

  • Initiation of Uptake: Initiate the transport assay by adding L-[14C]lactate to the cell suspension.

  • Uptake Measurement: Allow the uptake of L-[14C]lactate to proceed for a defined period (e.g., 2.5 minutes).

  • Termination of Uptake: Stop the reaction by rapidly washing the cells with ice-cold uptake buffer.

  • Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis: Plot the inhibition of L-lactate uptake as a function of the this compound concentration to determine the IC50, from which the Ki can be calculated using the Cheng-Prusoff equation.

Inhibition of MCT1 and MCT2 in Xenopus laevis Oocytes

This protocol details the expression of MCT1 and MCT2 in Xenopus laevis oocytes and the subsequent measurement of this compound inhibition.

Materials:

  • Xenopus laevis oocytes

  • cRNA for human MCT1 and MCT2

  • This compound

  • L-[14C]lactate

  • Oocyte Injection and Incubation Buffers

  • Uptake Buffer (pH 6.0): 75 mM NaCl, 2 mM KCl, 0.82 mM MgCl₂, 1 mM CaCl₂, 20 mM MES

  • Scintillation fluid

Procedure:

  • Oocyte Preparation and cRNA Injection: Harvest and prepare Xenopus oocytes. Inject oocytes with the cRNA for either MCT1 or MCT2 and incubate for 72 hours to allow for protein expression.

  • Pre-incubation with Inhibitor: Place the oocytes in the uptake buffer containing various concentrations of this compound and pre-incubate for 45 minutes.

  • Uptake Assay: Measure the uptake of L-[14C]lactate (e.g., at a concentration of 0.5 mM) over a period of 2.5 minutes.

  • Washing and Lysis: After the incubation period, rapidly wash the oocytes with ice-cold buffer to remove extracellular radiolabel. Lyse individual oocytes.

  • Scintillation Counting: Add scintillation fluid to the lysed oocytes and quantify the amount of incorporated L-[14C]lactate.

  • Analysis: Determine the percentage of inhibition for each this compound concentration and calculate the Ki value. It is important to note that the sensitivity of MCT2 to this compound can be modulated by its associated ancillary protein (e.g., embigin or basigin).

Signaling Pathways and Cellular Effects

The primary mechanism of action of this compound is the direct inhibition of lactate transport mediated by MCT1 and MCT2. This blockade has significant downstream consequences on cellular metabolism and signaling, particularly in cancer cells that rely on high rates of glycolysis.

Impact on Cancer Cell Metabolism

In many cancer cells, there is an increased reliance on glycolysis even in the presence of oxygen, a phenomenon known as the "Warburg effect." This results in the production of large amounts of lactate, which must be exported from the cell to maintain intracellular pH and a high glycolytic rate. MCT1 and MCT2 are key transporters in this process.

Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate Proliferation Cell Proliferation Glycolysis->Proliferation Lactate_in Intracellular Lactate Pyruvate->Lactate_in LDHA MCT1_2 MCT1/MCT2 Lactate_in->MCT1_2 Lactate_out Extracellular Lactate Lactate_out->Proliferation Tumor Microenvironment Support MCT1_2->Lactate_out Lactate Efflux ARC155858 This compound ARC155858->MCT1_2

This compound Inhibition of Lactate Efflux

By inhibiting MCT1 and MCT2, this compound blocks the efflux of lactate, leading to its intracellular accumulation. This has several consequences:

  • Inhibition of Glycolysis: The buildup of intracellular lactate can feedback-inhibit key glycolytic enzymes, thereby reducing the overall rate of glycolysis.

  • Disruption of Intracellular pH: The accumulation of lactic acid can lead to a decrease in intracellular pH, creating a more acidic intracellular environment that can be detrimental to cell function.

  • Reduced Cancer Cell Proliferation: By disrupting the metabolic program of cancer cells, this compound can inhibit their proliferation.

Experimental Workflow for Assessing Cellular Effects

The following diagram outlines a typical experimental workflow to investigate the cellular consequences of MCT1/2 inhibition by this compound.

start Cancer Cell Culture treatment Treat with this compound (and vehicle control) start->treatment lactate_assay Lactate Efflux Assay (e.g., using radiolabeled lactate) treatment->lactate_assay glycolysis_assay Glycolysis Rate Assay (e.g., Seahorse Analyzer) treatment->glycolysis_assay proliferation_assay Cell Proliferation Assay (e.g., MTT, cell counting) treatment->proliferation_assay data_analysis Data Analysis and Interpretation lactate_assay->data_analysis glycolysis_assay->data_analysis proliferation_assay->data_analysis

Workflow for Cellular Assays

This workflow allows for a comprehensive evaluation of the on-target effects of this compound and its functional consequences on cancer cell metabolism and growth.

References

AR-C155858: A Technical Guide to its Inhibition of Glycolysis in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AR-C155858 is a potent and selective inhibitor of the monocarboxylate transporters MCT1 and, to a lesser extent, MCT2.[1][2][3] These transporters are crucial for the transport of monocarboxylates, such as lactate and pyruvate, across the plasma membrane. In the context of oncology, many cancer cells exhibit a high rate of glycolysis even in the presence of oxygen, a phenomenon known as the "Warburg effect." This metabolic phenotype leads to the production of large amounts of lactic acid, which must be exported from the cell to maintain intracellular pH and sustain a high glycolytic flux. This compound disrupts this process by blocking lactate efflux, leading to intracellular lactate accumulation, a subsequent drop in intracellular pH, and feedback inhibition of glycolysis.[4] This ultimately results in reduced ATP production, increased oxidative stress through the inhibition of glutathione synthesis, and cancer cell death.[5] This guide provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative efficacy data, detailed experimental protocols, and visual representations of the key pathways and workflows involved in its study.

Quantitative Data

The efficacy of this compound has been quantified across various cancer cell lines and experimental conditions. The following tables summarize key inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50) to provide a comparative overview of its potency.

Target Inhibition Constant (Ki) Notes References
MCT12.3 nMDetermined in rat erythrocytes.
MCT2<10 nMInhibition is modulated by the ancillary protein.
MCT4No significant inhibition
Cancer Cell Line Assay IC50 Value References
4T1 (Breast Cancer)L-Lactate Uptake25.0 ± 4.2 nM
4T1 (Breast Cancer)Cell Growth20.3 nM
Raji (Burkitt's Lymphoma)Cell ProliferationNot specified, but proliferation is blocked.
MDA-MB-231 (Breast Cancer)Mammosphere Formation~1-2 µM

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided in Graphviz DOT language.

cluster_0 Upstream Regulation cluster_1 Membrane Transport cluster_2 Intracellular Effects c-Myc c-Myc MCT1 MCT1 c-Myc->MCT1 Upregulates expression Lactate (in) Lactate (in) MCT1->Lactate (in) Inhibited by This compound Lactate (out) Lactate (out) Lactate (in)->Lactate (out) Lactate Efflux Glycolysis Glycolysis Lactate (in)->Glycolysis Feedback Inhibition Glycolysis->Lactate (in) ATP ATP Glycolysis->ATP Reduces Glutathione (GSH) Glutathione (GSH) Glycolysis->Glutathione (GSH) Reduces Precursors ROS ROS Glutathione (GSH)->ROS Reduces Cell Death Cell Death ROS->Cell Death

Caption: Signaling pathway of this compound action in cancer cells.

cluster_0 Cell Culture and Treatment cluster_1 Metabolic Assays cluster_2 Cell Viability Assessment Seed Cancer Cells Seed Cancer Cells Treat with this compound Treat with this compound Seed Cancer Cells->Treat with this compound Measure Intracellular Lactate Measure Intracellular Lactate Treat with this compound->Measure Intracellular Lactate Measure Intracellular pH Measure Intracellular pH Treat with this compound->Measure Intracellular pH Measure ATP Levels Measure ATP Levels Treat with this compound->Measure ATP Levels Measure Glutathione Levels Measure Glutathione Levels Treat with this compound->Measure Glutathione Levels WST-1 Assay WST-1 Assay Treat with this compound->WST-1 Assay Analyze Cell Proliferation/Death Analyze Cell Proliferation/Death WST-1 Assay->Analyze Cell Proliferation/Death

Caption: Experimental workflow for evaluating this compound effects.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound on cancer cells.

WST-1 Cell Viability and Proliferation Assay

This protocol is for assessing the effect of this compound on cancer cell viability and proliferation.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well flat-bottom tissue culture plates

  • WST-1 reagent

  • Microplate reader (420-480 nm absorbance)

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Treatment:

    • Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be kept constant and low (e.g., <0.1%).

    • Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control (medium with DMSO).

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • WST-1 Assay:

    • Add 10 µL of WST-1 reagent to each well.

    • Incubate for 1-4 hours at 37°C. The incubation time should be optimized for the specific cell line.

    • Gently shake the plate for 1 minute to ensure uniform color distribution.

  • Data Acquisition:

    • Measure the absorbance at 440-450 nm using a microplate reader. A reference wavelength above 600 nm can be used to subtract background absorbance.

    • Calculate cell viability as a percentage of the vehicle-treated control cells.

Measurement of Intracellular Lactate

This protocol describes how to measure changes in intracellular lactate levels following treatment with this compound.

Materials:

  • Treated and control cancer cells

  • Ice-cold PBS

  • Acidic extraction buffer (e.g., perchloric acid)

  • Neutralization buffer (e.g., KOH)

  • Lactate assay kit (colorimetric or fluorometric)

  • Microplate reader

Procedure:

  • Cell Lysis and Extraction:

    • After treatment with this compound, place the culture plates on ice.

    • Aspirate the medium and wash the cells twice with ice-cold PBS.

    • Add a specific volume of cold acidic extraction buffer to each well and incubate on ice for 5-10 minutes to lyse the cells and precipitate proteins.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Neutralization and Clarification:

    • Centrifuge the lysate at high speed (e.g., 13,000 x g) for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and neutralize it with the neutralization buffer.

    • Centrifuge again to pellet any precipitate.

  • Lactate Quantification:

    • Use the supernatant for lactate quantification according to the manufacturer's instructions for the lactate assay kit.

    • Measure the absorbance or fluorescence using a microplate reader.

    • Normalize the lactate concentration to the protein concentration of the cell lysate, which can be determined using a BCA assay.

Measurement of Intracellular pH (pHi)

This protocol outlines the use of the pH-sensitive fluorescent dye BCECF-AM to measure changes in intracellular pH.

Materials:

  • Treated and control cancer cells on glass-bottom dishes

  • BCECF-AM (2',7'-Bis-(2-Carboxyethyl)-5-(and-6)-Carboxyfluorescein, Acetoxymethyl Ester)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Fluorescence microscope with dual-excitation ratio imaging capabilities (e.g., 490 nm and 440 nm excitation, ~535 nm emission)

Procedure:

  • Cell Loading:

    • Wash the cells with HBSS.

    • Load the cells with 1-5 µM BCECF-AM in HBSS for 30-60 minutes at 37°C.

    • Wash the cells twice with HBSS to remove extracellular dye.

  • Imaging and Treatment:

    • Mount the dish on the fluorescence microscope stage.

    • Acquire baseline fluorescence ratio images (excitation at 490 nm and 440 nm).

    • Perfuse the cells with HBSS containing this compound at the desired concentration.

    • Acquire fluorescence ratio images at regular intervals to monitor the change in pHi over time.

  • Calibration and Analysis:

    • At the end of the experiment, calibrate the fluorescence ratio to pHi values using a high-potassium buffer containing nigericin at various known pH values.

    • Calculate the intracellular pH based on the calibration curve.

Measurement of Cellular ATP Levels

This protocol describes the use of a luciferin/luciferase-based assay to quantify cellular ATP levels.

Materials:

  • Treated and control cancer cells in an opaque-walled 96-well plate

  • ATP assay kit (e.g., CellTiter-Glo®)

  • Luminometer

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in an opaque-walled 96-well plate and treat with this compound as described for the WST-1 assay.

  • ATP Assay:

    • Equilibrate the plate and the ATP assay reagent to room temperature.

    • Add a volume of the ATP assay reagent equal to the volume of culture medium in each well.

    • Mix the contents by shaking the plate for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition:

    • Measure the luminescence using a luminometer.

    • Normalize the ATP levels to the number of cells or protein concentration.

Measurement of Intracellular Glutathione (GSH) Levels

This protocol outlines a common method for quantifying total intracellular glutathione using a DTNB-based enzymatic recycling assay.

Materials:

  • Treated and control cancer cells

  • Ice-cold PBS

  • Lysis buffer (e.g., containing metaphosphoric acid or perchloric acid to precipitate proteins)

  • DTNB (5,5'-dithio-bis(2-nitrobenzoic acid))

  • Glutathione reductase

  • NADPH

  • Microplate reader (412 nm absorbance)

Procedure:

  • Sample Preparation:

    • Harvest and wash the cells with ice-cold PBS.

    • Lyse the cells in the lysis buffer and centrifuge to remove precipitated proteins.

  • GSH Assay:

    • In a 96-well plate, add the cell lysate supernatant.

    • Add the reaction mixture containing DTNB, glutathione reductase, and NADPH.

    • The reaction will cause a color change as DTNB is reduced by GSH to TNB, which absorbs at 412 nm. The GSSG is recycled back to GSH by glutathione reductase and NADPH, amplifying the signal.

  • Data Acquisition:

    • Measure the rate of change in absorbance at 412 nm over time using a microplate reader in kinetic mode.

    • Calculate the GSH concentration based on a standard curve generated with known concentrations of GSH.

    • Normalize the GSH levels to the protein concentration of the cell lysate.

Conclusion

This compound is a valuable tool for investigating the role of lactate transport and glycolytic metabolism in cancer. Its potent and selective inhibition of MCT1 provides a clear mechanism for disrupting the metabolic symbiosis that allows many tumors to thrive. The experimental protocols and data presented in this guide offer a framework for researchers to further explore the therapeutic potential of targeting lactate transport in cancer and to develop novel anti-cancer strategies based on metabolic vulnerabilities. The intricate interplay between MCT1 inhibition, glycolysis, and redox homeostasis underscores the importance of a multi-faceted approach to understanding and targeting cancer metabolism.

References

AR-C155858: A Technical Guide to its Application in Neuroscience and the Glia-Neuron Lactate Shuttle

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The brain is a highly metabolic organ, and the intricate coupling of energy metabolism between glial cells and neurons is critical for normal brain function. A central tenet of this metabolic partnership is the Astrocyte-Neuron Lactate Shuttle (ANLS) hypothesis. This model posits that astrocytes metabolize glucose to lactate, which is then shuttled to neurons as a supplemental energy source.[1][2] This process is particularly crucial during periods of high neuronal activity, such as learning and memory formation.[1] Monocarboxylate transporters (MCTs) are key players in this shuttle, facilitating the movement of lactate across cell membranes.[3][4]

AR-C155858 is a potent and selective inhibitor of MCT1 and MCT2, the primary MCTs involved in the glia-neuron lactate shuttle. Its high affinity and specificity make it an invaluable pharmacological tool for dissecting the roles of lactate transport in neuronal function, synaptic plasticity, and neurological disorders. This technical guide provides an in-depth overview of this compound, its mechanism of action, its application in studying the glia-neuron lactate shuttle, and detailed experimental protocols for its use in neuroscience research.

This compound: A Potent Inhibitor of Monocarboxylate Transporters

Mechanism of Action

This compound is a pyrrole pyrimidine derivative that acts as a non-competitive inhibitor of MCT1 and MCT2. It is proposed to bind to an intracellular site on the transporters, involving transmembrane helices 7-10. This binding prevents the conformational changes necessary for lactate translocation across the cell membrane. The inhibition is time-dependent and not rapidly reversible. While this compound potently inhibits MCT1 and MCT2, it shows no significant activity against MCT4.

Pharmacological Profile

The inhibitory potency of this compound is in the low nanomolar range, making it a highly effective tool for in vitro and in vivo studies. The affinity of this compound for MCT1 and MCT2 can be influenced by the ancillary protein associated with the transporter (e.g., basigin or embigin).

Table 1: Pharmacological Profile of this compound

TransporterKi (Inhibition Constant)Experimental SystemReference
MCT12.3 nMRat Erythrocytes
MCT2<10 nMXenopus laevis Oocytes
MCT4No significant inhibitionXenopus laevis Oocytes

The Glia-Neuron Lactate Shuttle

The glia-neuron lactate shuttle, also known as the astrocyte-neuron lactate shuttle (ANLS), is a fundamental mechanism for metabolic coupling in the central nervous system. Astrocytes, which are primarily glycolytic, take up glucose from the blood via GLUT1 transporters. This glucose is converted to lactate, which is then released into the extracellular space through MCT1 and MCT4. Neurons, which are primarily oxidative, take up this lactate via MCT2 and convert it to pyruvate, which then fuels the tricarboxylic acid (TCA) cycle for ATP production. This shuttle is crucial for supporting neuronal energy demands, especially during periods of high synaptic activity.

ANLS cluster_blood Blood Vessel cluster_astrocyte Astrocyte cluster_neuron Neuron Blood Glucose Astro_GLUT1 GLUT1 Blood->Astro_GLUT1 Uptake Astro_Glucose Glucose Astro_GLUT1->Astro_Glucose Astro_Glycolysis Glycolysis Astro_Glucose->Astro_Glycolysis Astro_Pyruvate Pyruvate Astro_Glycolysis->Astro_Pyruvate Astro_LDH LDH Astro_Pyruvate->Astro_LDH Astro_Lactate Lactate Astro_LDH->Astro_Lactate Astro_MCT1_4 MCT1/4 Astro_Lactate->Astro_MCT1_4 Export Neuron_MCT2 MCT2 Astro_MCT1_4->Neuron_MCT2 Shuttle Neuron_Lactate Lactate Neuron_MCT2->Neuron_Lactate Neuron_LDH LDH Neuron_Lactate->Neuron_LDH Neuron_Pyruvate Pyruvate Neuron_LDH->Neuron_Pyruvate Neuron_TCA TCA Cycle Neuron_Pyruvate->Neuron_TCA Neuron_ATP ATP Neuron_TCA->Neuron_ATP

Diagram 1: The Astrocyte-Neuron Lactate Shuttle (ANLS).

Investigating the Glia-Neuron Lactate Shuttle with this compound

This compound's ability to block MCT1 and MCT2 makes it an ideal tool to probe the functional significance of the glia-neuron lactate shuttle. By inhibiting lactate transport, researchers can investigate the consequences for neuronal activity, synaptic plasticity, and overall brain function.

Effects on Neuronal Function

Studies utilizing this compound have provided valuable insights into the role of lactate in supporting neuronal processes. For example, inhibiting MCTs can impair long-term potentiation (LTP), a cellular correlate of learning and memory, suggesting that lactate is a crucial energy substrate for synaptic plasticity.

Table 2: Effects of this compound on Neuronal Function

Experimental ModelThis compound ConcentrationObserved EffectReference
Hippocampal Slices10-100 nMInhibition of Long-Term Potentiation (LTP)
Primary Neuron-Astrocyte Cultures50 nMAccumulation of intracellular lactate in neurons
In vivo (rats)5 mg/kg (i.v.)Reduced brain uptake of MCT substrates

Key Experimental Protocols

In Vitro Electrophysiology: Investigating Long-Term Potentiation (LTP)

This protocol describes how to assess the role of lactate transport in LTP in acute hippocampal slices using this compound.

Materials:

  • Acute hippocampal slices (300-400 µm) from rodents.

  • Artificial cerebrospinal fluid (aCSF) saturated with 95% O2 / 5% CO2.

  • This compound stock solution (e.g., 10 mM in DMSO).

  • Electrophysiology rig with recording and stimulating electrodes.

Procedure:

  • Slice Preparation: Prepare acute hippocampal slices and allow them to recover in aCSF for at least 1 hour.

  • Baseline Recording: Place a slice in the recording chamber and obtain a stable baseline of field excitatory postsynaptic potentials (fEPSPs) in the CA1 region by stimulating the Schaffer collaterals.

  • This compound Application: Perfuse the slice with aCSF containing the desired concentration of this compound (e.g., 50 nM) for at least 30 minutes prior to LTP induction.

  • LTP Induction: Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz for 1 second, separated by 20 seconds).

  • Post-HFS Recording: Continue to record fEPSPs for at least 60 minutes post-HFS to assess the magnitude and stability of LTP.

  • Data Analysis: Compare the degree of potentiation in this compound-treated slices to control slices (vehicle-treated).

LTP_Workflow start Start slice_prep Prepare Acute Hippocampal Slices start->slice_prep recovery Slice Recovery (>1 hr in aCSF) slice_prep->recovery baseline Record Baseline fEPSPs recovery->baseline drug_app Apply this compound (or Vehicle) baseline->drug_app ltp_induction Induce LTP (HFS) drug_app->ltp_induction post_ltp Record Post-HFS fEPSPs (>60 min) ltp_induction->post_ltp analysis Data Analysis: Compare LTP Magnitude post_ltp->analysis end End analysis->end Signaling_Pathway AR_C This compound MCT MCT1/MCT2 AR_C->MCT Inhibits Lactate_Transport Lactate Transport MCT->Lactate_Transport Intra_Lactate Intracellular Lactate Lactate_Transport->Intra_Lactate Decreased Pyruvate Pyruvate Intra_Lactate->Pyruvate TCA TCA Cycle Pyruvate->TCA ATP ATP Production TCA->ATP Decreased Neuronal_Function Neuronal Function (e.g., Synaptic Plasticity) ATP->Neuronal_Function Impaired

References

The Intricate Dance: A Technical Guide to the Interaction of AR-C155858 with Transmembrane Helices 7-10 of MCT1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular interactions between the potent inhibitor AR-C155858 and the monocarboxylate transporter 1 (MCT1), with a specific focus on the crucial role of transmembrane (TM) helices 7-10. This document synthesizes key findings from structural biology, molecular modeling, and functional assays to offer a comprehensive understanding of the inhibition mechanism, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying processes.

Executive Summary

This compound is a high-affinity inhibitor of MCT1 and MCT2, monocarboxylate transporters responsible for the transport of lactate and other monocarboxylates across the plasma membrane.[1][2] Due to the critical role of MCT1 in the metabolism of highly glycolytic cancer cells, it has emerged as a promising target for anti-cancer therapies. Extensive research has pinpointed the binding site of this compound to an intracellularly accessible pocket within MCT1, with transmembrane helices 7, 8, 9, and 10 forming the core of this interaction domain.[1][2][3] Site-directed mutagenesis and molecular dynamics simulations have further elucidated the specific amino acid residues within these helices that are paramount for the potent and selective inhibition by this compound.

Quantitative Analysis of this compound Inhibition

The inhibitory potency of this compound against MCT1 and the impact of specific mutations on this inhibition have been quantified through various studies. The following tables summarize the key quantitative data.

Table 1: Kinetic Parameters of this compound Inhibition on Wild-Type MCTs

TransporterKi (nM)Cell SystemReference
MCT1~2-
MCT12.3 ± 1.4Rat Erythrocytes
MCT2<10Xenopus Oocytes
MCT4No significant inhibitionXenopus Oocytes

Table 2: Impact of MCT1 Mutations on this compound Inhibition

MutationLocationEffect on InhibitionFold Reduction in SensitivityReference
F360Y/S364GTM10>100-fold reduction in sensitivity>100
F360YTM10Significant decrease in inhibitionNot specified
S364GTM10Significant decrease in inhibitionNot specified
R306KTM8Reduced binding of [3H]this compoundNot specified
D302R/R306ETM8Reduced binding of [3H]this compoundNot specified
L274PTM7Significantly reduced inhibitionNot specified
S278VTM7Reduced inhibition by ~50% at 30 nMNot specified

Signaling and Interaction Pathways

The binding of this compound to MCT1 is a multi-step process that involves the inhibitor accessing its binding site from the intracellular side and engaging with key residues within the TM7-10 bundle.

cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space AR_ext This compound MCT1 MCT1 Transporter AR_ext->MCT1 Passive Diffusion AR_int This compound BindingSite Binding Site (TMs 7-10) AR_int->BindingSite Binding Inhibition Inhibition of Lactate Transport BindingSite->Inhibition

Fig. 1: Proposed mechanism of this compound inhibition of MCT1.

Experimental Protocols

The elucidation of the this compound binding site and mechanism of action has relied on a combination of molecular biology, biochemistry, and computational techniques.

Site-Directed Mutagenesis of MCT1

Site-directed mutagenesis is employed to introduce specific amino acid changes in MCT1 to probe the role of individual residues in this compound binding.

Start Start: Wild-type MCT1 cDNA in pGHJ vector PrimerDesign Design mutagenic primers (25-45 bases, Tm >= 78°C) Start->PrimerDesign PCR Perform PCR with PfuTurbo DNA polymerase (12-18 cycles) PrimerDesign->PCR DpnI Digest parental methylated DNA with DpnI (1 hr at 37°C) PCR->DpnI Transformation Transform DpnI-treated plasmid into competent E. coli DpnI->Transformation Sequencing Sequence plasmid from colonies to confirm mutation Transformation->Sequencing End End: Mutant MCT1 cDNA Sequencing->End

Fig. 2: Workflow for site-directed mutagenesis of MCT1.

Methodology: Mutations are introduced into the rat MCT1 cDNA cloned into an appropriate expression vector (e.g., pGHJ for Xenopus oocyte expression) using a commercially available kit such as the QuikChange Site-Directed Mutagenesis Kit (Agilent Technologies).

  • Primer Design: Two complementary mutagenic oligonucleotide primers are designed, typically 25-45 bases in length, containing the desired mutation flanked by 10-15 bases of correct sequence on both sides. The melting temperature (Tm) is calculated to be ≥78°C.

  • PCR Amplification: The PCR reaction is performed using a high-fidelity DNA polymerase (e.g., PfuTurbo) to replicate both plasmid strands, incorporating the mutagenic primers. A typical cycling protocol involves an initial denaturation step, followed by 12-18 cycles of denaturation, annealing, and extension.

  • Digestion of Parental DNA: The PCR product is treated with the restriction enzyme DpnI, which specifically digests the parental, methylated, non-mutated plasmid DNA.

  • Transformation: The resulting nicked circular dsDNA is transformed into competent E. coli cells.

  • Verification: Plasmid DNA is isolated from the resulting colonies and sequenced to confirm the presence of the desired mutation.

Expression of MCT1 in Xenopus laevis Oocytes and Lactate Transport Assays

Xenopus laevis oocytes are a robust system for the heterologous expression of membrane transporters and subsequent functional characterization.

cRNA Synthesize cRNA from linearized MCT1 cDNA Injection Microinject cRNA into Xenopus oocytes cRNA->Injection Incubation Incubate oocytes for 72h in Modified Barth's Solution (MBS) Injection->Incubation Preincubation Pre-incubate oocytes with This compound or vehicle Incubation->Preincubation Uptake Measure L-[14C]lactate uptake in transport buffer (pH 6.0) Preincubation->Uptake Analysis Analyze radioactivity by scintillation counting Uptake->Analysis

Fig. 3: Experimental workflow for MCT1 expression and transport assays.

Methodology:

  • cRNA Synthesis: Capped complementary RNA (cRNA) is synthesized in vitro from linearized wild-type or mutant MCT1 cDNA using a T7 or SP6 RNA polymerase kit.

  • Oocyte Preparation and Injection: Stage V-VI oocytes are harvested from female Xenopus laevis and defolliculated. Each oocyte is microinjected with the synthesized cRNA.

  • Protein Expression: The injected oocytes are incubated for 72 hours in Modified Barth's Solution (MBS) to allow for the expression and trafficking of the MCT1 protein to the plasma membrane.

  • Lactate Transport Assay:

    • Oocytes are pre-incubated with varying concentrations of this compound or vehicle (DMSO) in a transport buffer (pH 6.0).

    • The transport assay is initiated by adding L-[14C]lactate to the buffer.

    • After a defined incubation period, the uptake is stopped by washing the oocytes with ice-cold buffer.

    • Individual oocytes are lysed, and the incorporated radioactivity is measured using a scintillation counter to determine the rate of lactate transport.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide atomic-level insights into the dynamic interactions between this compound and MCT1.

Methodology:

  • System Setup: A homology model of MCT1 is embedded in a lipid bilayer (e.g., POPC) and solvated with an appropriate water model (e.g., TIP3P) and ions to neutralize the system.

  • Inhibitor Docking: this compound is docked into the putative binding site of MCT1, often identified through initial mutagenesis and biochemical data.

  • Equilibration: The system undergoes a series of equilibration steps, typically involving energy minimization followed by simulations with positional restraints on the protein and lipid atoms, which are gradually released.

  • Production Simulation: A production MD simulation is run for an extended period (e.g., 100-200 ns) under constant temperature and pressure (NPT ensemble) using a simulation package like GROMACS.

  • Analysis: The resulting trajectory is analyzed to investigate the stability of the inhibitor in the binding pocket, key protein-inhibitor interactions (e.g., hydrogen bonds, hydrophobic contacts), and conformational changes in the transporter upon inhibitor binding.

Conclusion

The potent and selective inhibition of MCT1 by this compound is a result of specific molecular interactions within a binding pocket formed by transmembrane helices 7-10. Key residues in these helices, particularly in TM8 and TM10, play a critical role in accommodating the inhibitor and establishing high-affinity binding. The detailed understanding of this interaction, derived from the experimental and computational approaches outlined in this guide, provides a solid foundation for the rational design of next-generation MCT1 inhibitors for therapeutic applications. The methodologies described herein represent a robust framework for the continued investigation of transporter-inhibitor interactions and the broader field of drug discovery.

References

Methodological & Application

Application Notes and Protocols for AR-C155858 in In Vitro Cell Culture Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AR-C155858 is a potent and selective inhibitor of the monocarboxylate transporters MCT1 and MCT2.[1][2][3] These transporters are crucial for the transport of monocarboxylates, such as lactate and pyruvate, across the plasma membrane.[1] MCT1 is widely expressed in the body, while MCT2 expression is more restricted. In the context of cancer metabolism, many tumor cells exhibit high rates of glycolysis, leading to increased production and efflux of lactate, a process often mediated by MCT1 and MCT4. Inhibition of MCT1 by this compound can disrupt the metabolic activity of cancer cells and inhibit their proliferation. This compound shows no significant activity against MCT4. This document provides detailed protocols and application notes for the use of this compound in in vitro cell culture studies.

Mechanism of Action

This compound is a non-competitive inhibitor that binds to an intracellular site on MCT1 and MCT2. This binding prevents the transport of monocarboxylates, leading to an intracellular accumulation of lactate in glycolytic cells and a disruption of their metabolic processes. The inhibition is potent, with Ki values in the low nanomolar range. The proposed mechanism involves the inhibitor crossing the plasma membrane to access its binding site within the transmembrane helices 7-10 of the transporter.

Quantitative Data Summary

ParameterValueCell Line/SystemReference
MCT1 Inhibition (Ki) 2.3 ± 1.4 nMRat Erythrocytes
MCT2 Inhibition (Ki) < 10 nMXenopus oocytes expressing MCT2
MCT4 Inhibition No significant inhibitionXenopus oocytes expressing MCT4
IC50 (L-lactate uptake) 25.0 ± 4.2 nM4T1 breast cancer cells
IC50 (Cell Proliferation) 20.2 ± 0.2 nM4T1 breast cancer cells
IC50 (Mammosphere formation) ~1-2 μMMDA-MB-231 cells
Effective Concentration (Lactate Uptake Inhibition) 100 nM (for ~100% inhibition of MCT1)Xenopus oocytes expressing MCT1
Effective Concentration (Lactate Uptake Inhibition) 10 nM (for ~70% inhibition of MCT2)Xenopus oocytes expressing MCT2

Signaling Pathway

The primary signaling pathway affected by this compound is the metabolic pathway of glycolysis and the subsequent transport of its byproduct, lactate. By inhibiting MCT1 and MCT2, this compound disrupts the efflux of lactate from highly glycolytic cells, leading to intracellular acidification and a feedback inhibition of the glycolytic pathway. This can ultimately result in reduced ATP production and inhibition of cell proliferation.

Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate Proliferation Cell Proliferation Glycolysis->Proliferation Supports Lactate_in Intracellular Lactate Pyruvate->Lactate_in MCT1_2 MCT1/2 Lactate_in->MCT1_2 Efflux pH_decrease Intracellular pH Decrease Lactate_in->pH_decrease Lactate_out Extracellular Lactate MCT1_2->Lactate_out MCT1_2->Proliferation Supports ARC155858 This compound ARC155858->MCT1_2 Inhibits pH_decrease->Glycolysis Inhibits

Figure 1: Simplified signaling pathway of this compound action.

Experimental Protocols

Protocol 1: Inhibition of L-Lactate Uptake in Cultured Cells

This protocol describes how to assess the inhibitory effect of this compound on L-lactate uptake in a cell line of interest.

Materials:

  • Cell line of interest (e.g., 4T1 breast cancer cells)

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Sodium-free uptake buffer (137 mM N-methyl-d-glucamine, 5.4 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, pH 6.0)

  • [3H]-L-lactate or [14C]-L-lactate

  • Scintillation fluid and vials

  • Multi-well cell culture plates (e.g., 24-well or 35 mm dishes)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., 0.1 M NaOH with 1% SDS)

Procedure:

  • Cell Seeding: Seed cells in multi-well plates at a density that will result in a confluent monolayer on the day of the experiment. For 35 mm dishes, a density of 2.0 x 10^5 cells/ml is a good starting point. Culture cells for 2 days.

  • Preparation of this compound dilutions: Prepare serial dilutions of this compound in the uptake buffer to achieve the desired final concentrations (e.g., 0-500 nM).

  • Pre-incubation: On the day of the experiment, remove the culture medium and wash the cells three times with PBS. Equilibrate the cells by incubating them in the uptake buffer for 20 minutes at 37°C.

  • Inhibitor Treatment: Remove the equilibration buffer and add the uptake buffer containing the different concentrations of this compound. Incubate for 30-45 minutes at 37°C.

  • Lactate Uptake Assay: To initiate the uptake, add the uptake buffer containing [3H]-L-lactate or [14C]-L-lactate (e.g., 0.5 mM) and the corresponding concentration of this compound. Incubate for a short period (e.g., 1-5 minutes) during which uptake is linear.

  • Stopping the Uptake: Terminate the uptake by rapidly washing the cells three times with ice-cold PBS.

  • Cell Lysis: Lyse the cells by adding cell lysis buffer to each well and incubating for at least 30 minutes.

  • Quantification: Transfer the cell lysates to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value by plotting the percentage of inhibition of L-lactate uptake against the log concentration of this compound.

Start Seed Cells Wash1 Wash with PBS Start->Wash1 Equilibrate Equilibrate in Uptake Buffer Wash1->Equilibrate Treat Treat with This compound Equilibrate->Treat Uptake Add Radiolabeled L-Lactate Treat->Uptake Wash2 Wash with Ice-Cold PBS Uptake->Wash2 Lyse Lyse Cells Wash2->Lyse Quantify Scintillation Counting Lyse->Quantify Analyze Data Analysis Quantify->Analyze

Figure 2: Experimental workflow for L-lactate uptake inhibition assay.

Protocol 2: Cell Proliferation Assay

This protocol outlines the procedure to determine the effect of this compound on cell growth and viability.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • Cell proliferation reagent (e.g., WST-1, MTT, or CellTiter-Glo®)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 5.0 x 10^3 cells per well in 100 µl of medium). Allow cells to adhere overnight.

  • Inhibitor Treatment: The next day, remove the medium and replace it with fresh medium containing various concentrations of this compound (e.g., 0-500 nM). Include a vehicle control (DMSO) at the same concentration as in the highest this compound treatment.

  • Incubation: Incubate the plates for the desired period (e.g., 48 hours).

  • Cell Viability Measurement: Add the cell proliferation reagent to each well according to the manufacturer's instructions.

  • Quantification: Incubate for the recommended time and then measure the absorbance or luminescence using a plate reader at the appropriate wavelength.

  • Data Analysis: Normalize the results to the vehicle control and express as a percentage of cell growth. Calculate the IC50 value by plotting the percentage of cell growth against the log concentration of this compound.

Troubleshooting and Considerations

  • Solubility: this compound is soluble in DMSO. Prepare a concentrated stock solution in DMSO and then dilute it in the culture medium or buffer. Ensure the final DMSO concentration in the culture is low (typically < 0.1%) to avoid solvent-induced toxicity.

  • Incubation Time: The inhibitory effect of this compound can be time-dependent. It is recommended to perform a time-course experiment to determine the optimal pre-incubation time for maximal inhibition in your specific cell line. A 30-45 minute pre-incubation is a good starting point.

  • Cell Line Specificity: The sensitivity to this compound will vary between cell lines depending on their expression levels of MCT1 and MCT2 and their reliance on glycolysis. It is important to characterize the MCT expression profile of your cell line of interest.

  • Ancillary Proteins: The presence of ancillary proteins like basigin and embigin can modulate the activity and inhibitor sensitivity of MCTs. This may contribute to cell-line-specific differences in response to this compound.

References

Application Notes and Protocols for Utilizing AR-C155858 in Xenopus Oocyte Expression Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AR-C155858 is a potent and selective inhibitor of the monocarboxylate transporters MCT1 and MCT2.[1][2][3] These transporters play a crucial role in the transport of metabolically important monocarboxylates, such as lactate and pyruvate, across the plasma membrane. The Xenopus laevis oocyte expression system is a robust and versatile platform for the functional characterization of membrane transporters, including MCTs. This document provides detailed application notes and protocols for the use of this compound to study MCT1 and MCT2 expressed in Xenopus oocytes, encompassing both radiolabeled uptake assays and electrophysiological measurements.

Mechanism of Action

This compound acts as a non-competitive inhibitor of MCT1 and MCT2.[1] It binds to an intracellular site on the transporter, specifically involving transmembrane helices 7-10.[4] This binding prevents the conformational changes necessary for substrate translocation. Notably, this compound shows no significant activity against MCT4, making it a valuable tool for dissecting the specific roles of MCT1 and MCT2 in cellular metabolism.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound inhibition, as determined in various expression systems.

Table 1: Inhibitory Constants (Ki) of this compound

TransporterExpression SystemKi ValueReference
MCT1Rat Erythrocytes2.3 ± 1.4 nM
MCT1Xenopus oocytesPotent inhibition observed
MCT2Xenopus oocytes< 10 nM
MCT4Xenopus oocytesNo significant inhibition

Table 2: IC50 Values of this compound

Cell LineTransporter(s) ExpressedAssayIC50 ValueReference
4T1 breast cancer cellsMCT1L-lactate uptake25.0 ± 4.2 nM
4T1 breast cancer cellsMCT1Cell proliferation20.2 ± 0.2 nM

Signaling Pathway and Experimental Workflow

Signaling Pathway of MCT-mediated Lactate Transport

MCT_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Lactate_out Lactate MCT MCT1 / MCT2 Lactate_out->MCT H_out H+ H_out->MCT Lactate_in Lactate MCT->Lactate_in H_in H+ MCT->H_in ARC155858 This compound ARC155858->MCT Inhibition

Caption: Signaling pathway of MCT1/2-mediated lactate transport and its inhibition by this compound.

Experimental Workflow for Xenopus Oocyte Expression and Analysis

Oocyte_Workflow cluster_prep Preparation cluster_expression Expression cluster_assay Functional Assays cluster_analysis Data Analysis Oocyte_Harvest Harvest Xenopus Oocytes Injection Inject cRNA into Oocytes Oocyte_Harvest->Injection cRNA_Prep Prepare MCT cRNA cRNA_Prep->Injection Incubation Incubate Oocytes (2-5 days) Injection->Incubation Uptake_Assay Radiolabeled Uptake Assay Incubation->Uptake_Assay TEVC Two-Electrode Voltage Clamp Incubation->TEVC Data_Analysis Analyze Transport/Current Data Uptake_Assay->Data_Analysis TEVC->Data_Analysis

Caption: Experimental workflow for expressing and analyzing MCTs in Xenopus oocytes.

Experimental Protocols

Preparation of Xenopus laevis Oocytes
  • Anesthetize a female Xenopus laevis frog by immersion in a 0.15% tricaine solution.

  • Surgically remove a portion of the ovary and place it in a calcium-free OR2 buffer (82.5 mM NaCl, 2.5 mM KCl, 1 mM MgCl₂, 1 mM Na₂HPO₄, 5 mM HEPES, pH 7.8).

  • Break the ovarian lobe into small clumps of 10-20 oocytes.

  • To defolliculate, incubate the oocyte clumps in OR2 buffer containing 2 mg/mL collagenase for 1-2 hours at room temperature with gentle agitation.

  • Manually separate the oocytes and wash them thoroughly with OR2 buffer.

  • Select healthy stage V-VI oocytes and store them in ND96 buffer (96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.6) supplemented with 2.5 mM sodium pyruvate and 50 µg/mL gentamycin at 18°C.

cRNA Preparation and Injection
  • Linearize the plasmid DNA containing the MCT1 or MCT2 coding sequence.

  • Synthesize capped cRNA in vitro using a commercially available transcription kit (e.g., mMESSAGE mMACHINE™ T7 Transcription Kit).

  • Purify the cRNA and determine its concentration and integrity.

  • Inject 50 nL of cRNA (at a concentration of 1 µg/µL) into the cytoplasm of each oocyte using a microinjection setup.

  • For control experiments, inject an equivalent volume of nuclease-free water.

  • Incubate the injected oocytes for 2-5 days at 18°C to allow for transporter expression.

Radiolabeled Substrate Uptake Assay

This protocol is adapted from studies characterizing this compound's effect on MCTs.

  • Solutions:

    • Uptake Buffer: 75 mM NaCl, 2 mM KCl, 0.82 mM MgCl₂, 1 mM CaCl₂, 20 mM MES, pH 6.0.

    • Wash Buffer: Ice-cold Uptake Buffer.

    • Lysis Buffer: 10% SDS.

  • Procedure:

    • Place groups of 10-15 oocytes (MCT-expressing and water-injected controls) in individual wells of a 24-well plate.

    • Pre-incubate the oocytes in 1 mL of Uptake Buffer for 15 minutes at room temperature.

    • To determine the inhibitory effect of this compound, add the desired concentration of the inhibitor to the pre-incubation buffer for a specified time (e.g., 45 minutes). A DMSO vehicle control should be run in parallel.

    • Initiate the uptake by replacing the pre-incubation buffer with 500 µL of Uptake Buffer containing the radiolabeled substrate (e.g., L-[¹⁴C]lactate) at the desired concentration, with or without this compound.

    • Incubate for a defined period (e.g., 10 minutes). The uptake should be in the linear range.

    • Terminate the uptake by rapidly washing the oocytes three times with 1 mL of ice-cold Wash Buffer.

    • Individually transfer each oocyte to a scintillation vial.

    • Lyse each oocyte by adding 200 µL of Lysis Buffer.

    • Add 3 mL of scintillation cocktail to each vial and determine the radioactivity by liquid scintillation counting.

    • Subtract the counts from water-injected oocytes to determine the specific uptake mediated by the expressed transporter.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

While direct TEVC data for this compound on MCTs is limited in the provided search results, the electrogenic nature of MCT1 (H⁺-coupled transport) allows for its characterization using this technique. Lactate transport in MCT1-expressing oocytes has been shown to induce changes in membrane potential.

  • Solutions:

    • Recording Solution (ND96): 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.5.

    • Substrate Solution: Recording solution containing the desired concentration of L-lactate.

    • Inhibitor Solution: Recording solution containing the desired concentration of this compound.

  • Procedure:

    • Place an oocyte in the recording chamber and perfuse with the Recording Solution.

    • Impale the oocyte with two microelectrodes (filled with 3 M KCl, resistance 0.5-2 MΩ). One electrode measures the membrane potential, and the other injects current.

    • Clamp the oocyte membrane potential to a holding potential, typically between -50 mV and -60 mV.

    • To elicit a substrate-induced current, switch the perfusion from the Recording Solution to the Substrate Solution. The co-transport of H⁺ and lactate will result in an inward current.

    • To test the effect of this compound, pre-incubate the oocyte with the Inhibitor Solution for a sufficient duration (e.g., 15-45 minutes) before applying the substrate in the continued presence of the inhibitor.

    • Record the current responses and analyze the data to determine the extent of inhibition. Dose-response curves can be generated by testing a range of this compound concentrations.

Data Analysis and Interpretation

For uptake assays, the inhibitory potency of this compound is typically determined by calculating the IC₅₀ value from a concentration-response curve. For TEVC experiments, the percentage of inhibition of the substrate-induced current is calculated. These data can be used to confirm the selectivity of this compound for MCT1 and MCT2 over other transporters and to investigate the kinetics of inhibition.

Conclusion

The Xenopus oocyte expression system, in conjunction with radiolabeled uptake assays and two-electrode voltage clamp electrophysiology, provides a powerful platform for the detailed characterization of this compound's interaction with MCT1 and MCT2. The protocols outlined in this document offer a comprehensive guide for researchers to investigate the mechanism and kinetics of this potent and selective inhibitor, facilitating further drug development and a deeper understanding of monocarboxylate transporter biology.

References

Application Notes: AR-C155858 in Raji Lymphoma Cell Proliferation Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AR-C155858 is a potent and selective inhibitor of monocarboxylate transporters (MCTs), specifically MCT1 and MCT2.[1] It demonstrates high affinity for MCT1 with a Ki value of approximately 2.3 nM.[2] Raji cells, a cell line derived from human Burkitt's lymphoma, are highly glycolytic and rely on the export of lactate to maintain intracellular pH and a high metabolic rate.[1] B-cell lymphoma cells, such as Raji, primarily depend on MCT1 for this lactate export, making them particularly vulnerable to MCT1 inhibition. By blocking MCT1, this compound prevents lactate efflux, leading to intracellular acidification, disruption of glycolysis, and ultimately, the inhibition of cell proliferation. These application notes provide a detailed protocol for assessing the anti-proliferative effects of this compound on Raji lymphoma cells.

Mechanism of Action: this compound Signaling Pathway

This compound exerts its anti-proliferative effects by targeting a critical metabolic pathway in cancer cells. The inhibitor binds to an intracellular site on MCT1, preventing the transport of lactate out of the cell. This leads to a cascade of events that disrupt cellular homeostasis and halt proliferation.

cluster_outside Extracellular Space cluster_membrane Cell Membrane cluster_inside Intracellular Space Lactate_out Lactate MCT1 MCT1 MCT1->Lactate_out exports Lactate_in Intracellular Lactate MCT1->Lactate_in Accumulation ARC This compound ARC->MCT1 Inhibits Glycolysis Glycolysis Glycolysis->Lactate_in produces Proliferation Cell Proliferation Glycolysis->Proliferation Inhibition of Energy Production Lactate_in->MCT1 efflux via pH_drop Intracellular pH Decrease Lactate_in->pH_drop leads to pH_drop->Glycolysis Inhibits

Caption: Mechanism of this compound action on Raji cells.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of this compound, providing a reference for experimental design.

ParameterValueTarget/Cell LineReference
Ki (Inhibition Constant) ~2.3 nMMCT1 (rat erythrocytes)
<10 nMMCT2
IC₅₀ (Proliferation) 20.2 ± 0.2 nM4T1 (Murine Breast Cancer)
Effective Concentration 100 nMRaji (for cell death studies)

Note: The IC₅₀ for proliferation in Raji cells has not been explicitly reported in the provided search results, but the value from 4T1 cells and the effective concentration used in other Raji cell studies suggest a low nanomolar range for activity.

Experimental Protocols

Raji Cell Culture and Maintenance

This protocol outlines the standard procedure for culturing Raji cells to ensure healthy, viable cells for experimentation.

Materials:

  • Raji cell line (ATCC® CCL-86™)

  • RPMI-1640 Medium

  • Fetal Bovine Serum (FBS), heat-inactivated

  • L-Glutamine

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypan Blue solution

  • T-75 culture flasks

  • 15 mL conical tubes

  • Hemocytometer or automated cell counter

Complete Growth Medium:

  • RPMI-1640

  • 10% FBS

  • 2 mM L-Glutamine

  • 100 U/mL Penicillin & 100 µg/mL Streptomycin

Procedure:

  • Cell Thawing: Thaw a cryovial of Raji cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 10-15 mL of fresh medium in a T-75 flask.

  • Cell Maintenance: Culture cells at 37°C in a humidified atmosphere with 5% CO₂.

  • Subculturing: Raji cells grow in suspension. Monitor cell density and maintain the culture between 2 x 10⁵ and 1 x 10⁶ viable cells/mL. To subculture, determine the cell density and viability using a hemocytometer and Trypan Blue. Dilute the cell suspension to a seeding density of 2-4 x 10⁵ cells/mL in a new flask with fresh medium every 2-3 days.

Raji Cell Proliferation Assay Using this compound

This protocol details the steps to measure the effect of this compound on the proliferation of Raji cells using a colorimetric assay such as CCK-8 or MTT.

Materials:

  • Healthy, log-phase Raji cells

  • This compound compound

  • DMSO (for stock solution)

  • Complete Growth Medium

  • Sterile 96-well flat-bottom plates (white plates for luminescence, clear for colorimetric assays)

  • Cell proliferation assay reagent (e.g., Cell Counting Kit-8 (CCK-8), MTT, or similar)

  • Multichannel pipette

  • Plate reader (spectrophotometer)

Experimental Workflow:

start Start: Log-phase Raji Cell Culture harvest 1. Harvest & Count Cells start->harvest seed 2. Seed Cells into 96-Well Plate harvest->seed prepare_drug 3. Prepare Serial Dilutions of this compound add_drug 4. Add Drug Dilutions to Wells seed->add_drug prepare_drug->add_drug incubate 5. Incubate for 72 hours add_drug->incubate add_reagent 6. Add Proliferation Assay Reagent (e.g., CCK-8) incubate->add_reagent incubate_reagent 7. Incubate for 2-4 hours add_reagent->incubate_reagent read 8. Measure Absorbance with Plate Reader incubate_reagent->read analyze 9. Analyze Data & Calculate IC₅₀ read->analyze

Caption: Workflow for the Raji cell proliferation assay.

Procedure:

  • Cell Seeding: Harvest Raji cells from a log-phase culture. Perform a cell count and viability check. Dilute the cells in complete growth medium to a concentration of 1 x 10⁵ cells/mL. Using a multichannel pipette, dispense 100 µL of the cell suspension into each well of a 96-well plate, resulting in 10,000 cells per well.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of 2X working concentrations by serially diluting the stock solution in complete growth medium. A suggested starting range for the final concentrations is 0.1 nM to 1 µM. Include a "vehicle control" containing the same percentage of DMSO as the highest drug concentration.

  • Cell Treatment: Add 100 µL of the 2X this compound working solutions to the appropriate wells, resulting in a final volume of 200 µL per well and the desired 1X final drug concentrations. Also, add 100 µL of the vehicle control medium to the control wells.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • Proliferation Measurement:

    • Add 10 µL of CCK-8 reagent (or equivalent) to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C, protected from light.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with medium only).

    • Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control (% Viability).

    • Plot the % Viability against the log of the this compound concentration.

    • Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC₅₀ value.

Interpretation of Results

The results from the proliferation assay can be interpreted to determine the efficacy of this compound.

cluster_input Experimental Outcome cluster_conclusion Conclusion DoseResponse Dose-Dependent Decrease in Cell Viability IC50 Low Nanomolar IC₅₀ DoseResponse->IC50 If HighIC50 High IC₅₀ or No Effect DoseResponse->HighIC50 If Effective This compound is an effective inhibitor of Raji cell proliferation IC50->Effective Ineffective This compound is not effective under these conditions HighIC50->Ineffective

Caption: Logic for interpreting proliferation assay results.

References

Application Notes and Protocols for Studying Lactate Flux in Primary Neurons with AR-C155858

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lactate, once considered a mere byproduct of glycolysis, is now recognized as a crucial player in brain energy metabolism and neuronal signaling. The transport of lactate across cell membranes is primarily mediated by a family of proton-linked monocarboxylate transporters (MCTs). In the brain, MCT1 is predominantly expressed in astrocytes, while neurons primarily express MCT2.[1][2] The astrocyte-neuron lactate shuttle (ANLS) hypothesis posits that astrocytes provide lactate to neurons as an energy substrate. To investigate the precise roles of lactate flux in neuronal function, specific inhibitors of MCTs are invaluable tools.

AR-C155858 is a potent and selective inhibitor of MCT1 and MCT2, with no significant activity against MCT4.[1][3][4] This selectivity makes it an excellent pharmacological tool for studying the roles of MCT1- and MCT2-mediated lactate transport in various biological processes, including neuronal metabolism, synaptic transmission, and signaling. These application notes provide detailed protocols for utilizing this compound to study lactate flux in primary neuron cultures.

This compound: A Potent Inhibitor of MCT1 and MCT2

This compound is a non-competitive inhibitor that binds to an intracellular site on both MCT1 and MCT2. Its high affinity and selectivity allow for precise targeting of these transporters.

PropertyValueReference
Target(s) Monocarboxylate Transporter 1 (MCT1) and Monocarboxylate Transporter 2 (MCT2)
Ki for MCT1 ~2.3 nM
Ki for MCT2 <10 nM
Activity against MCT4 No significant inhibition
Mechanism of Action Binds to an intracellular site involving transmembrane helices 7-10

Experimental Protocols

Protocol 1: Preparation and Culture of Primary Cortical or Hippocampal Neurons

This protocol provides a general guideline for establishing primary neuronal cultures from embryonic rodents. Specific details may need to be optimized based on the specific neuronal population and experimental requirements.

Materials:

  • Timed-pregnant rodent (e.g., rat at embryonic day 18 or mouse at embryonic day 16)

  • Dissection medium (e.g., Hibernate-A)

  • Enzyme for dissociation (e.g., Papain or Trypsin)

  • Enzyme inhibitor (e.g., Trypsin inhibitor)

  • Plating medium (e.g., Neurobasal medium supplemented with B27, GlutaMAX, and penicillin/streptomycin)

  • Culture plates or coverslips coated with a suitable substrate (e.g., Poly-D-lysine and Laminin)

  • Standard cell culture incubator (37°C, 5% CO2)

Procedure:

  • Prepare Coated Plates/Coverslips: Coat culture surfaces with Poly-D-lysine followed by Laminin to promote neuronal attachment and growth. Incubate overnight at 37°C, then wash with sterile water before use.

  • Dissection: Euthanize the pregnant dam according to approved institutional animal care and use committee (IACUC) protocols. Aseptically remove the embryos and place them in ice-cold dissection medium. Dissect the desired brain region (cortex or hippocampus) under a dissecting microscope.

  • Dissociation: Transfer the dissected tissue to a tube containing a pre-warmed enzymatic solution (e.g., papain) and incubate at 37°C for a specified time (e.g., 15-30 minutes) to digest the tissue.

  • Trituration: Gently wash the tissue to remove the enzymatic solution and then mechanically dissociate the cells by triturating with a fire-polished Pasteur pipette in plating medium until a single-cell suspension is obtained.

  • Cell Counting and Plating: Determine the cell density using a hemocytometer and plate the neurons at the desired density onto the prepared culture surfaces.

  • Culture and Maintenance: Culture the neurons in a humidified incubator at 37°C and 5% CO2. Perform partial media changes every 2-3 days to replenish nutrients.

Protocol 2: Inhibition of Lactate Transport in Primary Neurons with this compound

This protocol describes how to use this compound to block MCT1/2-mediated lactate transport in primary neuronal cultures.

Materials:

  • Primary neuronal cultures (prepared as in Protocol 1)

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • Experimental buffer or culture medium

Procedure:

  • Prepare this compound Working Solution: Dilute the this compound stock solution to the desired final concentration in the experimental buffer or culture medium. A typical effective concentration used in studies is in the low micromolar range (e.g., 2 µM).

  • Treatment: Remove the existing culture medium from the primary neurons and replace it with the medium containing the desired concentration of this compound.

  • Incubation: Incubate the neurons for the desired period to allow for the inhibition of MCT1 and MCT2. The incubation time will depend on the specific experimental question.

  • Downstream Analysis: Following incubation, the neurons can be used for various downstream applications, such as:

    • Measuring intracellular lactate levels using fluorescent sensors (e.g., Laconic).

    • Assessing changes in neuronal activity, such as synaptic transmission or network oscillations.

    • Analyzing metabolic changes, including glycolysis and oxidative phosphorylation.

    • Investigating downstream signaling pathways affected by lactate flux.

Quantitative Data Summary

The following table summarizes quantitative data from studies using this compound to investigate lactate flux.

Experimental ModelThis compound ConcentrationObserved EffectReference
Primary hippocampal neuron-astrocyte cultures2 µMAccumulation of lactate in the neuronal cytosol.
Cultured rat hippocampal slices2 µMNo effect on gamma oscillations when glucose is the primary energy source.
Cultured rat hippocampal slices2 µMComplete suppression of gamma oscillations when lactate is the main energy source.
4T1 breast cancer cellsIC50 = 20.3 nMInhibition of cell growth.

Visualizations

Signaling Pathway: Inhibition of Neuronal Lactate Uptake

cluster_extracellular Extracellular Space cluster_neuron Neuron Lactate_ext Lactate MCT2 MCT2 Lactate_ext->MCT2 Uptake Lactate_int Lactate MCT2->Lactate_int Metabolism Neuronal Metabolism Lactate_int->Metabolism Signaling Neuronal Signaling Lactate_int->Signaling ARC155858 This compound ARC155858->MCT2 Inhibition

Caption: this compound blocks lactate uptake via MCT2 in neurons.

Experimental Workflow: Studying Lactate Flux

start Primary Neuron Culture treatment Treat with This compound start->treatment control Vehicle Control start->control analysis Downstream Analysis treatment->analysis control->analysis lactate Intracellular Lactate Measurement analysis->lactate electro Electrophysiology analysis->electro metabolic Metabolic Assays analysis->metabolic

Caption: Workflow for investigating lactate flux using this compound.

Conclusion

This compound is a powerful and specific tool for dissecting the roles of MCT1 and MCT2 in mediating lactate flux in primary neurons. The protocols and information provided here offer a foundation for researchers to design and execute experiments aimed at understanding the intricate involvement of lactate in neuronal function and dysfunction. Careful experimental design and optimization are crucial for obtaining robust and reproducible results.

References

Application Notes and Protocols for AR-C155858 Administration in Murine Tumor Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AR-C155858 is a potent and selective inhibitor of monocarboxylate transporters (MCTs), primarily targeting MCT1 and MCT2.[1][2][3][4] These transporters are crucial for the efflux of lactic acid from highly glycolytic cells, a hallmark of many cancer types. By inhibiting lactate transport, this compound disrupts the metabolic activity of tumor cells, leading to intracellular acidification and potential inhibition of cell proliferation.[5] These application notes provide a summary of key data and detailed protocols for the administration of this compound in murine tumor models, based on published preclinical studies.

Mechanism of Action

This compound is a pyrrole pyrimidine derivative that acts as a non-competitive inhibitor of MCT1 and MCT2. It binds to an intracellular site on the transporters, involving transmembrane helices 7-10, thereby blocking the translocation of monocarboxylates such as lactate and pyruvate. This inhibition leads to an accumulation of intracellular lactate and a decrease in intracellular pH, which can disrupt glycolysis and other metabolic pathways essential for cancer cell survival and proliferation. While it potently inhibits MCT1 and MCT2, this compound shows no significant activity against MCT4.

Data Presentation

In Vitro Efficacy of this compound
Cell LineAssayEndpointResultReference
4T1 (Murine Breast Cancer)L-Lactate UptakeIC5025.0 ± 4.2 nM
4T1 (Murine Breast Cancer)Cell ProliferationIC5020.2 ± 0.2 nM
Rat Erythrocytes (Expressing MCT1)L-Lactate TransportKi~2.3 nM
Raji Lymphoma CellsCell ProliferationInhibitionObserved
In Vivo Data from 4T1 Murine Breast Cancer Model
ParameterValueUnitNotesReference
Dosing Regimen10mg/kgIntraperitoneal (i.p.), once daily
Treatment Duration28days-
Effect on Tumor VolumeNo significant effect-Compared to vehicle control
Effect on Tumor WeightNo significant effect-Compared to vehicle control
Average Blood Concentration (24h post-last dose)110 ± 22nMWell above in vitro IC50 values
Average Tumor Concentration (24h post-last dose)574 ± 245nMDemonstrates tumor penetration and accumulation
Body Weight ChangeNo significant change-Indicates good tolerability at this dose
Blood Lactate ConcentrationNo significant change--

Experimental Protocols

Protocol 1: In Vivo Administration of this compound in a 4T1 Murine Syngeneic Tumor Model

Objective: To evaluate the in vivo efficacy of this compound on tumor growth in a 4T1 breast cancer model.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% (w/v) hydroxypropyl methylcellulose and 0.1% (v/v) Tween 80 in water)

  • Female BALB/c mice (6-8 weeks old)

  • 4T1 murine breast cancer cells

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Syringes and needles (e.g., 27-gauge)

  • Calipers for tumor measurement

Procedure:

  • Cell Culture: Culture 4T1 cells in complete medium until they reach 80-90% confluency.

  • Cell Preparation for Implantation:

    • Trypsinize the cells and wash them with sterile PBS.

    • Resuspend the cells in sterile PBS or culture medium at a concentration of 1 x 10^6 cells/100 µL.

  • Tumor Cell Implantation:

    • Anesthetize the mice.

    • Subcutaneously inject 100 µL of the 4T1 cell suspension into the flank of each mouse.

    • Monitor the mice until they have recovered from anesthesia.

  • Tumor Growth Monitoring:

    • Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).

    • Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2.

  • Drug Preparation and Administration:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • On each treatment day, dilute the stock solution with the vehicle to the final desired concentration (e.g., 1 mg/mL for a 10 mg/kg dose in a 20g mouse receiving 200 µL).

    • Administer this compound solution or vehicle control to the mice via intraperitoneal (i.p.) injection once daily.

  • Efficacy Evaluation:

    • Continue treatment for the planned duration (e.g., 28 days).

    • Monitor tumor growth and body weight throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

  • Pharmacokinetic Analysis (Optional):

    • At specified time points after the final dose, collect blood and tumor tissue samples.

    • Process the samples for LC-MS/MS analysis to determine the concentrations of this compound.

Visualizations

Signaling_Pathway cluster_cell Glycolytic Cancer Cell Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate Lactate Lactate Pyruvate->Lactate MCT1/2 MCT1/2 Lactate->MCT1/2 Efflux Intracellular_Acidification Intracellular_Acidification MCT1/2->Intracellular_Acidification Blocked Efflux Leads to Extracellular_Lactate Extracellular_Lactate MCT1/2->Extracellular_Lactate Export AR_C155858 AR_C155858 AR_C155858->MCT1/2 Inhibits Proliferation_Inhibition Proliferation_Inhibition Intracellular_Acidification->Proliferation_Inhibition

Caption: Mechanism of action of this compound in a glycolytic cancer cell.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment Phase cluster_analysis Analysis Cell_Culture 4T1 Cell Culture Cell_Implantation Subcutaneous Implantation in BALB/c Mice Cell_Culture->Cell_Implantation Tumor_Growth Tumor Growth to Palpable Size Cell_Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment Daily i.p. Administration (this compound or Vehicle) Randomization->Treatment Monitoring Tumor Volume & Body Weight Monitoring Treatment->Monitoring Endpoint Endpoint Analysis: Tumor Weight, PK/PD Monitoring->Endpoint

Caption: Workflow for in vivo efficacy testing of this compound.

References

Application Notes: Probing Glioma Cell Metabolism with AR-C155858

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glioma, the most common and aggressive type of malignant brain tumor, exhibits significant metabolic reprogramming to support its rapid proliferation and survival.[1][2] A key feature of this altered metabolism is the "Warburg effect," where cancer cells favor aerobic glycolysis, converting glucose to lactate even in the presence of oxygen.[1][2][3] This metabolic shift necessitates the efficient removal of lactate from the cell to maintain intracellular pH and a high glycolytic rate. This process is primarily mediated by monocarboxylate transporters (MCTs).

AR-C155858 is a potent and selective small molecule inhibitor of MCT1 and MCT2, the two main lactate transporters expressed in many cancer cells, including gliomas. It shows high affinity for MCT1 and MCT2 with no activity against MCT4. This specificity makes this compound an invaluable chemical probe for investigating the reliance of glioma cells on lactate transport and for exploring the therapeutic potential of targeting this metabolic pathway. These notes provide detailed protocols for using this compound to study its effects on glioma cell viability and metabolism.

Mechanism of Action of this compound in Glioma Cells

This compound binds to an intracellular site on MCT1 and MCT2, non-competitively inhibiting their function. In highly glycolytic glioma cells, this inhibition blocks the efflux of lactate, leading to its intracellular accumulation. The consequences of this are twofold: the disruption of the intracellular pH balance and end-product inhibition of glycolysis. This ultimately hinders the cell's ability to produce ATP and the necessary building blocks for proliferation, leading to cytostatic effects and potentially increasing the efficacy of other anticancer agents like temozolomide (TMZ).

cluster_extracellular Extracellular Space cluster_cell Glioma Cell cluster_effects Effects of Inhibition Glucose_ext Glucose GLUT GLUT1/3 Glucose_ext->GLUT Uptake Lactate_ext Lactate Glucose_int Glucose GLUT->Glucose_int Glycolysis Glycolysis (Multiple Steps) Glucose_int->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate LDHA LDHA Pyruvate->LDHA Lactate_int Intracellular Lactate Pyruvate->Lactate_int NAD+ NADH LDHA->Lactate_int MCT MCT1 / MCT2 Lactate_int->MCT H+ MCT->Lactate_ext Efflux Lactate_acc Lactate Accumulation pH_drop ↓ Intracellular pH Lactate_acc->pH_drop Glycolysis_inhibit Glycolysis Inhibition Lactate_acc->Glycolysis_inhibit ATP_depletion ↓ ATP Production Glycolysis_inhibit->ATP_depletion Proliferation_inhibit ↓ Proliferation ATP_depletion->Proliferation_inhibit ARC This compound ARC->MCT Inhibits

Caption: Mechanism of this compound action in glycolytic glioma cells.

Data Presentation: Inhibitor Potency

The following tables summarize the quantitative data regarding the inhibitory potency of this compound from various studies.

Table 1: Inhibitor Constant (Ki) of this compound

Transporter Ki Value System Reference
MCT1 2.3 nM Rat Erythrocytes
MCT2 <10 nM Xenopus Oocytes

| MCT4 | No activity | Xenopus Oocytes | |

Table 2: Half-Maximal Inhibitory Concentration (IC50) of this compound

Assay Cell Line IC50 Value Conditions Reference
Cell Growth 4T1 (Breast Cancer) 20.2 ± 0.2 nM 48h treatment
L-Lactate Uptake 4T1 (Breast Cancer) 25.0 ± 4.2 nM 30 min pre-incubation
Cell Viability (TMZ Combo) U251 (Glioblastoma) 71.7 µM (TMZ IC50) 72h with 300 nM this compound

| Cell Viability (TMZ alone) | U251 (Glioblastoma) | 382.8 µM (TMZ IC50) | 72h treatment | |

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This compound is soluble in DMSO. For cellular experiments, it is crucial to prepare a concentrated stock solution to minimize the final concentration of DMSO in the culture medium (typically ≤ 0.1%).

Materials:

  • This compound powder (MW: 461.53 g/mol )

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes

Procedure:

  • To prepare a 10 mM stock solution, dissolve 4.62 mg of this compound in 1 mL of sterile DMSO.

  • Vortex thoroughly until the powder is completely dissolved. Gentle warming at 37°C can aid dissolution.

  • Aliquot the stock solution into smaller volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C for long-term stability.

start Start weigh Weigh this compound (e.g., 4.62 mg) start->weigh add_dmso Add DMSO (e.g., 1 mL for 10 mM) weigh->add_dmso vortex Vortex/Warm until dissolved add_dmso->vortex aliquot Aliquot into microtubes vortex->aliquot store Store at -20°C / -80°C aliquot->store end Stock Ready store->end

Caption: Workflow for preparing this compound stock solution.

Protocol 2: General Culture of Glioma Cells

This protocol provides a general guideline for culturing established glioma cell lines like U251 or primary glioma cells from surgical specimens.

Materials:

  • Glioma cell line (e.g., U251-MG)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA (0.25%)

  • Cell culture flasks/plates

  • Humidified incubator (37°C, 5% CO₂)

Procedure:

  • Maintenance: Culture cells in T-75 flasks. When cells reach 80-90% confluency, passage them.

  • Passaging: a. Aspirate the culture medium. b. Wash the cell monolayer once with sterile PBS. c. Add 2-3 mL of Trypsin-EDTA and incubate at 37°C for 3-5 minutes until cells detach. d. Neutralize trypsin by adding 5-7 mL of complete culture medium. e. Transfer the cell suspension to a 15 mL conical tube and centrifuge at 200 x g for 5 minutes. f. Discard the supernatant, resuspend the cell pellet in fresh medium, and seed into new flasks/plates at the desired density.

  • Medium Change: Replace the culture medium every 2-3 days.

Protocol 3: Cell Viability Assay (Sulphorhodamine B - SRB)

This protocol, adapted from a study on U251 glioblastoma cells, assesses the effect of this compound on cell viability.

Materials:

  • Glioma cells in complete medium

  • 96-well cell culture plates

  • This compound stock solution

  • Trichloroacetic acid (TCA), cold

  • Sulphorhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • Tris-base solution (10 mM, pH 10.5)

  • Microplate reader (510 nm absorbance)

Procedure:

  • Cell Seeding: Seed glioma cells into a 96-well plate at a density of 3 x 10³ to 5 x 10³ cells/well in 100 µL of medium. Incubate for 24 hours.

  • Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the diluted compound to the wells. Include vehicle control (DMSO) wells.

  • Incubation: Incubate the plate for the desired period (e.g., 48-72 hours) at 37°C.

  • Fixation: Gently add 50 µL of cold 50% (w/v) TCA to each well (final concentration 10%) and incubate at 4°C for 1 hour.

  • Washing: Wash the plate five times with tap water and allow it to air dry completely.

  • Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly wash the plate five times with 1% (v/v) acetic acid to remove unbound dye. Allow the plate to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris-base solution to each well to dissolve the bound stain.

  • Measurement: Read the absorbance at 510 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the results to calculate the IC₅₀ value.

start Start seed Seed Cells in 96-well Plate start->seed incubate1 Incubate 24h seed->incubate1 treat Add this compound (Serial Dilutions) incubate1->treat incubate2 Incubate 48-72h treat->incubate2 fix Fix with TCA incubate2->fix wash1 Wash & Air Dry fix->wash1 stain Stain with SRB wash1->stain wash2 Wash & Air Dry stain->wash2 solubilize Solubilize Dye with Tris-Base wash2->solubilize read Read Absorbance (510 nm) solubilize->read analyze Analyze Data (Calculate IC50) read->analyze end End analyze->end

Caption: Workflow for a cell viability (SRB) assay.

Protocol 4: Intracellular Lactate Measurement

To confirm that this compound is blocking lactate efflux, it is essential to measure the change in intracellular lactate concentration. This can be achieved using a commercially available bioluminescent assay.

Materials:

  • Glioma cells cultured in 96-well plates

  • This compound

  • PBS

  • Lysis buffer

  • Lactate-Glo™ Assay kit (or similar)

  • Luminometer

Procedure:

  • Cell Culture and Treatment: Seed and treat cells with this compound and a vehicle control as described in the cell viability assay (Protocol 3, steps 1-3).

  • Sample Preparation: a. After incubation, remove the medium and wash the cells twice with ice-cold PBS to remove extracellular lactate. b. Lyse the cells according to the manufacturer's protocol for the chosen lactate assay kit. This typically involves adding a specific lysis buffer and incubating. c. Collect the cell lysates.

  • Lactate Measurement: a. Add the lactate detection reagent, which contains lactate dehydrogenase and a pro-luciferin substrate, to the cell lysates in a white-walled 96-well plate. b. The enzymatic reactions will proceed, generating a luminescent signal proportional to the lactate concentration. c. Incubate for approximately 60 minutes at room temperature to allow the signal to stabilize. d. Measure luminescence using a plate-reading luminometer.

  • Analysis: a. Create a standard curve using the provided lactate standard. b. Determine the lactate concentration in the samples from the standard curve. c. Normalize lactate concentration to the protein concentration of the lysate (determined by a BCA or similar assay) to account for differences in cell number. d. Compare the normalized intracellular lactate levels between this compound-treated and control cells. An increase in lactate confirms MCT1/2 inhibition.

References

Application Notes and Protocols for Investigating the Warburg Effect in Solid Tumors with AR-C155858

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Warburg effect, characterized by an increased rate of glycolysis and lactate production even in the presence of oxygen, is a hallmark of many solid tumors. This metabolic shift provides cancer cells with a growth advantage and contributes to an acidic tumor microenvironment. Monocarboxylate transporters (MCTs), particularly MCT1 and MCT4, play a crucial role in this process by exporting lactate, thereby maintaining intracellular pH and glycolytic flux.[1][2][3] AR-C155858 is a potent and selective inhibitor of MCT1 and MCT2, making it a valuable tool for investigating the therapeutic potential of targeting lactate transport in cancer.[4][5] These application notes provide detailed protocols for utilizing this compound to study the Warburg effect in solid tumor models.

Mechanism of Action

This compound is a cell-permeable, thieno[2,3-d]pyrimidinedione compound that acts as a highly potent, non-competitive inhibitor of MCT1 and MCT2. It binds to an intracellular site on the transporters, involving transmembrane helices 7-10, thereby blocking the efflux of lactate and protons from cancer cells. This inhibition leads to intracellular acidification and a disruption of glycolysis, ultimately impacting cancer cell proliferation and survival. Notably, this compound shows little to no inhibitory activity against MCT4, allowing for the specific investigation of MCT1/2-dependent lactate transport.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound
ParameterValueCell Line/SystemReference
Ki (MCT1) 2.3 nMRat Erythrocytes
Ki (MCT2) <10 nMOocytes expressing MCT2
IC50 (L-Lactate Uptake) 25.0 ± 4.2 nM4T1 Murine Breast Cancer
IC50 (Cell Proliferation) 20.2 ± 0.2 nM4T1 Murine Breast Cancer
Table 2: In Vivo Data for this compound in a 4T1 Murine Breast Cancer Xenograft Model
ParameterValueDosing RegimenReference
Dose 10 mg/kgIntraperitoneal (i.p.), once daily
Average Blood Concentration (24h post-dose) 110 ± 22 nM28 days of treatment
Average Tumor Concentration (24h post-dose) 574 ± 245 nM28 days of treatment

Experimental Protocols

Protocol 1: In Vitro L-Lactate Uptake Assay

This protocol is adapted from studies on 4T1 murine breast cancer cells.

Materials:

  • Cancer cell line of interest (e.g., 4T1)

  • Complete culture medium

  • This compound (stock solution in DMSO)

  • Sodium-free uptake buffer (137 mM N-methyl-d-glucamine, 5.4 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, pH 6.0)

  • [3H]-L-lactate

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer

  • Scintillation cocktail

  • Scintillation counter

  • 96-well plates

Procedure:

  • Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • On the day of the assay, remove the culture medium and wash the cells three times with PBS.

  • Equilibrate the cells for 20 minutes at 37°C in sodium-free uptake buffer.

  • Pre-incubate the cells with various concentrations of this compound (or vehicle control, <0.1% DMSO) in uptake buffer for 30 minutes at 37°C.

  • Initiate lactate uptake by adding uptake buffer containing [3H]-L-lactate (e.g., 0.5 mM) and the corresponding concentration of this compound.

  • Incubate for a predetermined time (e.g., 1 minute, ensure uptake is in the linear range).

  • Terminate the uptake by rapidly aspirating the buffer and washing the cells three times with ice-cold PBS.

  • Lyse the cells using a suitable lysis buffer.

  • Transfer the cell lysate to scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.

  • Normalize the data to protein concentration and express the results as a percentage of the vehicle control.

Protocol 2: In Vitro Cell Proliferation Assay

This protocol is based on a WST-1 assay performed on 4T1 cells.

Materials:

  • Cancer cell line of interest (e.g., 4T1)

  • Complete culture medium

  • Serum-free medium

  • This compound (stock solution in DMSO)

  • Cell Proliferation Reagent WST-1

  • 96-well plates

  • Plate reader

Procedure:

  • Seed cells in 96-well plates at a density of 5.0 × 10³ cells per well in 100 µL of complete medium and allow them to adhere overnight.

  • On the day of treatment, remove the medium and wash the cells with PBS.

  • Treat the cells with various concentrations of this compound in 100 µL of serum-free medium for 48 hours. Include a vehicle control (<0.1% DMSO).

  • Add 10 µL of WST-1 reagent to each well.

  • Incubate the plates for 1-4 hours at 37°C.

  • Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a plate reader.

  • Normalize the results to the vehicle control and express as a percentage of cell growth.

Protocol 3: In Vivo Solid Tumor Xenograft Model

This protocol is a general guideline based on a 4T1 murine breast cancer model. All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).

Materials:

  • Immunocompromised mice (e.g., BALB/c for syngeneic models like 4T1, or nude/SCID mice for human xenografts)

  • Cancer cell line of interest (e.g., 4T1)

  • Sterile PBS or appropriate vehicle for cell injection

  • This compound

  • Vehicle for this compound administration (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)

  • Calipers for tumor measurement

Procedure:

  • Culture the cancer cells to be implanted.

  • On the day of implantation, harvest and resuspend the cells in sterile PBS at the desired concentration (e.g., 1 x 10^6 cells in 100 µL).

  • Inject the cell suspension subcutaneously into the flank of the mice.

  • Allow the tumors to establish and reach a palpable size (e.g., 50-100 mm³).

  • Randomize the mice into treatment and control groups.

  • Prepare the this compound formulation. A previously used in vivo formulation consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

  • Administer this compound (e.g., 10 mg/kg) or vehicle control via the desired route (e.g., intraperitoneal injection) once daily.

  • Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days and calculate the tumor volume (Volume = (length x width²)/2).

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., measurement of lactate levels, western blotting).

Visualizations

Signaling Pathway of the Warburg Effect and MCT1 Inhibition

Warburg_Effect_and_MCT1_Inhibition cluster_Extracellular Extracellular Space cluster_Cell Cancer Cell Glucose_ext Glucose GLUT GLUT Glucose_ext->GLUT Uptake Lactate_ext Lactate (Acidic Microenvironment) Glucose_int Glucose GLUT->Glucose_int Glycolysis Glycolysis (Warburg Effect) Glucose_int->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate Proliferation Cell Proliferation & Survival Glycolysis->Proliferation Supports LDH LDH-A Pyruvate->LDH TCA TCA Cycle (Reduced) Pyruvate->TCA Lactate_int Lactate LDH->Lactate_int MCT1 MCT1 Lactate_int->MCT1 Export MCT1->Lactate_ext ARC155858 This compound ARC155858->MCT1 Inhibits

Caption: The Warburg effect and the inhibitory action of this compound on MCT1-mediated lactate export.

Experimental Workflow for In Vitro Analysis

in_vitro_workflow cluster_lactate_assay Lactate Uptake Assay cluster_prolif_assay Cell Proliferation Assay start Start: Cancer Cell Culture seed_plates Seed Cells in 96-well Plates start->seed_plates treat_arc Treat with this compound (Dose-Response) seed_plates->treat_arc preincubate Pre-incubate with This compound treat_arc->preincubate incubate_prolif Incubate (e.g., 48h) treat_arc->incubate_prolif add_radiolabel Add [3H]-L-Lactate preincubate->add_radiolabel incubate_uptake Incubate (e.g., 1 min) add_radiolabel->incubate_uptake wash_lyse Wash and Lyse Cells incubate_uptake->wash_lyse scintillation Scintillation Counting wash_lyse->scintillation analyze_lactate Analyze Lactate Uptake (IC50) scintillation->analyze_lactate add_wst1 Add WST-1 Reagent incubate_prolif->add_wst1 incubate_wst1 Incubate (1-4h) add_wst1->incubate_wst1 read_absorbance Measure Absorbance incubate_wst1->read_absorbance analyze_prolif Analyze Cell Proliferation (IC50) read_absorbance->analyze_prolif

Caption: Workflow for determining the in vitro effects of this compound on lactate uptake and cell proliferation.

Experimental Workflow for In Vivo Xenograft Study

in_vivo_workflow start Start: Prepare Cancer Cell Suspension implant Subcutaneous Implantation in Immunocompromised Mice start->implant tumor_growth Allow Tumors to Establish implant->tumor_growth randomize Randomize Mice into Treatment Groups tumor_growth->randomize treat Daily Treatment: This compound or Vehicle randomize->treat monitor Monitor Tumor Volume and Body Weight treat->monitor endpoint Study Endpoint: Euthanize and Excise Tumors monitor->endpoint analysis Tumor Analysis: - Lactate Levels - Western Blot - etc. endpoint->analysis

Caption: Workflow for a typical in vivo xenograft study to evaluate the efficacy of this compound.

References

Application Notes and Protocols for AR-C155858 in Seahorse XF Analyzer Metabolic Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AR-C155858 is a potent and selective inhibitor of the monocarboxylate transporters MCT1 (SLC16A1) and MCT2 (SLC16A7), with Ki values of approximately 2.3 nM and <10 nM, respectively. It exhibits no significant activity against MCT4.[1] MCTs are crucial for the transport of monocarboxylates, such as lactate and pyruvate, across the plasma membrane. In highly glycolytic cells, particularly many cancer cells, MCT1 and MCT2 play a critical role in exporting lactate, the end product of aerobic glycolysis (the Warburg effect). Inhibition of MCT1/2 by this compound leads to intracellular lactate accumulation, a decrease in intracellular pH, and subsequent disruption of glycolysis and cellular metabolism.[2][3]

The Agilent Seahorse XF Analyzer is a powerful tool for real-time measurement of cellular metabolic functions. It determines the oxygen consumption rate (OCR), a measure of mitochondrial respiration, and the extracellular acidification rate (ECAR), which is largely attributed to lactate efflux and is an indicator of glycolysis.[4][5] The Seahorse XF Glycolysis Stress Test is a standard assay that measures key parameters of glycolytic function: basal glycolysis, glycolytic capacity, and glycolytic reserve.

This document provides detailed application notes and a protocol for utilizing this compound in conjunction with the Seahorse XF Glycolysis Stress Test to investigate the effects of MCT1/2 inhibition on cellular glycolysis.

Mechanism of Action of this compound

This compound binds to an intracellular site on MCT1 and MCT2, involving transmembrane helices 7-10, thereby blocking the transport of lactate and other monocarboxylates. This inhibition of lactate efflux from glycolytic cells leads to a feedback inhibition of glycolysis, reduced ATP production, and can ultimately induce cell growth arrest and death in cancer cells that are highly dependent on aerobic glycolysis.

Data Presentation

The following tables summarize quantitative data from representative studies on the effects of this compound on cellular metabolism.

Table 1: Inhibitory Potency of this compound

ParameterValueCell Line/SystemReference
Ki (MCT1)2.3 nMRat Erythrocytes
Ki (MCT2)< 10 nMXenopus Oocytes
IC50 (Cell Growth)20.3 nM4T1 Murine Breast Cancer Cells

Table 2: Effects of this compound on Seahorse XF Metabolic Parameters (Representative Data)

Cell LineTreatmentBasal ECAR (mpH/min)Glycolytic Capacity (mpH/min)Basal OCR (pmol/min)Reference
Differentiated WT-1 AdipocytesVehicle (DMSO)~35Not Reported~150
Differentiated WT-1 AdipocytesThis compound (10 µM)DecreasedNot ReportedSlightly Decreased
Raji Burkitt's LymphomaVehicle~50Not Reported~120
Raji Burkitt's LymphomaMCT1 Inhibitor (SR13800, 100 nM)Significantly DecreasedNot ReportedNo Significant Change

Note: The data presented are illustrative and have been collated from different studies. Absolute values will vary depending on the cell type, cell seeding density, and specific experimental conditions.

Experimental Protocols

Protocol 1: Seahorse XF Glycolysis Stress Test with this compound Pre-treatment

This protocol is designed to assess the impact of MCT1/2 inhibition on the key parameters of glycolysis.

Materials:

  • This compound (Tocris, MedChemExpress, etc.)

  • Agilent Seahorse XF Glycolysis Stress Test Kit (Glucose, Oligomycin, 2-Deoxyglucose)

  • Agilent Seahorse XF Cell Culture Microplates

  • Agilent Seahorse XF Calibrant

  • Seahorse XF Base Medium (or other appropriate bicarbonate-free medium)

  • L-Glutamine

  • Cells of interest

  • Vehicle control (e.g., DMSO)

Procedure:

Day 1: Cell Seeding

  • Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density for the cell line being used.

  • Include wells for background correction (no cells).

  • Culture cells overnight in a standard CO2 incubator at 37°C.

Day 2: Seahorse XF Glycolysis Stress Test

  • Prepare Seahorse XF Assay Medium: Warm Seahorse XF Base Medium to 37°C and supplement with 2 mM L-glutamine. Adjust the pH to 7.4.

  • Prepare this compound Stock Solution: Prepare a concentrated stock solution of this compound in DMSO. For example, a 10 mM stock.

  • Prepare this compound Working Solution: Dilute the this compound stock solution in the prepared Seahorse XF assay medium to the desired final concentration (e.g., 10 µM). Also, prepare a vehicle control medium with the same final concentration of DMSO.

  • Pre-treatment with this compound:

    • Remove the cell culture microplate from the incubator.

    • Gently wash the cells once with the prepared Seahorse XF assay medium.

    • Add the this compound working solution or vehicle control medium to the respective wells.

    • Incubate the plate in a non-CO2 incubator at 37°C for at least 1 hour.

  • Hydrate the Sensor Cartridge: While the cells are pre-treating, hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant in a non-CO2 incubator at 37°C for at least 1 hour.

  • Prepare Glycolysis Stress Test Reagents: Reconstitute the glucose, oligomycin, and 2-DG from the Seahorse XF Glycolysis Stress Test Kit in the Seahorse XF assay medium to the desired working concentrations as per the manufacturer's instructions.

  • Load the Sensor Cartridge: Load the prepared glucose, oligomycin, and 2-DG solutions into the appropriate ports of the hydrated sensor cartridge.

  • Run the Seahorse XF Assay:

    • Place the cell culture microplate in the Seahorse XF Analyzer.

    • Start the assay protocol. The instrument will measure basal OCR and ECAR before sequentially injecting glucose, oligomycin, and 2-DG.

Data Analysis

The Seahorse Wave software will automatically calculate the key parameters of the Glycolysis Stress Test:

  • Non-glycolytic Acidification: The initial ECAR before the addition of glucose.

  • Glycolysis: The increase in ECAR after the injection of glucose.

  • Glycolytic Capacity: The maximum ECAR rate reached after the injection of oligomycin.

  • Glycolytic Reserve: The difference between the glycolytic capacity and the basal glycolysis rate.

Compare the results from the this compound-treated wells with the vehicle-treated wells to determine the effect of MCT1/2 inhibition on these parameters.

Visualizations

Signaling_Pathway Signaling Pathway of MCT1 Inhibition on Glycolysis cluster_extracellular Extracellular Space cluster_cell Cell Glucose_ext Glucose GLUT GLUT Glucose_ext->GLUT Transport Lactate_ext Lactate Glucose_int Glucose GLUT->Glucose_int Glycolysis Glycolysis Glucose_int->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate ATP ATP Glycolysis->ATP LDH LDH Pyruvate->LDH Reduction Lactate_int Lactate LDH->Lactate_int Lactate_int->Glycolysis Feedback Inhibition MCT1 MCT1/2 Lactate_int->MCT1 Efflux pH Intracellular pH (decreased) Lactate_int->pH MCT1->Lactate_ext ARC155858 This compound ARC155858->MCT1 Inhibition

Caption: Inhibition of MCT1/2 by this compound blocks lactate efflux, leading to intracellular lactate accumulation and subsequent feedback inhibition of glycolysis.

Experimental_Workflow Seahorse XF Glycolysis Stress Test Workflow with this compound cluster_day2 Day1 Day 1: Seed Cells Day2 Day 2: Assay Prepare_Media Prepare Assay Medium & this compound Pretreat Pre-treat cells (1 hr, 37°C, no CO2) Prepare_Media->Pretreat Hydrate_Cartridge Hydrate Sensor Cartridge Run_Assay Run Seahorse XF Assay Pretreat->Run_Assay Load_Cartridge Load Cartridge (Glucose, Oligomycin, 2-DG) Hydrate_Cartridge->Load_Cartridge Load_Cartridge->Run_Assay Analyze_Data Analyze Data (ECAR, OCR) Run_Assay->Analyze_Data

Caption: A streamlined workflow for assessing the impact of this compound on cellular glycolysis using the Seahorse XF analyzer.

References

Application Notes and Protocols for AR-C155858 in Tumor Microenvironment Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AR-C155858 is a potent and selective small molecule inhibitor of the monocarboxylate transporters MCT1 and MCT2.[1][2] These transporters are crucial for the transport of lactate and other monocarboxylates across the plasma membrane. In the context of the tumor microenvironment (TME), cancer cells often exhibit high rates of glycolysis, leading to the production of large amounts of lactic acid. The efflux of this lactate via MCTs, particularly MCT1, is critical for maintaining intracellular pH and sustaining high glycolytic rates.[3][4] The resulting acidic TME contributes to immunosuppression and cancer progression.[5] Inhibition of MCT1 with this compound presents a promising strategy to disrupt cancer cell metabolism, reverse the acidic TME, and potentially enhance anti-tumor immunity.

These application notes provide a summary of the key characteristics of this compound and detailed protocols for its use in studying the tumor microenvironment.

Mechanism of Action

This compound is a pyrrole pyrimidine derivative that acts as a non-competitive inhibitor of MCT1 and MCT2. It binds to an intracellular site on the transporter, involving transmembrane helices 7-10, thereby blocking the transport of lactate. This leads to an intracellular accumulation of lactate and a subsequent decrease in intracellular pH, which can inhibit glycolysis and induce cell death in cancer cells that are highly dependent on this metabolic pathway. Notably, this compound does not inhibit MCT4, which is another important lactate transporter in some cancer cells and immune cells. This selectivity allows for the specific investigation of MCT1/2 function.

Data Presentation

Table 1: In Vitro Efficacy of this compound
ParameterCell LineValueReference
Ki (MCT1) Rat Erythrocytes2.3 nM
Ki (MCT2) Xenopus laevis oocytes<10 nM
IC50 (L-lactate uptake) 4T1 Murine Breast Cancer25.0 ± 4.2 nM
IC50 (Cell Proliferation) 4T1 Murine Breast Cancer20.2 ± 0.2 nM
IC50 (Mammosphere Formation) MDA-MB-231~1-2 µM
Table 2: In Vivo Study Parameters for this compound
ParameterAnimal ModelDosage and AdministrationOutcomeReference
Tumor Growth 4T1 Xenograft (Immunocompetent mice)10 mg/kg i.p. once dailyNo effect on tumor volume and weight
Tumor Lactate Concentration 4T1 Xenograft (Immunocompetent mice)10 mg/kg i.p. once dailySlight, non-significant increase
Blood this compound Concentration (24h post-dose) 4T1 Xenograft (Immunocompetent mice)10 mg/kg i.p. once daily110 ± 22 nM
Tumor this compound Concentration (24h post-dose) 4T1 Xenograft (Immunocompetent mice)10 mg/kg i.p. once daily574 ± 245 nM

Signaling Pathway and Experimental Workflow Diagrams

cluster_cell Cancer Cell cluster_tme Tumor Microenvironment Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Lactate_in Lactate (intracellular) Pyruvate->Lactate_in LDHA MCT1 MCT1 Lactate_in->MCT1 Lactate_out Lactate (extracellular) MCT1->Lactate_out Lactate Efflux ARC155858 This compound ARC155858->MCT1 Inhibition Acidic_TME Acidic TME (Immunosuppression) Lactate_out->Acidic_TME

Caption: Mechanism of this compound action in the tumor microenvironment.

cluster_invitro In Vitro Experiments cluster_invivo In Vivo Experiments Cell_Culture Cancer Cell Culture (e.g., 4T1, MDA-MB-231) Treatment Treat with this compound (various concentrations) Cell_Culture->Treatment Western_Blot Western Blot (MCT1, CD147 expression) Cell_Culture->Western_Blot Lactate_Uptake Lactate Uptake Assay (using ¹⁴C-Lactate) Treatment->Lactate_Uptake Proliferation Cell Proliferation Assay (e.g., MTT, IncuCyte) Treatment->Proliferation Tumor_Model Establish Tumor Model (e.g., 4T1 xenograft) Drug_Admin Administer this compound (e.g., 10 mg/kg i.p.) Tumor_Measurement Monitor Tumor Growth (calipers) Tissue_Analysis Analyze Tumor and Blood (Lactate, Drug Levels)

Caption: Experimental workflow for studying this compound effects.

Experimental Protocols

Protocol 1: In Vitro L-Lactate Uptake Assay

This protocol is adapted from studies on 4T1 murine breast cancer cells.

Materials:

  • 4T1 cells (or other cancer cell line of interest)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 35-mm culture dishes

  • Uptake buffer (e.g., 75 mM NaCl, 2 mM KCl, 0.82 mM MgCl₂, 1 mM CaCl₂, 20 mM MES, pH 6.0)

  • This compound stock solution (in DMSO)

  • L-[¹⁴C]lactate

  • Ice-cold wash buffer (e.g., PBS)

  • Cell lysis buffer

  • Scintillation counter

  • Protein assay kit (e.g., BCA)

Procedure:

  • Cell Seeding: Seed 4T1 cells in 35-mm culture dishes at a density of 2.0 x 10⁵ cells/mL two days prior to the experiment.

  • Equilibration: On the day of the experiment, remove the culture medium, wash the cells three times with uptake buffer, and then equilibrate the cells in uptake buffer for 20 minutes at 37°C.

  • Inhibitor Pre-incubation: To determine the IC₅₀, pre-incubate the cells with various concentrations of this compound in uptake buffer for a set time (e.g., 5-45 minutes) at 37°C. A vehicle control (DMSO) should be included.

  • Lactate Uptake: Initiate the uptake by adding uptake buffer containing L-[¹⁴C]lactate (e.g., 0.5 mM) and the corresponding concentration of this compound.

  • Termination of Uptake: After a defined period (e.g., 2.5 minutes), terminate the uptake by aspirating the uptake solution and washing the cells three times with ice-cold wash buffer.

  • Cell Lysis: Lyse the cells with a suitable lysis buffer.

  • Quantification:

    • Measure the radioactivity in a portion of the cell lysate using a scintillation counter.

    • Determine the protein concentration in the remaining lysate using a protein assay kit.

  • Data Analysis: Normalize the radioactivity counts to the protein concentration. Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC₅₀ value.

Protocol 2: Cell Proliferation Assay

Materials:

  • Cancer cell line of interest

  • 96-well plates

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • Cell proliferation reagent (e.g., MTT, WST-1, or use an automated incubator like IncuCyte)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound or a vehicle control.

  • Incubation: Incubate the plates for a desired period (e.g., 24, 48, 72 hours).

  • Quantification:

    • For MTT/WST-1 assays: Add the reagent to each well and incubate according to the manufacturer's instructions. Measure the absorbance at the appropriate wavelength.

    • For IncuCyte: The instrument will automatically acquire images and quantify cell confluence over time.

  • Data Analysis: Normalize the results to the vehicle control to determine the percentage of cell proliferation inhibition. Calculate the IC₅₀ value.

Protocol 3: In Vivo Tumor Growth Study

This protocol is based on a study using a 4T1 xenograft mouse model.

Materials:

  • Immunocompetent mice (e.g., BALB/c)

  • 4T1 cancer cells

  • This compound

  • Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)

  • Calipers for tumor measurement

  • Equipment for blood and tissue collection and processing

Procedure:

  • Tumor Inoculation: Subcutaneously inject 4T1 cells into the flank of the mice.

  • Tumor Growth and Randomization: Allow the tumors to reach a palpable size. Randomize the mice into treatment and control groups.

  • Treatment Administration: Administer this compound (e.g., 10 mg/kg) or vehicle control intraperitoneally (i.p.) once daily.

  • Monitoring:

    • Measure tumor volume with calipers regularly (e.g., every 2-3 days).

    • Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint and Sample Collection: At the end of the study, euthanize the mice and collect tumors and blood samples.

  • Analysis:

    • Compare the tumor growth curves between the treatment and control groups.

    • Measure the concentration of this compound in the plasma and tumor tissue using an appropriate analytical method (e.g., LC-MS/MS).

    • Measure the lactate concentration in the tumor tissue.

Conclusion

This compound is a valuable tool for investigating the role of MCT1 and MCT2 in the tumor microenvironment. Its high potency and selectivity allow for the specific interrogation of lactate transport and its downstream effects on cancer cell metabolism and the surrounding TME. The provided protocols offer a starting point for researchers to design and execute experiments to further elucidate the therapeutic potential of targeting lactate metabolism in cancer. It is important to note that the in vivo efficacy of this compound may be context-dependent, and further studies in different preclinical models are warranted.

References

Application Notes and Protocols for AR-C155858 in Neurodegenerative Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AR-C155858 is a potent and selective inhibitor of the monocarboxylate transporters MCT1 and MCT2, with Ki values of 2.3 nM and <10 nM, respectively.[1][2] It exhibits no significant activity against MCT4.[1][2] MCTs, particularly MCT1 and MCT2, are crucial for the transport of lactate and other monocarboxylates across cell membranes. In the central nervous system (CNS), these transporters are integral to the Astrocyte-Neuron Lactate Shuttle (ANLS) hypothesis, which posits that lactate produced by astrocytes is shuttled to neurons as an energy substrate. Given the emerging role of metabolic dysregulation in neurodegenerative diseases such as Alzheimer's and Parkinson's disease, this compound presents as a valuable pharmacological tool to investigate the role of lactate transport in these pathological processes. These application notes provide an overview of the use of this compound in neurodegenerative disease models, including detailed protocols for in vitro studies.

Mechanism of Action

This compound inhibits MCT1 and MCT2, thereby blocking the transport of lactate. This disruption of lactate flux can have significant implications for neuronal metabolism and function, particularly under conditions of high energy demand or metabolic stress, which are often associated with neurodegenerative conditions. By inhibiting MCT1 and MCT2, this compound can be used to probe the reliance of neurons on astrocytederived lactate and to investigate the consequences of impaired lactate transport on neuronal viability, synaptic function, and the progression of neurodegenerative pathologies.

Data Presentation

Inhibitory Activity of this compound
TransporterInhibition Constant (Ki)IC50Species/SystemReference
MCT12.3 nM25.0 ± 4.2 nM (L-lactate uptake)Rat Erythrocytes[1]
MCT2<10 nM-Xenopus oocytes
MCT4No significant inhibition-Xenopus oocytes
Cellular Effects of this compound
Cell Line/ModelConcentrationEffectReference
3xTg-AD Mouse Brain SlicesNot specified, but used to block lactate effectAbrogated the enhancement of Long-Term Potentiation (LTP) by L-lactate
4T1 Breast Cancer Cells20.2 ± 0.2 nMInhibition of cell proliferation

Experimental Protocols

In Vitro Model: Organotypic Hippocampal Slice Cultures from a Mouse Model of Alzheimer's Disease

This protocol is adapted from a study investigating the effects of L-lactate on synaptic plasticity in 3xTg-AD mice, where this compound was used to inhibit MCT1/2.

Objective: To assess the role of MCT1/2-mediated lactate transport in synaptic plasticity in an ex vivo model of Alzheimer's disease.

Materials:

  • 3xTg-AD mice (or other relevant neurodegenerative disease model)

  • This compound (Tocris, Cat. No. 4960 or equivalent)

  • Artificial cerebrospinal fluid (aCSF)

  • Dissection tools

  • Vibratome

  • Incubation chamber

  • Electrophysiology setup for recording field excitatory postsynaptic potentials (fEPSPs)

Procedure:

  • Preparation of Organotypic Slices:

    • Anesthetize and decapitate a P21-P30 3xTg-AD mouse.

    • Rapidly remove the brain and place it in ice-cold, oxygenated aCSF.

    • Prepare 400 µm thick coronal hippocampal slices using a vibratome.

    • Transfer slices to an interface-style incubation chamber and allow them to recover for at least 1 hour before recording.

  • This compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Dilute the stock solution in aCSF to the final desired concentration for blocking lactate transport. Based on the literature, a concentration sufficient to abrogate the effects of 2 mM L-lactate would be appropriate. A starting concentration in the low micromolar range is recommended for effective inhibition in brain slices.

    • Pre-incubate the hippocampal slices in aCSF containing this compound for a sufficient duration to ensure target engagement before co-application with L-lactate and induction of LTP.

  • Electrophysiological Recording and LTP Induction:

    • Place a slice in the recording chamber perfused with oxygenated aCSF.

    • Position a stimulating electrode in the Schaffer collaterals and a recording electrode in the stratum radiatum of the CA1 region.

    • Record baseline fEPSPs for at least 20 minutes.

    • Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz for 1 second, separated by 20 seconds).

    • Continue recording fEPSPs for at least 60 minutes post-HFS to assess the maintenance of LTP.

  • Data Analysis:

    • Measure the slope of the fEPSP.

    • Normalize the fEPSP slope to the baseline average.

    • Compare the degree of LTP potentiation in slices treated with L-lactate alone versus those co-treated with L-lactate and this compound.

In Vitro Model: Primary Neuronal Cultures

This protocol provides a general framework for using this compound to investigate the role of lactate transport in neuronal survival and function in a primary culture model of neurodegeneration.

Objective: To determine the effect of MCT1/2 inhibition by this compound on neuronal viability in the presence of a neurotoxic insult (e.g., amyloid-beta oligomers).

Materials:

  • Embryonic day 18 (E18) rat or mouse pups

  • Neurobasal medium supplemented with B27 and GlutaMAX

  • Poly-D-lysine coated culture plates

  • This compound

  • Neurotoxic agent (e.g., Aβ1-42 oligomers)

  • Reagents for viability assays (e.g., MTT, LDH assay kit)

  • Microplate reader

Procedure:

  • Preparation of Primary Neuronal Cultures:

    • Dissect cortices or hippocampi from E18 embryos.

    • Dissociate the tissue into a single-cell suspension.

    • Plate the neurons on poly-D-lysine coated plates at a desired density.

    • Culture the neurons for 7-10 days in vitro (DIV) to allow for maturation.

  • This compound and Neurotoxin Treatment:

    • Prepare solutions of this compound and the neurotoxic agent in culture medium.

    • On DIV 7-10, treat the neuronal cultures with different concentrations of this compound for a predetermined period (e.g., 24-48 hours) in the presence or absence of the neurotoxic agent. Appropriate controls (vehicle, this compound alone, neurotoxin alone) should be included.

  • Assessment of Neuronal Viability:

    • Following the treatment period, assess neuronal viability using a standard assay such as the MTT assay (measures metabolic activity) or an LDH assay (measures membrane integrity).

    • For the MTT assay, incubate the cells with MTT reagent, followed by solubilization of the formazan product and measurement of absorbance.

    • For the LDH assay, collect the culture supernatant and measure the activity of lactate dehydrogenase released from damaged cells.

  • Data Analysis:

    • Calculate cell viability as a percentage of the vehicle-treated control.

    • Generate dose-response curves for this compound in the presence and absence of the neurotoxin to determine its effect on neuronal survival.

Mandatory Visualizations

G cluster_astrocyte Astrocyte cluster_neuron Neuron cluster_inhibitor Inhibition cluster_disease Neurodegeneration Glucose_astro Glucose Glycolysis Glycolysis Glucose_astro->Glycolysis Pyruvate_astro Pyruvate Glycolysis->Pyruvate_astro Lactate_astro Lactate Pyruvate_astro->Lactate_astro MCT1_4 MCT1/4 Lactate_astro->MCT1_4 Efflux MCT2 MCT2 MCT1_4->MCT2 Lactate Shuttle Lactate_neuron Lactate MCT2->Lactate_neuron Influx Pyruvate_neuron Pyruvate Lactate_neuron->Pyruvate_neuron TCA_cycle TCA Cycle Pyruvate_neuron->TCA_cycle ATP ATP TCA_cycle->ATP Energy_Deficit Energy Deficit ARC155858 This compound ARC155858->MCT1_4 ARC155858->MCT2 ARC155858->Energy_Deficit Exacerbates Synaptic_Dysfunction Synaptic Dysfunction Energy_Deficit->Synaptic_Dysfunction Neuronal_Death Neuronal Death Synaptic_Dysfunction->Neuronal_Death

Caption: Signaling pathway of the Astrocyte-Neuron Lactate Shuttle and inhibition by this compound.

G cluster_protocol Experimental Workflow: this compound in Organotypic Slices start Prepare Organotypic Hippocampal Slices recover Slice Recovery (≥1 hour) start->recover preincubate Pre-incubation with This compound recover->preincubate record_baseline Baseline fEPSP Recording (20 min) preincubate->record_baseline induce_ltp Induce LTP (HFS) record_baseline->induce_ltp record_post Post-HFS fEPSP Recording (≥60 min) induce_ltp->record_post analyze Data Analysis record_post->analyze

Caption: Experimental workflow for studying the effect of this compound on LTP in organotypic hippocampal slices.

G cluster_logic Logical Relationship of this compound Action ARC This compound MCT_inhibition Inhibition of MCT1/2 ARC->MCT_inhibition Lactate_block Blocked Lactate Transport MCT_inhibition->Lactate_block Neuronal_energy Decreased Neuronal Lactate Uptake Lactate_block->Neuronal_energy Metabolic_stress Increased Neuronal Metabolic Stress Neuronal_energy->Metabolic_stress Neurodegeneration_outcome Potential Impact on Neurodegeneration Metabolic_stress->Neurodegeneration_outcome

Caption: Logical flow of this compound's mechanism of action in the context of neurodegeneration.

References

Application Notes and Protocols for AR-C155858: An Inhibitor of Lactate-Fueled Oxidative Phosphorylation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AR-C155858 is a potent and selective inhibitor of the monocarboxylate transporters MCT1 and MCT2, which are crucial for the transport of lactate across the plasma membrane.[1][2][3] In the context of cancer metabolism, many tumor cells exhibit a high rate of glycolysis even in the presence of oxygen (the Warburg effect), leading to the production of large amounts of lactate. This lactate can be shuttled to other cancer cells, which then use it as a fuel for oxidative phosphorylation, a process critical for generating ATP to support their growth and proliferation. By blocking MCT1 and MCT2, this compound disrupts this lactate-fueled metabolic pathway, making it a valuable tool for cancer research and a potential therapeutic agent.

These application notes provide an overview of this compound, its mechanism of action, and detailed protocols for its use in in vitro and in vivo research settings.

Mechanism of Action

This compound is a pyrrole pyrimidine derivative that acts as a high-affinity inhibitor of MCT1 and MCT2. It binds to an intracellular site on the transporters, involving transmembrane helices 7-10, thereby blocking the transport of monocarboxylates such as lactate and pyruvate. The inhibition is potent, with reported Ki values of approximately 2.3 nM for MCT1 and <10 nM for MCT2. Notably, this compound shows no significant activity against MCT4. This selectivity makes it a precise tool for studying the roles of MCT1 and MCT2 in cellular metabolism. The inhibition of lactate transport by this compound leads to intracellular lactate accumulation and a reduction in lactate uptake, thereby disrupting lactate-fueled oxidative phosphorylation and inhibiting the growth of cancer cells that rely on this metabolic pathway.

Signaling Pathway and Experimental Workflow

Below are diagrams illustrating the signaling pathway affected by this compound and a general experimental workflow for its use.

cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Lactate_ext Lactate MCT1 MCT1/2 Lactate_ext->MCT1 Transport Lactate_int Lactate MCT1->Lactate_int Pyruvate Pyruvate Lactate_int->Pyruvate LDH TCA TCA Cycle Pyruvate->TCA OXPHOS Oxidative Phosphorylation TCA->OXPHOS ATP ATP OXPHOS->ATP ARC155858 This compound ARC155858->MCT1 Inhibition

Caption: Mechanism of this compound Action.

prep Prepare this compound Stock Solution treat Treat Cells with This compound prep->treat culture Culture Cells of Interest culture->treat assay Perform Downstream Assays treat->assay lactate L-Lactate Uptake Assay assay->lactate e.g. viability Cell Viability Assay assay->viability e.g. invivo In Vivo Tumor Growth Study assay->invivo e.g. data Data Analysis lactate->data viability->data invivo->data

Caption: General Experimental Workflow.

Quantitative Data Summary

The following tables summarize the reported inhibitory concentrations of this compound in various cell lines and experimental conditions.

Table 1: In Vitro Inhibitory Activity of this compound

Cell LineAssayIC50 / KiReference
4T1 Breast CancerL-Lactate Uptake25.0 ± 4.2 nM
4T1 Breast CancerCell Growth (WST-1)20.2 ± 0.2 nM
Raji LymphomaCell ProliferationNot specified
TAMR-MCF-7Cell Proliferation, Migration, Spheroid FormationNot specified
Rat ErythrocytesMCT1 Inhibition (L-Lactate Transport)2.3 ± 1.4 nM (Ki)
Xenopus oocytes expressing MCT1L-Lactate UptakePotent inhibition
Xenopus oocytes expressing MCT2L-Lactate Uptake<10 nM (Ki)

Table 2: In Vivo Study with this compound

Animal ModelTreatmentOutcomeReference
4T1 Tumor Xenograft (BALB/c mice)10 mg/kg i.p. once daily for 28 daysNo significant effect on tumor volume or weight.

Experimental Protocols

Preparation of this compound Stock Solution

This compound is soluble in DMSO. For in vitro experiments, prepare a high-concentration stock solution (e.g., 10-100 mM) in sterile DMSO and store at -20°C. For in vivo studies, a stock solution can be prepared in a vehicle such as 10% w/v cyclodextrin in normal saline.

Protocol:

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of sterile DMSO to achieve the desired stock concentration.

  • Vortex thoroughly until the compound is completely dissolved.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C.

In Vitro L-Lactate Uptake Assay

This protocol is designed to measure the inhibition of L-lactate uptake by this compound in cultured cells.

Materials:

  • Cells of interest (e.g., 4T1 breast cancer cells)

  • Cell culture medium and supplements

  • This compound

  • [14C]-L-Lactate

  • Uptake Buffer (e.g., sodium-free buffer containing 137 mM N-methyl-d-glucamine, 5.4 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, and 10 mM HEPES, pH 6.0)

  • Ice-cold wash buffer (e.g., PBS)

  • Scintillation counter and vials

  • Cell lysis buffer

Protocol:

  • Plate cells in 35 mm culture dishes at a density of 2.0 × 10⁵ cells/mL and culture for 48 hours.

  • On the day of the experiment, remove the culture medium and wash the cells three times with the uptake buffer.

  • Equilibrate the cells in the uptake buffer for 20 minutes at 37°C.

  • Pre-incubate the cells with various concentrations of this compound (or vehicle control) in the uptake buffer for a specified time (e.g., 30 minutes) at 37°C.

  • Initiate the uptake by adding the uptake buffer containing [14C]-L-Lactate (and the corresponding concentration of this compound) to the cells.

  • Incubate for a short period (e.g., 2.5 minutes) during which uptake is linear.

  • Terminate the uptake by rapidly aspirating the uptake solution and washing the cells three times with ice-cold wash buffer.

  • Lyse the cells with a suitable lysis buffer.

  • Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Determine the protein concentration of the cell lysates to normalize the uptake data.

  • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value.

Cell Viability/Proliferation Assay (WST-1)

This protocol measures the effect of this compound on cell proliferation.

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • This compound

  • WST-1 cell proliferation reagent

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Treat the cells with a range of concentrations of this compound (e.g., 0-500 nM) in serum-free medium for 48 hours. Include a vehicle control (e.g., <0.1% DMSO).

  • Add WST-1 reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Normalize the results to the vehicle control and express the data as a percentage of cell growth.

  • Plot the percentage of cell growth against the this compound concentration to determine the IC50 value.

In Vivo Tumor Growth Study

This protocol describes a general procedure for evaluating the efficacy of this compound in a xenograft mouse model.

Materials:

  • Immunocompromised mice (e.g., BALB/c)

  • Cancer cells for inoculation (e.g., 4T1 cells)

  • This compound

  • Vehicle control (e.g., 10% w/v cyclodextrin in normal saline)

  • Calipers for tumor measurement

Protocol:

  • Acclimatize the mice for at least one week.

  • Subcutaneously inject the cancer cells into the appropriate site (e.g., mammary fat pad for 4T1 cells).

  • Randomly divide the animals into treatment and control groups.

  • Begin treatment one day after tumor inoculation. Administer this compound (e.g., 10 mg/kg) or vehicle control intraperitoneally (i.p.) once daily for the duration of the study (e.g., 28 days).

  • Monitor the body weight of the animals weekly.

  • Measure the tumor volume every 2-3 days using calipers and calculate the volume using the formula: Volume = (Length × Width²)/2.

  • At the end of the study, euthanize the animals and collect blood and tumor samples for further analysis (e.g., lactate concentration, drug concentration).

  • Compare the tumor growth curves and final tumor weights between the treatment and control groups to assess the efficacy of this compound.

Conclusion

This compound is a valuable research tool for investigating the role of lactate metabolism in various physiological and pathological processes, particularly in cancer. Its high potency and selectivity for MCT1 and MCT2 allow for targeted inhibition of lactate-fueled oxidative phosphorylation. The protocols provided here offer a starting point for researchers to explore the effects of this compound in their specific models of interest. Careful optimization of experimental conditions is recommended for each cell line and animal model to ensure reliable and reproducible results.

References

Application Notes and Protocols for AR-C155858 in Immune Cell Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction AR-C155858 is a potent and selective inhibitor of the monocarboxylate transporters (MCTs) MCT1 and MCT2. Originally developed as an immunosuppressant, it effectively inhibits the proliferation of highly glycolytic cells like T-lymphocytes by preventing the efflux of lactic acid.[1][2][3] T-cell activation involves a significant metabolic shift towards glycolysis, leading to increased production of lactate. This compound blocks the transport of this lactate out of the cell, causing intracellular acidification and metabolic disruption. Its high affinity and specificity for MCT1/2, with no activity against MCT4, make it a valuable tool for studying the role of lactate transport in immune cell function, cancer metabolism, and for exploring novel therapeutic combinations.

Mechanism of Action this compound is a pyrrole pyrimidine derivative that inhibits MCT1 and MCT2 with high potency. The compound is cell-permeable and is proposed to bind to an intracellular site on the transporter, specifically involving transmembrane helices 7-10. This binding obstructs the channel, preventing the proton-linked transport of monocarboxylates like lactate and pyruvate across the plasma membrane. By blocking lactate efflux from highly glycolytic cells, such as activated T-cells or certain cancer cells, this compound disrupts glycolysis, inhibits proliferation, and can modulate the tumor microenvironment.

cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Cytosol ext_lactate Lactate + H+ MCT1 MCT1 / MCT2 MCT1->ext_lactate int_lactate Lactate + H+ (from Glycolysis) int_lactate->MCT1 Efflux AR_C155858_in This compound AR_C155858_in->MCT1 Binds & Inhibits AR_C155858_ext This compound AR_C155858_ext->AR_C155858_in Enters Cell

Mechanism of this compound action on MCT1/2 transporters.

Data Presentation: Quantitative Summary

The following tables summarize the key quantitative data for this compound based on published literature.

Table 1: Inhibitory Potency of this compound

TargetCell/SystemParameterValueReference
MCT1 Rat ErythrocytesKi2.3 ± 1.4 nM
MCT2 Xenopus laevis OocytesKi< 10 nM
MCT4 Xenopus laevis OocytesActivityNo inhibition
L-Lactate Uptake 4T1 Murine Breast Cancer CellsIC5025.0 ± 4.2 nM
Cell Proliferation 4T1 Murine Breast Cancer CellsIC5020.2 ± 0.2 nM

Table 2: Cellular Uptake Kinetics of this compound in 4T1 Cells

ParameterDescriptionValueReference
Km Michaelis-Menten constant0.399 ± 0.067 µM
Vmax Maximum uptake velocity4.79 ± 0.58 pmol/mg/min
P Diffusional clearance component0.330 ± 0.088 µL/mg/min
Reversibility Time to full reversal after washout~3 hours

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

Protocol 1: In Vitro Inhibition of L-Lactate Uptake

This protocol is designed to measure the inhibitory effect of this compound on MCT1-mediated uptake of radiolabeled L-lactate in a cell line known to express MCT1 (e.g., 4T1 breast cancer cells).

Materials:

  • 4T1 cells (or other MCT1-expressing cell line)

  • Cell culture medium and supplements

  • 35 mm culture dishes

  • Sodium-free uptake buffer (137 mM N-methyl-d-glucamine, 5.4 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, pH 6.0)

  • This compound stock solution (in DMSO)

  • [³H]-L-lactate

  • Ice-cold wash buffer (e.g., PBS)

  • Cell lysis buffer (e.g., 0.1 M NaOH with 1% SDS)

  • Scintillation counter and fluid

Procedure:

  • Cell Plating: Plate 2.0 x 10⁵ cells per 35 mm dish and culture for 48 hours.

  • Cell Preparation: On the day of the experiment, remove the culture medium, wash cells three times with uptake buffer, and equilibrate them in the buffer for 20 minutes at 37°C.

  • Inhibitor Pre-incubation: Add various concentrations of this compound (e.g., 0-500 nM) to the cells and pre-incubate for 30 minutes at 37°C. Include a vehicle control (DMSO).

  • Uptake Initiation: Initiate the uptake by adding 1 ml of uptake buffer containing [³H]-L-lactate (e.g., 0.5 mM) and the corresponding concentration of this compound.

  • Uptake Period: Incubate for a short period where uptake is linear (e.g., 1 minute).

  • Uptake Termination: Rapidly terminate the transport by aspirating the uptake solution and washing the cells three times with ice-cold wash buffer.

  • Cell Lysis: Lyse the cells by adding lysis buffer and incubating for at least 1 hour.

  • Quantification: Transfer cell lysates to scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.

  • Data Analysis: Normalize the data to the protein content of each sample. Calculate the IC₅₀ value by fitting the concentration-response data to a suitable sigmoidal dose-response curve.

A 1. Plate MCT1-expressing cells (e.g., 4T1) in 35mm dishes B 2. Culture for 48 hours A->B C 3. Wash and equilibrate cells in uptake buffer (pH 6.0) B->C D 4. Pre-incubate with this compound (various concentrations) for 30 min C->D E 5. Initiate transport with [³H]-L-Lactate for 1 min D->E F 6. Stop uptake by washing with ice-cold buffer E->F G 7. Lyse cells and measure radioactivity with scintillation counter F->G H 8. Calculate IC₅₀ value G->H

Experimental workflow for an in vitro L-lactate uptake inhibition assay.
Protocol 2: T-Cell Proliferation Assay

This protocol assesses the immunosuppressive activity of this compound by measuring its effect on T-cell proliferation.

Materials:

  • Primary T-cells (e.g., from human PBMCs or mouse splenocytes)

  • T-cell activation reagents (e.g., anti-CD3/anti-CD28 antibodies, or PHA)

  • Complete RPMI-1640 medium

  • This compound stock solution (in DMSO)

  • Proliferation assay reagent (e.g., CFSE, BrdU, or WST-1)

  • 96-well culture plates

  • Flow cytometer or plate reader

Procedure:

  • Cell Isolation: Isolate T-cells from the source tissue using standard methods (e.g., density gradient centrifugation followed by magnetic bead selection).

  • Labeling (if using CFSE): If using a dye dilution assay, label the T-cells with CFSE according to the manufacturer's protocol before stimulation.

  • Plating and Treatment: Plate the T-cells in a 96-well plate at a suitable density. Add serial dilutions of this compound. Include vehicle and unstimulated controls.

  • Stimulation: Add T-cell activation reagents to the appropriate wells.

  • Incubation: Culture the cells for 72-96 hours at 37°C, 5% CO₂.

  • Quantification:

    • CFSE: Harvest cells, stain for surface markers if desired, and analyze by flow cytometry. Proliferation is measured by the successive halving of CFSE fluorescence in daughter cells.

    • WST-1/MTT: Add the colorimetric reagent to the wells for the final 2-4 hours of culture. Measure absorbance using a plate reader.

    • BrdU: Add BrdU for the final 18-24 hours. Harvest cells and measure BrdU incorporation using an ELISA-based kit.

  • Data Analysis: Determine the concentration of this compound that inhibits proliferation by 50% (IC₅₀).

Protocol 3: In Vivo Tumor Model Study

This protocol describes a general workflow to evaluate the efficacy of this compound, alone or in combination with immunotherapy, in a syngeneic mouse tumor model.

Materials:

  • Immunocompetent mice (e.g., BALB/c)

  • Syngeneic tumor cell line (e.g., 4T1)

  • This compound formulation for in vivo use

  • Vehicle control

  • Optional: Immunotherapy agent (e.g., anti-PD-1 antibody, CAR T-cells)

  • Calipers for tumor measurement

  • Equipment for animal dosing (e.g., i.p. injection)

Procedure:

  • Tumor Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 1 x 10⁵ 4T1 cells) into the flank of the mice.

  • Tumor Growth: Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³).

  • Randomization: Randomize mice into treatment groups (e.g., Vehicle, this compound, Immunotherapy agent, Combination therapy).

  • Treatment Administration: Administer treatment as per the study design. For example, this compound at 10 mg/kg via intraperitoneal (i.p.) injection once daily.

  • Monitoring: Monitor tumor volume (using calipers) and mouse body weight every 2-3 days. Observe general animal health.

  • Endpoint: At the study endpoint (e.g., when tumors in the control group reach a predetermined size), euthanize the mice.

  • Tissue Collection and Analysis: Collect primary tumors and blood. Tumor lactate concentrations and this compound concentrations in plasma and tumor can be measured. Tumors can also be processed for analysis of immune cell infiltration by flow cytometry or immunohistochemistry.

  • Data Analysis: Compare tumor growth curves and final tumor weights between groups to determine efficacy.

A 1. Implant syngeneic tumor cells subcutaneously in mice B 2. Allow tumors to grow to a palpable size (e.g., 50-100 mm³) A->B C 3. Randomize mice into treatment groups B->C D Groups - Vehicle Control - this compound (e.g., 10 mg/kg, i.p.) - Immunotherapy (Optional) - Combination C->D E 4. Administer daily treatments C->E F 5. Monitor tumor volume and body weight every 2-3 days E->F G 6. At endpoint, collect tumors, blood, and other tissues F->G H 7. Analyze data: - Tumor growth curves - Final tumor weight - Biomarker analysis (e.g., lactate) G->H

General workflow for an in vivo evaluation of this compound in a mouse tumor model.

References

Troubleshooting & Optimization

AR-C155858 solubility and stability in culture media

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information on the solubility and stability of AR-C155858 in common cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: The recommended solvent for this compound is high-quality, anhydrous Dimethyl Sulfoxide (DMSO).[1] It is crucial to use fresh or properly stored DMSO, as absorbed moisture can significantly reduce the compound's solubility.[1]

Q2: How do I prepare a high-concentration stock solution?

A2: To prepare a stock solution, dissolve this compound powder in DMSO. If you encounter solubility issues, you can warm the solution at 37°C for 10 minutes or use an ultrasonic bath for a short period to aid dissolution.[2] Stock solutions are typically prepared at concentrations of 10 mM or higher.

Q3: How should I store this compound stock solutions?

A3: Store the DMSO stock solution in small aliquots to avoid repeated freeze-thaw cycles. For long-term storage, it is recommended to keep the aliquots at -80°C (up to 1 year) or -20°C (up to 3 years).

Q4: Is this compound stable in aqueous culture media (e.g., RPMI, DMEM)?

A4: this compound demonstrates sufficient stability for most standard cell culture experiments. Studies have shown its effectiveness in experiments lasting from a few hours to 48 hours in culture media. The inhibitory effect is slowly reversible, with full reversal of target inhibition taking 3 to 12 hours after the compound is removed from the incubation buffer, indicating the compound remains active in the medium for an extended period.

Q5: I'm observing precipitation of the compound after diluting my DMSO stock in culture medium. What should I do?

A5: This can happen if the final concentration of DMSO in the medium is too low to maintain solubility or if the compound's concentration exceeds its solubility limit in the aqueous medium.

  • Troubleshooting Steps:

    • Ensure the final DMSO concentration in your culture medium is at an acceptable level for your cells (typically ≤ 0.5%) while being sufficient to keep the compound dissolved.

    • Try diluting the stock solution in a stepwise manner. First, dilute into a small volume of medium, vortex gently, and then add this to your final culture volume.

    • Consider lowering the final working concentration of this compound if precipitation persists.

Data Presentation

Solubility Data

The following table summarizes the solubility of this compound in various solvents.

SolventMaximum Concentration (mM)Maximum Concentration (mg/mL)Notes
DMSO ~100 - 199 mM~46 - 92 mg/mLRecommended primary solvent. Use of fresh, anhydrous DMSO is critical.
Ethanol ~199 mM~92 mg/mLAlternative solvent, though less commonly cited for cell culture use.
Water InsolubleInsolubleNot a suitable solvent.

Molecular Weight of this compound is ~461.53 g/mol .

Stability of Stock Solutions
Storage TemperatureDurationSolvent
-80°C 1 yearDMSO
-20°C 6 months to 3 yearsDMSO

Experimental Protocols & Methodologies

Protocol 1: Preparation of a 10 mM Stock Solution
  • Calculate Mass: Based on the batch-specific molecular weight (e.g., 461.53 g/mol ), weigh the required amount of this compound powder. For 1 mL of a 10 mM solution, you would need 4.62 mg.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the powder.

  • Ensure Complete Solubilization: Vortex the solution thoroughly. If necessary, warm the tube at 37°C for 10 minutes or place it in an ultrasonic bath until the solid is completely dissolved.

  • Storage: Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes and store at -20°C or -80°C.

Protocol 2: General Protocol for Assessing Stability in Culture Media

This protocol provides a framework for testing the stability and activity of this compound in your specific experimental conditions.

  • Prepare Working Solutions: Dilute the this compound DMSO stock solution into your specific cell culture medium (e.g., RPMI-1640 + 10% FBS) to the desired final concentrations. Prepare a vehicle control using the same final concentration of DMSO.

  • Incubation: Incubate the prepared media at 37°C in a CO₂ incubator for various time points (e.g., 0, 2, 8, 24, 48 hours).

  • Functional Assay: At each time point, add the pre-incubated medium to your cells.

  • Activity Measurement: Assess the biological activity of this compound. A common method is to measure the inhibition of lactate transport. This can be done by quantifying the uptake of radiolabeled L-[¹⁴C]lactate.

  • Data Analysis: Compare the inhibitory activity of the compound at different pre-incubation times. A minimal loss of activity over time indicates stability under your specific culture conditions.

Visualizations

Signaling Pathway and Mechanism of Action

This compound inhibits the monocarboxylate transporters MCT1 and MCT2, which are crucial for lactate export in highly glycolytic cells, such as cancer cells. This leads to intracellular lactate accumulation and disruption of cellular metabolism.

AR_C155858_Pathway cluster_cell Cancer Cell cluster_extra Extracellular Space Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Pyruvate Pyruvate Lactate_in Intracellular Lactate Pyruvate->Lactate_in LDH-A MCT1_2 MCT1 / MCT2 Lactate_in->MCT1_2 Export Glycolysis->Pyruvate ARC This compound ARC->MCT1_2 Inhibition Lactate_out Extracellular Lactate MCT1_2->Lactate_out

Caption: Mechanism of this compound action on lactate transport.

Experimental Workflow

The following diagram outlines a typical workflow for a cell-based assay using this compound.

AR_C155858_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock 1. Prepare 10 mM Stock in DMSO prep_working 2. Dilute Stock in Culture Medium prep_stock->prep_working add_compound 4. Add Working Solution to Cells prep_working->add_compound seed_cells 3. Seed Cells in Plates seed_cells->add_compound incubate 5. Incubate (e.g., 24-48h) add_compound->incubate assay 6. Perform Assay (e.g., Proliferation, Lactate Uptake) incubate->assay analyze 7. Analyze Data assay->analyze

References

AR-C155858 off-target effects at high concentrations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using AR-C155858. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent and selective inhibitor of the monocarboxylate transporters MCT1 (SLC16A1) and MCT2 (SLC16A7).[1][2] It binds to an intracellular site on these transporters, involving transmembrane helices 7-10, thereby blocking the transport of monocarboxylates such as lactate and pyruvate across the cell membrane.[3]

Q2: What are the known on-target inhibitory concentrations for this compound?

This compound exhibits high affinity for its primary targets. The inhibitory constants (Ki) are approximately 2.3 nM for MCT1 and less than 10 nM for MCT2. In cellular assays, the half-maximal inhibitory concentration (IC50) for L-lactate uptake and cell proliferation in MCT1-expressing cells is typically in the low nanomolar range, around 20-25 nM.

Q3: Is this compound selective for MCT1 and MCT2?

Yes, this compound is highly selective for MCT1 and MCT2 over other MCT isoforms. Notably, it shows no significant inhibitory activity against MCT4, even at concentrations up to 10 µM. The selectivity of its close analog, AZD3965, has also been confirmed against MCT3 and MCT4.

Troubleshooting Guide

Unexpected or Inconsistent Results

Q4: My results with this compound are not consistent across experiments. What could be the cause?

Inconsistent results can arise from several factors:

  • Pre-incubation Time: The inhibition of MCT1 by this compound is time-dependent. It is crucial to establish a sufficient pre-incubation time to allow the inhibitor to enter the cells and reach its intracellular binding site to achieve equilibrium. A minimum pre-incubation of 45-60 minutes is often recommended.

  • Cell Line-Specific Factors: The expression levels of MCT1, MCT2, and MCT4 can vary significantly between cell lines. The presence of MCT4 can confer resistance to this compound. Additionally, the expression of the ancillary protein embigin has been shown to reduce the sensitivity of MCT2 to this compound. It is advisable to characterize the MCT expression profile of your cell line.

  • Compound Stability and Handling: Ensure proper storage of this compound stock solutions, typically at -20°C or -80°C. For in vivo experiments, it is recommended to prepare fresh working solutions daily.

Q5: I am observing an unexpected increase in cell proliferation after treating my cancer cells with this compound. Is this a known effect?

While counterintuitive for an MCT inhibitor in cancer cells, at least one study has reported an unexpected increase in cell proliferation with this compound treatment alone in specific cell lines. The precise mechanism for this observation has not been fully elucidated and could be cell-context specific. It is important to carefully titrate the concentration of this compound and to correlate the phenotypic observations with direct measurements of lactate transport inhibition to confirm on-target activity.

Off-Target and High-Concentration Effects

Q6: What are the known off-target effects of this compound, especially at high concentrations?

Currently, there is limited publicly available data from broad-based off-target screening panels (e.g., kinome scans, receptor binding assays) for this compound. Its selectivity has been primarily characterized within the monocarboxylate transporter family, where it shows high selectivity for MCT1 and MCT2 over MCT4.

However, it is a common principle in pharmacology that selectivity is concentration-dependent. At high concentrations, the risk of off-target binding increases.

Q7: Are there any known in vivo toxicities associated with high doses of MCT1/2 inhibitors like this compound?

Clinical trial data for AZD3965, a close analog of this compound, provides insights into potential on-target toxicities at higher doses. These are thought to be due to exaggerated pharmacology in tissues that express high levels of MCT1. The observed dose-limiting toxicities were primarily asymptomatic and reversible ocular changes (retinopathy) and, in one instance, a rise in cardiac troponin. These findings highlight the importance of careful dose selection and monitoring for on-target toxicities in sensitive tissues during in vivo studies.

Quantitative Data Summary

ParameterTargetValueCell/System
Ki MCT1~2.3 nMRat Erythrocytes
Ki MCT2<10 nMXenopus Oocytes
IC50 L-lactate Uptake25.0 ± 4.2 nM4T1 Breast Cancer Cells
IC50 Cell Proliferation20.2 ± 0.2 nM4T1 Breast Cancer Cells
Selectivity MCT4No significant inhibitionUp to 10 µM

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol can be used to verify that this compound is engaging with its target, MCT1 (SLC16A1), in your experimental system.

  • Cell Culture and Treatment: Culture cells to the desired confluency. Treat cells with various concentrations of this compound or vehicle control (e.g., DMSO) for a predetermined time (e.g., 1 hour).

  • Cell Lysis: Harvest and wash the cells. Resuspend the cell pellet in a suitable lysis buffer.

  • Heat Shock: Aliquot the cell lysates and expose them to a temperature gradient for a short period (e.g., 3 minutes).

  • Centrifugation: Centrifuge the heated lysates to pellet the aggregated proteins.

  • Western Blot Analysis: Collect the supernatant containing the soluble proteins. Analyze the levels of soluble MCT1 by Western blot using an anti-MCT1 antibody. Increased thermal stability of MCT1 in the presence of this compound indicates target engagement.

Protocol 2: Lactate Transport Assay in Xenopus Oocytes

This protocol is used to assess the inhibitory effect of this compound on MCT-mediated lactate transport.

  • Oocyte Preparation: Prepare and inject Xenopus laevis oocytes with cRNA for the desired MCT isoform (MCT1, MCT2, or MCT4).

  • Pre-incubation: Incubate the oocytes in a buffer containing the desired concentration of this compound or vehicle control for at least 45 minutes.

  • Lactate Uptake: Transfer the oocytes to an uptake buffer containing radiolabeled L-[14C]lactate and the corresponding concentration of this compound.

  • Washing and Lysis: After the uptake period, wash the oocytes to remove extracellular radiolabel and lyse the oocytes.

  • Scintillation Counting: Measure the amount of intracellular radiolabeled lactate using a scintillation counter to determine the rate of uptake and the extent of inhibition.

Visualizations

Signaling_Pathway This compound Mechanism of Action cluster_cell Cell AR-C155858_out This compound (extracellular) AR-C155858_in This compound (intracellular) AR-C155858_out->AR-C155858_in Enters cell MCT1_2 MCT1 / MCT2 AR-C155858_in->MCT1_2 Inhibition Lactate_in Lactate (intracellular) MCT1_2->Lactate_in Lactate_out Lactate (extracellular) Lactate_out->MCT1_2 Transport

Caption: Mechanism of this compound inhibition of MCT1/2-mediated lactate transport.

Experimental_Workflow Troubleshooting Workflow for Unexpected Results Start Unexpected Experimental Result Check_Concentration Verify this compound Concentration and Stability Start->Check_Concentration Check_Time Optimize Pre-incubation Time Check_Concentration->Check_Time Characterize_Cells Profile MCT Isoform Expression (MCT1, MCT2, MCT4) Check_Time->Characterize_Cells Confirm_Target_Engagement Perform CETSA to Confirm MCT1 Engagement Characterize_Cells->Confirm_Target_Engagement Evaluate_On_Target Is the effect consistent with on-target MCT1/2 inhibition? Confirm_Target_Engagement->Evaluate_On_Target Consider_Off_Target Consider potential off-target effects at high concentrations Evaluate_On_Target->Consider_Off_Target No End Refine Experimental Design Evaluate_On_Target->End Yes Consult_Literature Review literature for similar phenomena in your cell model Consider_Off_Target->Consult_Literature Consult_Literature->End

Caption: A logical workflow for troubleshooting unexpected results with this compound.

References

Technical Support Center: Overcoming AR-C155858 Resistance in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to the MCT1/2 inhibitor, AR-C155858, in their cancer cell line experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective inhibitor of the monocarboxylate transporters MCT1 and MCT2, with Ki values of approximately 2.3 nM and <10 nM, respectively.[1] It does not inhibit the related transporter MCT4.[2][3] this compound binds to an intracellular site on MCT1 and MCT2, involving transmembrane helices 7-10, thereby blocking the transport of monocarboxylates such as lactate and pyruvate across the cell membrane. In cancer cells that rely on glycolysis for energy (the "Warburg effect"), MCT1 and MCT2 are often upregulated to export the large amounts of lactate produced. By inhibiting this process, this compound leads to intracellular lactate accumulation, a drop in intracellular pH, and subsequent inhibition of glycolysis and cell proliferation.

Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?

The primary mechanism of acquired resistance to this compound is the upregulation or high basal expression of the monocarboxylate transporter 4 (MCT4). Since this compound does not inhibit MCT4, cells expressing this transporter can continue to export lactate, thus bypassing the inhibitory effect of the drug. Another potential, though less common, mechanism could involve the expression of the ancillary protein embigin, which has been shown to reduce the sensitivity of MCT2 to this compound.

Q3: How can I determine if my resistant cell line is overexpressing MCT4?

You can assess the expression levels of MCT1 and MCT4 in your sensitive and resistant cell lines using standard molecular biology techniques. The most common methods are:

  • Western Blotting: This will allow you to quantify the protein levels of MCT1 and MCT4.

  • Quantitative PCR (qPCR): This method measures the mRNA expression levels of the SLC16A1 (MCT1) and SLC16A3 (MCT4) genes.

Comparing the expression levels between your sensitive parental cell line and the resistant derivative will indicate if MCT4 upregulation is the likely cause of resistance.

Q4: Are there therapeutic strategies to overcome this compound resistance?

Yes, several strategies can be employed to overcome resistance, primarily focused on combination therapies:

  • Dual Inhibition of MCT1 and MCT4: Using a dual inhibitor that targets both MCT1 and MCT4 can effectively shut down lactate export in resistant cells. Syrosingopine is an example of a dual MCT1/MCT4 inhibitor.

  • Combination with Metformin: Metformin, an inhibitor of mitochondrial complex I, has shown synergistic effects with MCT inhibitors. By blocking both glycolysis (via MCT inhibition) and mitochondrial respiration (via metformin), this combination leads to a severe energy crisis and cell death in cancer cells.

Troubleshooting Guides

Problem 1: Decreased potency (increased IC50) of this compound in our cell line over time.

  • Possible Cause: The cell line may have developed resistance through the upregulation of MCT4.

  • Troubleshooting Steps:

    • Confirm Resistance: Perform a dose-response experiment (e.g., MTT or CellTiter-Glo assay) to confirm the shift in the IC50 value of this compound in your current cell stock compared to the original parental line.

    • Assess MCT4 Expression: Analyze the protein and mRNA levels of MCT1 and MCT4 in both the sensitive and suspected resistant cell populations using Western blotting and qPCR, respectively. An increase in MCT4 expression in the resistant cells is a strong indicator of the resistance mechanism.

    • Consider Combination Therapy: If MCT4 is upregulated, test the efficacy of a dual MCT1/MCT4 inhibitor or a combination of this compound with metformin.

Problem 2: this compound is not inhibiting lactate efflux in our cancer cell line, even at high concentrations.

  • Possible Cause: The cell line may predominantly express MCT4 for lactate export, which is not targeted by this compound.

  • Troubleshooting Steps:

    • Characterize MCT Expression: Determine the baseline expression levels of MCT1 and MCT4 in your cell line using Western blotting or qPCR. If MCT4 is highly expressed and MCT1 is low or absent, the cell line is likely intrinsically resistant to this compound.

    • Test a Dual Inhibitor: Evaluate the effect of a dual MCT1/MCT4 inhibitor, such as syrosingopine, on lactate efflux. A significant inhibition of lactate transport with the dual inhibitor would confirm that MCT4 is the primary transporter.

Data Presentation

Table 1: In Vitro IC50 Values of this compound in Sensitive Cancer Cell Lines

Cell LineCancer TypeMCT1 ExpressionMCT4 ExpressionThis compound IC50Reference
4T1Breast CancerHighAbsent20.2 ± 0.2 nM
RajiBurkitt's LymphomaHighNot Reported18 nM (EC50)

Table 2: In Vitro IC50 Values of MCT Inhibitors Alone and in Combination with Metformin in Cell Lines with Varying MCT Expression

Cell LineMCT1/MCT4 StatusAZD3965 (MCT1i) IC50AZD3965 + Metformin IC50Syrosingopine (MCT1/4i) IC50Syrosingopine + Metformin IC50Reference
K562MCT1+, MCT4-0.1 µM0.01 µM10 µM2 µM
HL60MCT1+, MCT4+>1 µM>1 µM10 µM2 µM
SkBr3MCT1-, MCT4+>1 µM>1 µM10 µM0.1 µM

Note: AZD3965 is a close analog of this compound. Metformin was used at a concentration of 4mM.

Experimental Protocols

Protocol 1: Generation of this compound Resistant Cancer Cell Lines

This protocol describes a method for generating drug-resistant cell lines through continuous exposure to increasing concentrations of the drug.

  • Determine the initial IC50: Perform a cell viability assay (e.g., MTT assay) to determine the initial half-maximal inhibitory concentration (IC50) of this compound for the parental cancer cell line.

  • Initial Drug Exposure: Culture the parental cells in media containing this compound at a concentration equal to the IC10-IC20.

  • Stepwise Dose Escalation: Once the cells have adapted and are proliferating at a normal rate, increase the concentration of this compound in a stepwise manner (e.g., 1.5 to 2-fold increase).

  • Monitor and Expand: At each concentration, monitor the cells for signs of toxicity and allow the surviving population to expand.

  • Establish the Resistant Line: Continue this process until the cells are able to proliferate in a significantly higher concentration of this compound (e.g., 10-fold or higher than the initial IC50).

  • Confirm Resistance: Periodically determine the IC50 of the selected cell population to monitor the development of resistance. A stable, significantly higher IC50 compared to the parental line indicates the establishment of a resistant cell line.

  • Characterize the Resistant Line: Analyze the expression of MCT1 and MCT4 to investigate the mechanism of resistance.

Protocol 2: Cell Viability (MTT) Assay

This protocol is for determining the cytotoxic effects of this compound.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: The next day, replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 3: Lactate Efflux Assay

This protocol measures the rate of lactate export from cancer cells.

  • Cell Culture: Culture cells to near confluence in a 6-well or 12-well plate.

  • Pre-incubation with Inhibitor: Pre-incubate the cells with this compound or vehicle control in glucose-free medium for a specified time (e.g., 30 minutes).

  • Initiate Lactate Production: Replace the medium with a high-glucose medium to stimulate glycolysis and lactate production.

  • Sample Collection: Collect aliquots of the extracellular medium at various time points (e.g., 0, 15, 30, 60 minutes).

  • Lactate Quantification: Measure the lactate concentration in the collected media samples using a commercial lactate assay kit.

  • Data Analysis: Normalize the lactate concentration to the cell number or total protein content. Plot the lactate concentration over time to determine the rate of lactate efflux.

Protocol 4: Western Blot for MCT1 and MCT4 Expression

This protocol is for determining the protein expression levels of MCT1 and MCT4.

  • Protein Extraction: Lyse the sensitive and resistant cells in RIPA buffer containing protease inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for MCT1 and MCT4 overnight at 4°C. Also, probe for a loading control protein (e.g., β-actin or GAPDH).

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities and normalize the MCT1 and MCT4 signals to the loading control to compare expression levels.

Visualizations

This compound Mechanism of Action and Resistance cluster_Cell Cancer Cell cluster_Membrane Cell Membrane Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate ATP_gly ATP Glycolysis->ATP_gly Lactate Lactate Pyruvate->Lactate Mitochondria Mitochondria (Oxidative Phosphorylation) Pyruvate->Mitochondria MCT1 MCT1 Lactate->MCT1 Lactate Efflux MCT4 MCT4 (Resistance) Lactate->MCT4 Lactate Efflux (this compound Insensitive) ATP_oxphos ATP Mitochondria->ATP_oxphos ARC155858 This compound ARC155858->MCT1 Inhibits

Caption: Mechanism of this compound action and MCT4-mediated resistance.

Overcoming this compound Resistance with Combination Therapy cluster_Cell This compound Resistant Cancer Cell (MCT4 High) cluster_Membrane Cell Membrane cluster_Outcome Cellular Outcome Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate ATP_prod ATP Production Glycolysis->ATP_prod Lactate Intracellular Lactate Accumulation Pyruvate->Lactate Mitochondria Mitochondria (Complex I) Pyruvate->Mitochondria Lactate->Glycolysis Feedback Inhibition Glycolysis_Inhibition Glycolysis Inhibition Lactate->Glycolysis_Inhibition Mitochondria->ATP_prod Cell_Death Cell Death MCT1 MCT1 MCT4 MCT4 ARC155858 This compound / Dual Inhibitor ARC155858->MCT1 Inhibits ARC155858->MCT4 Inhibits (Dual Inhibitor) Metformin Metformin Metformin->Mitochondria Inhibits Energy_Crisis Energy Crisis (ATP Depletion) Metformin->Energy_Crisis Glycolysis_Inhibition->Energy_Crisis Energy_Crisis->Cell_Death

Caption: Synergistic effect of MCT inhibition and metformin.

Experimental Workflow for Investigating this compound Resistance cluster_Mechanism Resistance Mechanism cluster_Strategy Overcoming Resistance Start Observe Decreased This compound Sensitivity Confirm Confirm IC50 Shift (MTT Assay) Start->Confirm Characterize Characterize MCT Expression (Western Blot / qPCR) Confirm->Characterize MCT4_up MCT4 Upregulation Identified Characterize->MCT4_up Other Other/Unknown Mechanism Characterize->Other Dual_Inhibitor Test Dual MCT1/MCT4 Inhibitor MCT4_up->Dual_Inhibitor Combo_Metformin Test Combination with Metformin MCT4_up->Combo_Metformin Investigate_Further Further Mechanistic Studies Other->Investigate_Further Evaluate Evaluate Efficacy (Cell Viability, Lactate Efflux) Dual_Inhibitor->Evaluate Combo_Metformin->Evaluate

Caption: Troubleshooting workflow for this compound resistance.

References

AR-C155858 Technical Support Center: Time-Dependent Inhibition and Pre-incubation Time

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the time-dependent inhibition of Monocarboxylate Transporter (MCT) 1 and 2 by AR-C155858, with a specific focus on the critical role of pre-incubation time in experimental design.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

This compound is a potent and selective inhibitor of Monocarboxylate Transporter 1 (MCT1) and Monocarboxylate Transporter 2 (MCT2).[1][2][3] It exhibits high affinity for these transporters, which are responsible for the transport of monocarboxylates like lactate and pyruvate across the plasma membrane.[3][4] this compound shows no significant activity against MCT4.

Q2: Why is a pre-incubation step required when using this compound?

The inhibitory action of this compound is time-dependent. This is because the inhibitor needs to enter the cell to bind to an intracellular site on MCT1 and MCT2, specifically involving transmembrane helices 7-10. Pre-incubation allows sufficient time for this compound to permeate the cell membrane and engage with its intracellular binding site, ensuring that the inhibition reaches equilibrium before the functional assay is performed.

Q3: What happens if the pre-incubation time with this compound is insufficient?

An inadequate pre-incubation time will lead to an underestimation of the inhibitory potency of this compound. The observed inhibition will not have reached its maximum effect, potentially resulting in inaccurate IC50 or Ki value determinations.

Q4: Is the inhibition by this compound reversible?

The inhibition of MCT1 by this compound is slowly reversible. Studies have shown that after the removal of this compound from the experimental buffer, the inhibition of L-lactate uptake is fully reversed, but this can take several hours. For instance, in 4T1 breast cancer cells, full reversal of inhibition was observed after 3 hours.

Troubleshooting Guide

Issue: Higher than expected IC50 value for this compound.

Possible Cause: The pre-incubation time was too short for the inhibitor to reach its intracellular target and achieve maximal inhibition.

Solution: Increase the pre-incubation time. The optimal pre-incubation period can be cell-type and temperature-dependent. It is recommended to perform a time-course experiment to determine the minimal pre-incubation time required to achieve maximal inhibition in your specific experimental system.

Issue: Inconsistent results between experiments.

Possible Cause: Variation in pre-incubation time or temperature between experiments.

Solution: Standardize the pre-incubation time and temperature across all experiments. Ensure that cells are consistently pre-incubated for the empirically determined optimal duration at a constant temperature.

Quantitative Data Summary

Table 1: Inhibitory Potency of this compound

TransporterKi Value
MCT12.3 nM
MCT2< 10 nM
MCT4No activity

Data sourced from multiple studies.

Table 2: Experimentally Determined Pre-incubation Times for this compound

Cell/System TypeTemperatureRecommended Pre-incubation TimeReference
Xenopus laevis oocytes (MCT1)Room Temp.45 minutes
Rat Erythrocytes (MCT1)Room Temp.1 hour
4T1 Breast Cancer Cells (MCT1)37°C5 minutes (maximal inhibition)
KNRK Cells (MCT1)Room Temp.30 minutes

Experimental Protocols

Protocol: Determining Optimal Pre-incubation Time for this compound in a Lactate Uptake Assay

This protocol is a general guideline and should be optimized for your specific cell type and experimental conditions.

  • Cell Preparation: Plate cells in a suitable format (e.g., 24-well plates) and grow to the desired confluency.

  • Preparation of Solutions:

    • Uptake Buffer: Prepare a buffer suitable for your lactate uptake assay (e.g., Krebs-Ringer-HEPES buffer, pH 6.0).

    • This compound Stock Solution: Prepare a concentrated stock solution of this compound in DMSO.

    • Working Solutions: Dilute the this compound stock solution in the uptake buffer to the desired final concentration. Include a vehicle control (DMSO only).

    • Substrate Solution: Prepare the uptake buffer containing radiolabeled L-lactate (e.g., 14C-L-lactate) and unlabeled L-lactate.

  • Pre-incubation Time Course:

    • Wash the cells with the uptake buffer.

    • Add the this compound working solution or vehicle control to the cells.

    • Incubate the cells for a range of time points (e.g., 0, 5, 15, 30, 45, 60 minutes) at the desired temperature (e.g., 37°C or room temperature).

  • Lactate Uptake Assay:

    • At the end of each pre-incubation period, remove the inhibitor solution.

    • Initiate the uptake by adding the substrate solution.

    • Incubate for a short, linear uptake period (e.g., 1-5 minutes).

    • Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.

  • Cell Lysis and Quantification:

    • Lyse the cells using a suitable lysis buffer.

    • Measure the radioactivity in the cell lysates using a scintillation counter.

    • Determine the protein concentration of each lysate to normalize the uptake data.

  • Data Analysis:

    • Calculate the rate of lactate uptake for each pre-incubation time point.

    • Plot the percentage of inhibition relative to the vehicle control against the pre-incubation time.

    • The optimal pre-incubation time is the shortest time required to achieve a stable, maximal inhibition.

Visualizations

G Mechanism of this compound Inhibition of MCT1 Extracellular Space Extracellular Space Intracellular Space Intracellular Space ARC_ext This compound MCT1_out MCT1 (Outward-facing) ARC_ext->MCT1_out Enters Cell ARC_int This compound MCT1_in MCT1 (Inward-facing) ARC_int->MCT1_in Binds to Intracellular Site (TM Helices 7-10) MCT1_out->MCT1_in Conformational Change MCT1_bound MCT1-AR-C155858 Complex (Inhibited) MCT1_in->MCT1_bound

Caption: Proposed mechanism of this compound inhibition of MCT1.

G Experimental Workflow for Time-Dependent Inhibition Assay A 1. Cell Seeding and Growth B 2. Prepare this compound and Substrate Solutions A->B C 3. Pre-incubation with this compound (Varying Time Points) B->C D 4. Initiate Lactate Uptake C->D E 5. Terminate Uptake and Wash Cells D->E F 6. Cell Lysis E->F G 7. Scintillation Counting and Protein Assay F->G H 8. Data Analysis and Plotting G->H

Caption: Workflow for determining optimal pre-incubation time.

References

Technical Support Center: AR-C155858 Efficacy and the Role of Ancillary Proteins

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the monocarboxylate transporter 1 and 2 (MCT1/2) inhibitor, AR-C155858. The information herein focuses on the impact of ancillary proteins, such as CD147, on the experimental efficacy of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective inhibitor of monocarboxylate transporters MCT1 and MCT2.[1] It functions by blocking the transport of monocarboxylates, such as lactate and pyruvate, across the plasma membrane.[1][2] The inhibitor binds to an intracellular site on the transporters, specifically involving transmembrane helices 7-10 of MCT1.[3] This intracellular binding means that this compound must first enter the cell to exert its inhibitory effect.

Q2: What is the role of CD147 in the context of MCT inhibition by this compound?

A2: CD147, also known as Basigin or EMMPRIN, is a crucial ancillary protein required for the proper trafficking of MCT1 and MCT4 to the plasma membrane and for their functional activity. CD147 forms a complex with MCT1 and MCT4 on the cell surface. Therefore, the expression level and proper localization of CD147 are critical for the presence of functional MCT1 at the cell surface, which is the direct target of this compound. Downregulation of CD147 can lead to reduced MCT1 protein levels and consequently, a diminished effect of this compound.

Q3: Does this compound inhibit all MCT isoforms?

A3: No, this compound is selective for MCT1 and MCT2. It shows high potency for MCT1 and slightly lower potency for MCT2. Importantly, it does not inhibit MCT4 at concentrations where MCT1 and MCT2 are effectively blocked. This selectivity is a key consideration in experimental design, as cells expressing MCT4 may have a compensatory mechanism for lactate transport when MCT1 is inhibited.

Q4: How does the ancillary protein affect the efficacy of this compound on MCT2?

A4: The inhibitory effect of this compound on MCT2 is modulated by its associated ancillary protein. MCT2 is inhibited by this compound when it is associated with Basigin (CD147). However, when MCT2 is associated with its preferred ancillary protein, Embigin, it becomes insensitive to inhibition by this compound. This is a critical factor to consider in cell types that may express different ancillary proteins.

Q5: What are the typical concentrations of this compound used in cell-based assays?

A5: The effective concentration of this compound can vary depending on the cell type and experimental conditions. However, due to its high potency, it is typically used in the low nanomolar range. For instance, the Ki for MCT1 is approximately 2.3 nM. In cell proliferation and lactate uptake assays, IC50 values in the range of 20-25 nM have been reported. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental system.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Reduced or no inhibitory effect of this compound on lactate transport. 1. Low or absent MCT1/MCT2 expression: The target protein is not present.- Confirm MCT1 and MCT2 expression at the protein level using Western blot or flow cytometry.
2. High MCT4 expression: Cells may be using MCT4 for lactate export, which is insensitive to this compound.- Assess MCT4 expression levels. If high, consider using a dual MCT1/MCT4 inhibitor or an MCT4-knockdown cell line.
3. Improper CD147 localization or expression: MCT1 may not be correctly trafficked to the plasma membrane.- Verify CD147 expression and co-localization with MCT1 at the plasma membrane via immunofluorescence or co-immunoprecipitation.
4. MCT2 is associated with Embigin: In this state, MCT2 is resistant to this compound.- Determine the ancillary protein associated with MCT2 in your cell model, if MCT2 is the primary transporter.
5. Insufficient incubation time: this compound needs to enter the cell to bind its intracellular target.- Ensure a sufficient pre-incubation time with the inhibitor. Time-course experiments (e.g., 15-60 minutes) can determine the optimal duration.
Variability in experimental results between different cell lines. 1. Differential expression of MCT isoforms and ancillary proteins: Cell lines have distinct molecular profiles.- Characterize the expression levels of MCT1, MCT2, MCT4, CD147, and Embigin in each cell line used.
2. Differences in cellular uptake of the inhibitor: The rate of this compound entry may vary.- While challenging to measure directly without a radiolabeled compound, inconsistencies may point to differences in membrane transport mechanisms.
Unexpected off-target effects. 1. High inhibitor concentration: Using excessive concentrations may lead to non-specific effects.- Perform dose-response experiments to use the lowest effective concentration.
2. Compound purity and stability: Degradation or impurities in the inhibitor stock.- Use a high-purity compound and follow the manufacturer's storage and handling instructions. Prepare fresh dilutions for each experiment.

Quantitative Data Summary

Table 1: Inhibitory Potency of this compound

TargetParameterValueCell SystemReference
MCT1Ki2.3 ± 1.4 nMRat Erythrocytes
MCT2Ki< 10 nMXenopus Oocytes (with Basigin)
MCT4InhibitionNoneXenopus Oocytes
Lactate UptakeIC5025.0 ± 4.2 nM4T1 Breast Cancer Cells
Cell ProliferationIC5020.2 ± 0.2 nM4T1 Breast Cancer Cells

Experimental Protocols

Protocol 1: L-[14C]Lactate Uptake Assay in Xenopus Oocytes

This protocol is adapted from studies characterizing MCT inhibition.

  • Oocyte Preparation: Inject Xenopus laevis oocytes with cRNA for the desired MCT isoform and/or ancillary protein. Incubate for 72 hours to allow for protein expression.

  • Inhibitor Pre-incubation: Place oocytes in a buffer (e.g., 75 mM NaCl, 2 mM KCl, 1 mM CaCl2, 0.82 mM MgCl2, 20 mM MES, pH 6.0) containing the desired concentration of this compound or vehicle control (DMSO). Incubate for at least 45 minutes at room temperature to ensure the inhibitor reaches equilibrium.

  • Lactate Uptake: Transfer the oocytes to a solution containing 0.5 mM L-[14C]lactate and the corresponding concentration of this compound.

  • Incubation: Incubate for a defined period (e.g., 2.5 minutes).

  • Washing: Stop the uptake by washing the oocytes multiple times with ice-cold buffer.

  • Lysis and Scintillation Counting: Lyse individual oocytes and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the rate of lactate uptake and determine the extent of inhibition by this compound.

Protocol 2: Cellular Proliferation Assay

This protocol is a general method to assess the impact of MCT inhibition on cell growth.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of this compound concentrations. Include a vehicle control (DMSO).

  • Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours).

  • Viability Assessment: Measure cell viability using a standard method such as MTT, resazurin, or direct cell counting.

  • Data Analysis: Normalize the data to the vehicle control and plot a dose-response curve to calculate the IC50 value.

Visualizations

cluster_0 Cellular Environment cluster_1 Plasma Membrane MCT1 MCT1 CD147 CD147 MCT1->CD147 Association Lactate_in Lactate/H+ MCT1->Lactate_in Transport ARC This compound ARC->MCT1 Inhibition (intracellular) Lactate_out Lactate/H+ Lactate_out->MCT1 Transport

Caption: Interaction of this compound with the MCT1/CD147 complex.

cluster_0 Experimental Workflow start Start Experiment check_expression Verify MCT1/2 & CD147 Expression (Western Blot / IF) start->check_expression dose_response Perform Dose-Response (Determine IC50) check_expression->dose_response pre_incubation Pre-incubate with this compound dose_response->pre_incubation assay Perform Functional Assay (Lactate Uptake / Proliferation) pre_incubation->assay analysis Data Analysis assay->analysis troubleshoot Troubleshoot Unexpected Results analysis->troubleshoot If results are unexpected end Conclusion analysis->end If results are as expected troubleshoot->check_expression

Caption: Recommended workflow for experiments using this compound.

cluster_0 Logical Relationship of this compound Efficacy Efficacy This compound Efficacy MCT1_2_expression MCT1/MCT2 Expression MCT1_2_expression->Efficacy Positively Influences CD147_function Functional CD147 CD147_function->Efficacy Positively Influences MCT4_expression MCT4 Expression MCT4_expression->Efficacy Negatively Influences Ancillary_partner MCT2 Ancillary Partner (Basigin vs. Embigin) Ancillary_partner->Efficacy Modulates (for MCT2)

References

AR-C155858 Technical Support Center: Toxicity and Cell Viability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of AR-C155858, a potent inhibitor of monocarboxylate transporters MCT1 and MCT2. This guide focuses on its effects on cell viability and potential toxicity.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent and selective inhibitor of the monocarboxylate transporters MCT1 and MCT2. It binds to an intracellular site on these transporters, preventing the transport of monocarboxylates such as lactate and pyruvate across the cell membrane.[1][2] This leads to an accumulation of intracellular lactate and a subsequent decrease in intracellular pH in cells that rely on MCT1/2 for lactate efflux.[3]

Q2: What are the known Ki and IC50 values for this compound?

This compound exhibits high affinity for MCT1 with a Ki value of approximately 2.3 nM in rat erythrocytes.[1] For MCT2, the Ki is less than 10 nM. The IC50 for inhibition of cell proliferation in 4T1 breast cancer cells is approximately 20.2 nM, and for lactate uptake, it is 25.0 nM in the same cell line.

Q3: Is this compound toxic to normal, non-cancerous cells?

Current research suggests that this compound has minimal cytotoxic effects on normal cells at concentrations that are effective against cancer cells. One study using normal human fibroblasts as control cells showed no significant impact on their proliferation when treated with this compound alone. This suggests a therapeutic window for its anti-cancer effects.

Q4: I observed an increase in cell proliferation after treating my cells with this compound. Is this expected?

This is a critical and context-dependent observation. While this compound typically inhibits the proliferation of cancer cells that are highly dependent on MCT1 for lactate efflux, some studies have reported an unexpected increase in proliferation in certain cell lines, such as MCF-7 and HCT-116. The exact mechanism for this is still under investigation but may be related to the specific metabolic wiring of the cell line, where the induced metabolic stress might trigger compensatory proliferative pathways. It is crucial to characterize the metabolic phenotype of your cell line (e.g., reliance on glycolysis vs. oxidative phosphorylation) to interpret such results.

Q5: What are the in vivo effects and toxicity of this compound?

In a preclinical study using a 4T1 breast cancer mouse model, this compound was reported to be well-tolerated when administered at 10 mg/kg intraperitoneally once daily. No significant effects on the body weight or blood lactate concentrations of the mice were observed. However, it is important to note that in vivo toxicity can be model and dose-dependent, and further studies are needed for a complete toxicological profile.

Troubleshooting Guides

Problem 1: Inconsistent or no effect on cell viability in my cancer cell line.

  • Possible Cause 1: Low or no expression of MCT1 or MCT2. this compound is a targeted inhibitor. If your cell line does not express sufficient levels of MCT1 or MCT2, the drug will have no target and thus no effect.

    • Troubleshooting Step: Verify the expression of MCT1 and MCT2 in your cell line using techniques like Western Blot or qPCR.

  • Possible Cause 2: Expression of MCT4. this compound is not an effective inhibitor of MCT4. If your cells predominantly use MCT4 for lactate transport, they will be resistant to this compound.

    • Troubleshooting Step: Check for MCT4 expression in your cell line.

  • Possible Cause 3: Metabolic plasticity. Some cancer cells can adapt their metabolism to circumvent the effects of MCT1/2 inhibition. They might switch to alternative energy sources or upregulate other transporters.

    • Troubleshooting Step: Perform metabolic assays to assess changes in glycolysis and oxidative phosphorylation upon treatment. Consider combination therapies to target these adaptive responses.

  • Possible Cause 4: Drug stability and activity. Improper storage or handling of the this compound compound can lead to loss of activity.

    • Troubleshooting Step: Ensure the compound is stored correctly (typically at -20°C) and freshly prepared in a suitable solvent like DMSO for each experiment.

Problem 2: High background or variability in my cell viability assay (e.g., MTT/MTS).

  • Possible Cause 1: Interference of the compound with the assay reagents. Some compounds can directly react with the tetrazolium salts used in these assays, leading to false-positive or false-negative results.

    • Troubleshooting Step: Run a control plate with this compound in cell-free media to check for any direct reaction with the assay reagents.

  • Possible Cause 2: Suboptimal cell seeding density. Too few or too many cells can lead to high variability and an inaccurate assessment of viability.

    • Troubleshooting Step: Perform a cell titration experiment to determine the optimal seeding density for your cell line and the duration of the assay.

  • Possible Cause 3: Incomplete solubilization of formazan crystals (in MTT assay).

    • Troubleshooting Step: Ensure complete solubilization of the formazan crystals by thorough mixing and allowing sufficient incubation time with the solubilization buffer.

Quantitative Data Summary

ParameterCell Line/SystemValueReference
Ki (MCT1) Rat Erythrocytes2.3 nM
Ki (MCT2) Xenopus Oocytes< 10 nM
IC50 (Cell Proliferation) 4T1 (Murine Breast Cancer)20.2 nM
IC50 (L-Lactate Uptake) 4T1 (Murine Breast Cancer)25.0 nM
Effect on Proliferation Raji (Human Burkitt's Lymphoma)Blocks Proliferation
Effect on Proliferation Normal Human FibroblastsNo significant change
In Vivo Tolerability 4T1 Xenograft Mouse ModelWell-tolerated at 10 mg/kg/day (i.p.)

Experimental Protocols

Cell Viability Assessment using MTT Assay

This protocol is a standard method for assessing cell viability based on the metabolic activity of cells.

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment: The following day, treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Carefully remove the media and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Measurement: Mix thoroughly to dissolve the formazan crystals and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Lactate Uptake Assay (using radiolabeled lactate)

This protocol measures the direct effect of this compound on the transport of lactate into cells.

  • Cell Culture: Grow cells to confluency in appropriate culture dishes.

  • Pre-incubation with Inhibitor: Wash the cells with a pre-warmed uptake buffer (e.g., Krebs-Ringer-HEPES buffer, pH 7.4). Pre-incubate the cells with various concentrations of this compound or vehicle control in the uptake buffer for a specified time (e.g., 30 minutes) at 37°C.

  • Initiation of Uptake: Initiate the lactate uptake by adding the uptake buffer containing a known concentration of radiolabeled L-[14C]-lactate.

  • Termination of Uptake: After a short incubation period (e.g., 1-5 minutes), rapidly terminate the uptake by washing the cells three times with ice-cold uptake buffer.

  • Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., 0.1 M NaOH).

  • Scintillation Counting: Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay) for normalization.

  • Data Analysis: Calculate the rate of lactate uptake (e.g., in nmol/mg protein/min) and determine the inhibitory effect of this compound.

Visualizations

AR_C155858_Mechanism_of_Action cluster_cell Cancer Cell AR-C155858_ext This compound (Extracellular) AR-C155858_int This compound (Intracellular) AR-C155858_ext->AR-C155858_int Enters Cell MCT1/2 MCT1/2 Transporter AR-C155858_int->MCT1/2 Inhibits Lactate_in Intracellular Lactate (Accumulates) Lactate_in->MCT1/2 Efflux Blocked pH_drop Decreased Intracellular pH Lactate_in->pH_drop Cell_Viability Decreased Cell Viability pH_drop->Cell_Viability Glycolysis Glycolysis Glycolysis->Lactate_in Produces

Caption: Mechanism of this compound action leading to decreased cell viability.

Experimental_Workflow_Cell_Viability Start Seed Cells in 96-well Plate Treatment Treat with this compound (and controls) Start->Treatment Incubation Incubate for Desired Time Treatment->Incubation Assay Perform Cell Viability Assay (e.g., MTT, MTS) Incubation->Assay Measurement Measure Absorbance/ Fluorescence Assay->Measurement Analysis Analyze Data & Calculate IC50 Measurement->Analysis

Caption: General experimental workflow for assessing this compound's effect on cell viability.

Troubleshooting_Logic Start No effect on cell viability? Check_MCT1_2 MCT1/2 Expressed? Start->Check_MCT1_2 Check_MCT4 MCT4 Expressed? Check_MCT1_2->Check_MCT4 Yes Resistant Cell line is likely resistant Check_MCT1_2->Resistant No Check_MCT4->Resistant Yes Sensitive Cell line should be sensitive. Check assay. Check_MCT4->Sensitive No Consider_Metabolism Metabolic Plasticity? Check_Compound Compound Active? Sensitive->Consider_Metabolism Sensitive->Check_Compound

Caption: Troubleshooting flowchart for unexpected results in cell viability assays.

References

Troubleshooting Inconsistent Results with AR-C155858: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing inconsistent results with AR-C155858, a potent inhibitor of monocarboxylate transporters MCT1 and MCT2.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments with this compound in a question-and-answer format.

Question: Why am I observing variable or lower-than-expected inhibition of lactate transport with this compound?

Answer: Inconsistent inhibition by this compound can stem from several factors related to its mechanism of action and experimental setup.

  • Insufficient Pre-incubation Time: Inhibition by this compound is time-dependent.[1] Ensure that cells are pre-incubated with the inhibitor for a sufficient duration to allow it to reach its intracellular binding site and achieve equilibrium. For instance, in studies with Xenopus oocytes, pre-incubation times of at least 45 minutes were necessary to reach equilibrium.[2]

  • Inadequate Concentration: While this compound is a potent inhibitor, the effective concentration can vary between cell lines depending on the expression levels of MCT1 and MCT2. Confirm that the concentration range used is appropriate for your specific cellular model.

  • Cellular Uptake: this compound needs to cross the plasma membrane to access its intracellular binding site on MCT1.[2][3] The uptake of this compound can be concentration-dependent and may vary between cell types.[1]

  • Reversibility: The inhibition of MCT1 by this compound is not rapidly reversible. Washing the cells after incubation with the inhibitor may not fully restore lactate transport, which is an important consideration for experimental design.

Question: My results with this compound differ significantly between different cell lines. What could be the cause?

Answer: Cell line-specific variations are a common source of inconsistent results and can be attributed to the following:

  • Differential MCT Isoform Expression: this compound is a potent inhibitor of MCT1 and MCT2 but does not inhibit MCT4. If your cell line expresses high levels of MCT4, lactate efflux may be maintained through this transporter, leading to a diminished effect of this compound. It is crucial to characterize the MCT expression profile (MCT1, MCT2, and MCT4) of your cell lines.

  • Presence of Ancillary Proteins: The inhibitory activity of this compound on MCT2 can be influenced by its associated ancillary protein. For example, the presence of embigin can reduce the sensitivity of MCT2 to this compound inhibition.

  • Intracellular Binding Site: this compound binds to an intracellular site on MCT1, specifically involving transmembrane helices 7-10. Polymorphisms or mutations in this binding region across different cell lines could potentially alter inhibitor affinity.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent and selective inhibitor of the monocarboxylate transporters MCT1 and MCT2. It functions by binding to an intracellular site on the transporters, thereby blocking the transport of monocarboxylates such as lactate and pyruvate across the plasma membrane. This inhibition of lactate efflux can lead to a decrease in glycolysis and has immunosuppressive and potential anti-cancer activities.

Q2: What are the reported Ki values for this compound?

This compound exhibits high affinity for its targets. The reported Ki values are approximately 2.3 nM for MCT1 in rat erythrocytes and less than 10 nM for MCT2.

Q3: Is this compound selective for specific MCT isoforms?

Yes, this compound is selective. It potently inhibits MCT1 and MCT2 but is inactive against MCT4, even at high concentrations.

Q4: How should I prepare and store this compound?

This compound is soluble in DMSO at concentrations greater than 10 mM. For in vivo experiments, a common vehicle is a mixture of DMSO, PEG300, Tween-80, and saline. Stock solutions can be stored at -20°C for several months. It is recommended to warm the solution to 37°C and use sonication to aid dissolution if precipitation is observed.

Q5: Can the pH of the experimental buffer affect the results?

Yes, pH can influence the activity of MCTs and potentially the uptake of this compound. Some studies have shown a trend towards higher uptake of this compound at a lower pH. Lactate transport assays are often conducted at an acidic pH (e.g., pH 6.0) to facilitate uptake.

Quantitative Data Summary

ParameterValueCell/SystemReference
Ki for MCT1 2.3 ± 1.4 nMRat Erythrocytes
Ki for MCT2 < 10 nMXenopus oocytes
IC50 (L-lactate uptake) 25.0 ± 4.2 nM4T1 Murine Breast Cancer Cells
IC50 (Cell proliferation) 20.2 ± 0.2 nM4T1 Murine Breast Cancer Cells
MCT4 Inhibition No significant inhibition up to 10 µMXenopus oocytes

Key Experimental Protocols

Protocol 1: L-Lactate Uptake Assay in Cultured Cells

  • Cell Plating: Plate cells (e.g., 4T1 cells) in 35-mm culture dishes at a density of 2.0 x 10^5 cells/mL two days prior to the experiment.

  • Cell Washing and Equilibration: On the day of the experiment, remove the culture medium, wash the cells three times with uptake buffer, and then equilibrate them for 20 minutes at 37°C with the same buffer.

  • Pre-incubation with this compound: Pre-incubate the cells with the desired concentrations of this compound in uptake buffer for a sufficient time (e.g., 45 minutes) to allow for inhibitor binding.

  • Lactate Uptake: Initiate the uptake by adding uptake buffer containing L-[14C]lactate (e.g., 0.5 mM) with or without this compound.

  • Termination and Lysis: After a defined period (e.g., 2.5 minutes), terminate the uptake by washing the cells with ice-cold buffer. Lyse the cells and measure the radioactivity using a scintillation counter.

  • Data Normalization: Normalize the results to the total protein content, determined by an assay such as the BCA assay.

Protocol 2: L-Lactate Uptake Assay in Xenopus Oocytes

  • Oocyte Preparation: Inject Xenopus oocytes with cRNA for the desired MCT isoform or water (as a control) and allow for expression for 72 hours.

  • Pre-incubation: Place ten oocytes in a well of a six-well plate containing 5 mL of uptake buffer (e.g., 75 mM NaCl, 2 mM KCl, 0.82 mM MgCl2, 1 mM CaCl2, and 20 mM Mes, pH 6.0). Add this compound to the desired concentration and pre-incubate for 45 minutes.

  • Uptake Measurement: Transfer five oocytes to 50 µL of uptake buffer containing L-[14C]lactate (e.g., 0.5 mM) with or without this compound at the same concentration as the pre-incubation step.

  • Washing and Lysis: After the specified uptake time (e.g., 2.5 minutes), wash the oocytes, lyse them, and measure the incorporated radioactivity.

Visualizations

G cluster_0 Troubleshooting Workflow for Inconsistent Inhibition Start Inconsistent or Weak Inhibition Observed Check_Time Is Pre-incubation Time Sufficient? (e.g., >= 45 min) Start->Check_Time Check_Concentration Is this compound Concentration Optimal for the Cell Line? Check_Time->Check_Concentration Yes Increase_Time Increase Pre-incubation Time Check_Time->Increase_Time No Check_MCT_Profile What is the MCT Isoform Expression Profile (MCT1/2/4)? Check_Concentration->Check_MCT_Profile Yes Optimize_Conc Perform Dose-Response Experiment Check_Concentration->Optimize_Conc No Check_Ancillary Are Ancillary Proteins (e.g., embigin) Present? Check_MCT_Profile->Check_Ancillary MCT1/2 Expressed High_MCT4 High MCT4 Expression: This compound is Ineffective Check_MCT_Profile->High_MCT4 High MCT4 Consider_Ancillary MCT2 + Embigin: Reduced Sensitivity Expected Check_Ancillary->Consider_Ancillary Yes Expected_Result Consistent Inhibition Achieved Check_Ancillary->Expected_Result No Increase_Time->Check_Concentration Optimize_Conc->Check_MCT_Profile Re_evaluate Re-evaluate Experimental System High_MCT4->Re_evaluate Consider_Ancillary->Expected_Result

Caption: Troubleshooting decision tree for this compound experiments.

G cluster_1 Mechanism of this compound Inhibition AR_ext This compound (Extracellular) Membrane Plasma Membrane AR_ext->Membrane Passive Diffusion AR_int This compound (Intracellular) Membrane->AR_int Binding_Site Intracellular Binding Site (TM Helices 7-10) AR_int->Binding_Site Binds to MCT1_2 MCT1 / MCT2 Transporter Lactate_ext Lactate (Extracellular) MCT1_2->Lactate_ext Transport Block Transport Blocked MCT1_2->Block Inhibited by This compound Lactate_int Lactate (Intracellular) Lactate_int->MCT1_2 Efflux

References

Effect of pH on AR-C155858 activity and uptake

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the monocarboxylate transporter (MCT) 1 and 2 inhibitor, AR-C155858.

Frequently Asked Questions (FAQs)

Q1: How does extracellular pH affect the cellular uptake of this compound?

A1: The cellular uptake of this compound is pH-dependent, with a trend toward higher uptake at a lower extracellular pH.[1][2] This characteristic is consistent with the proton-coupled transport mechanism of Monocarboxylate Transporter 1 (MCT1), for which this compound is a substrate.[1] Studies in 4T1 breast tumor cells have shown that the uptake of this compound at pH 5.0 is significantly greater than at pH 7.4.[1]

Q2: What is the effect of pH on the inhibitory activity of this compound on its targets, MCT1 and MCT2?

A2: this compound is a potent inhibitor of MCT1 and MCT2.[3] Experimental data demonstrates its inhibitory activity at an acidic pH of 6.0. For instance, inhibitor titrations of this compound against MCT1 and MCT2 expressed in Xenopus oocytes are typically performed at pH 6.0. The Ki value for MCT1 inhibition is approximately 2.3 nM, while for MCT2 it is greater than 10 nM.

Q3: Is this compound stable across a range of pH values?

A3: While specific stability studies across a wide pH range are not extensively detailed in the provided search results, the compound is routinely used in experimental buffers at physiological and acidic pH (e.g., pH 7.4 and 6.0) for extended incubation periods (e.g., 45 minutes), suggesting it possesses sufficient stability for such experimental conditions. For long-term storage, stock solutions are typically kept at -80°C.

Troubleshooting Guides

Issue 1: Inconsistent or low inhibitory activity of this compound in cell-based assays.

  • Possible Cause 1: Suboptimal Extracellular pH. The uptake and therefore the intracellular concentration of this compound can be influenced by the extracellular pH.

    • Troubleshooting Step: Ensure that the pH of your experimental buffer is controlled and consistent across experiments. For studies investigating MCT1-mediated transport, a slightly acidic pH (e.g., 6.0) may enhance the uptake of this compound and, consequently, its inhibitory effect.

  • Possible Cause 2: Presence of interfering substances. Components in the media or buffer could potentially interact with this compound.

    • Troubleshooting Step: Review the composition of your experimental buffer. A defined, serum-free buffer is recommended for uptake and inhibition studies to minimize variability.

  • Possible Cause 3: Incorrect inhibitor concentration.

    • Troubleshooting Step: Verify the final concentration of this compound in your assay. Perform a concentration-response curve to determine the optimal inhibitory concentration for your specific cell line and experimental conditions.

Issue 2: High background or non-specific binding in this compound uptake experiments.

  • Possible Cause 1: Passive diffusion. In addition to carrier-mediated transport, some degree of passive diffusion of this compound across the cell membrane may occur.

    • Troubleshooting Step: To distinguish between MCT1-mediated uptake and passive diffusion, include a control group treated with a known non-specific MCT inhibitor like alpha-cyano-4-hydroxycinnamic acid (CHC). A significant reduction in this compound uptake in the presence of CHC would indicate that the uptake is primarily transporter-mediated.

  • Possible Cause 2: Insufficient washing steps. Residual extracellular this compound can contribute to high background signal.

    • Troubleshooting Step: Optimize your cell washing protocol after incubation with this compound. Use ice-cold buffer to minimize transporter activity during the washing steps.

Data Presentation

Table 1: Effect of Extracellular pH on this compound Uptake in 4T1 Cells

Extracellular pHRelative Uptake of this compound (Compared to pH 7.4)Statistical Significance
5.0Significantly Higherp < 0.05
5.5Trend towards higher uptakeNot specified
6.0Trend towards higher uptakeNot specified
6.5Trend towards higher uptakeNot specified
7.0Trend towards higher uptakeNot specified
7.4BaselineN/A

Data summarized from a study on murine 4T1 breast tumor cells.

Table 2: Inhibitory Constants (Ki) of this compound

TransporterKi Value
MCT12.3 nM
MCT2> 10 nM
MCT4No significant inhibition

Data obtained from studies in rat erythrocytes and Xenopus oocytes.

Experimental Protocols

Protocol 1: pH-Dependent Uptake of this compound in Cultured Cells (e.g., 4T1 cells)

  • Cell Culture: Culture 4T1 cells to confluence in appropriate cell culture plates.

  • Preparation of Uptake Buffers: Prepare a series of uptake buffers with varying pH values (e.g., 5.0, 5.5, 6.0, 6.5, 7.0, and 7.4). A typical buffer composition is 75 mM NaCl, 2 mM KCl, 0.82 mM MgCl₂, 1 mM CaCl₂, and 20 mM of a suitable buffering agent (e.g., MES for acidic pH and HEPES/Tris for neutral pH).

  • Incubation: Wash the cells with the respective pH-adjusted uptake buffer. Then, incubate the cells with a solution of 30 nM this compound in the corresponding uptake buffer for 2 minutes at room temperature.

  • Washing: Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.

  • Cell Lysis and Analysis: Lyse the cells (e.g., using a methanol/water mixture) and quantify the intracellular concentration of this compound using a suitable analytical method, such as LC-MS/MS.

  • Data Normalization: Normalize the results to the total protein content of each sample.

Protocol 2: Inhibition of L-Lactate Transport in Xenopus Oocytes

  • Oocyte Preparation: Express the desired monocarboxylate transporter (e.g., MCT1, MCT2) in Xenopus laevis oocytes by cRNA injection.

  • Pre-incubation: Pre-incubate the oocytes for 45 minutes in an uptake buffer (e.g., 75 mM NaCl, 2 mM KCl, 0.82 mM MgCl₂, 1 mM CaCl₂, and 20 mM MES, pH 6.0) containing the desired concentration of this compound.

  • Uptake Assay: Measure the uptake of L-[¹⁴C]lactate (e.g., 0.5 mM) over a defined period (e.g., 10 minutes) in the continued presence of the inhibitor.

  • Washing and Lysis: Wash the oocytes thoroughly with ice-cold buffer to remove extracellular radiolabel and lyse the oocytes.

  • Quantification: Determine the amount of intracellular L-[¹⁴C]lactate using scintillation counting.

  • Data Analysis: Compare the lactate uptake in the presence of this compound to that of a vehicle control to determine the percentage of inhibition.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_culture Cell Culture (e.g., 4T1 cells) incubation Incubate cells with This compound (30 nM, 2 min) cell_culture->incubation buffer_prep Prepare Uptake Buffers (pH 5.0 - 7.4) buffer_prep->incubation washing Wash with ice-cold buffer incubation->washing lysis Cell Lysis washing->lysis quantification Quantify intracellular This compound (LC-MS/MS) lysis->quantification normalization Normalize to protein content quantification->normalization

Caption: Experimental workflow for assessing the effect of pH on this compound uptake.

signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Lactate_out Lactate/Pyruvate MCT1_2 MCT1 / MCT2 Lactate_out->MCT1_2 Co-transport H_out H+ H_out->MCT1_2 Lactate_in Lactate/Pyruvate MCT1_2->Lactate_in H_in H+ MCT1_2->H_in Glycolysis Glycolysis Lactate_in->Glycolysis Feedback Inhibition pH_reg Intracellular pH Regulation H_in->pH_reg Glycolysis->Lactate_out ARC155858 This compound ARC155858->MCT1_2 Inhibition

Caption: Signaling pathway showing MCT1/2-mediated transport and its inhibition by this compound.

References

AR-C155858 Technical Support Center: Pharmacokinetics and In Vivo Delivery

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for AR-C155858, a potent inhibitor of monocarboxylate transporters 1 (MCT1) and 2 (MCT2). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the pharmacokinetics and in vivo delivery of this compound, along with troubleshooting advice for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a selective inhibitor of MCT1 and MCT2, which are transmembrane proteins responsible for the transport of monocarboxylates, such as lactate and pyruvate, across the cell membrane.[1] By blocking these transporters, this compound disrupts the metabolic processes in cells that rely on lactate transport, particularly in highly glycolytic cancer cells. This inhibition leads to intracellular lactate accumulation and can impede cancer cell proliferation.[1]

Q2: What are the binding affinities of this compound for its targets?

A2: this compound exhibits high affinity for MCT1 with a reported Ki value of approximately 2.3 nM in rat erythrocytes.[2] It also inhibits MCT2, with a Ki of less than 10 nM.[3] Notably, it does not show significant activity against MCT4.[3]

Q3: What is a recommended formulation for in vivo studies?

A3: A commonly used formulation for in vivo administration of this compound is a solution composed of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. It is crucial to ensure the compound is fully dissolved to achieve consistent dosing.

Pharmacokinetics

In Vivo Drug Concentrations in a Mouse Xenograft Model

A study utilizing a 4T1 breast cancer xenograft model in mice provides data on the concentrations of this compound in blood and tumor tissue following repeated administration.

TissueDosageAverage Concentration (24h post-last dose)
Blood10 mg/kg i.p. once daily110 ± 22 nM
Tumor10 mg/kg i.p. once daily574 ± 245 nM

These findings indicate that this compound can achieve and maintain concentrations in both blood and tumor tissue that are well above its in vitro IC50 values for inhibiting lactate uptake and cell proliferation.

In Vivo Delivery and Experimental Protocols

Successful in vivo studies with this compound depend on appropriate administration protocols and careful consideration of the experimental model.

Experimental Protocol: Murine 4T1 Breast Cancer Xenograft Model
  • Animal Model: Female BALB/c mice

  • Cell Line: 4T1 murine breast cancer cells

  • Cell Inoculation: 2.5 x 105 cells in 100 µL of PBS, injected subcutaneously into the mammary fat pad.

  • Treatment Group: this compound administered at 10 mg/kg body weight.

  • Control Group: Vehicle control (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline).

  • Administration Route: Intraperitoneal (i.p.) injection.

  • Dosing Schedule: Once daily.

  • Monitoring: Tumor volume and body weight measured regularly.

Experimental Protocol: Ras-Transformed Fibroblast-Implanted Nude Mice
  • Animal Model: Nude mice

  • Cell Line: Ras-transformed CCL39 fibroblasts

  • Treatment Group: this compound administered at 30 mg/kg body weight.

  • Administration Route: Intraperitoneal (i.p.) injection.

  • Dosing Schedule: Twice daily.

Troubleshooting In Vivo Experiments

Encountering challenges in in vivo studies is common. This section provides a troubleshooting guide for potential issues with this compound experiments.

Issue 1: Lack of In Vivo Efficacy Despite Reaching Target Concentrations

  • Observation: Tumor growth is not inhibited, even though pharmacokinetic data shows that this compound concentrations in the tumor are above the in vitro IC50. This was observed in the 4T1 breast cancer model.

  • Potential Causes & Solutions:

    • Tumor Microenvironment: The tumor microenvironment can influence drug efficacy. High interstitial fluid pressure or altered pH gradients may limit the effective concentration of the drug at the cellular level.

    • Metabolic Plasticity of Cancer Cells: Cancer cells may adapt their metabolic pathways to circumvent the effects of MCT1/2 inhibition. For example, they might upregulate other transporters or switch to alternative energy sources. Investigating the expression of other MCT isoforms, like MCT4, in the tumor model is recommended.

    • Immune System Interactions: In immunocompetent models, the immune system's response to the tumor and the drug can be a factor. The 4T1 model is known to be highly immunogenic.

    • Experimental Model Selection: The choice of cancer model is critical. A cell line's dependency on MCT1/2 for lactate transport in vivo may differ from its in vitro behavior. It is advisable to test this compound in multiple, well-characterized cancer models.

Issue 2: Variability in Experimental Results

  • Observation: Inconsistent tumor growth inhibition or pharmacokinetic profiles across animals in the same treatment group.

  • Potential Causes & Solutions:

    • Formulation and Solubility: Incomplete dissolution of this compound in the vehicle can lead to inaccurate dosing. Ensure the formulation is prepared consistently and the compound is fully solubilized. Sonication may aid in dissolution.

    • Administration Technique: Improper administration (e.g., subcutaneous injection instead of intraperitoneal) can affect drug absorption and distribution. Ensure all personnel are proficient in the chosen administration technique.

    • Animal Health and Stress: The health and stress levels of the animals can impact tumor growth and drug metabolism. Maintain a consistent and low-stress environment for the animals.

Visualizing Key Concepts

To further aid in the understanding of this compound's mechanism and experimental workflows, the following diagrams are provided.

MCT1_Inhibition_Pathway cluster_cell Cancer Cell This compound This compound MCT1/2 MCT1/2 This compound->MCT1/2 inhibits Lactate_out Extracellular Lactate MCT1/2->Lactate_out Lactate_in Intracellular Lactate Lactate_in->MCT1/2 efflux Proliferation Cell Proliferation Lactate_in->Proliferation accumulation leads to inhibition of Glycolysis Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate Pyruvate->Lactate_in

Caption: Mechanism of this compound action in a cancer cell.

InVivo_Workflow Start Start Experiment Cell_Culture Cancer Cell Culture (e.g., 4T1) Start->Cell_Culture Animal_Model Animal Model Preparation (e.g., BALB/c mice) Start->Animal_Model Tumor_Inoculation Subcutaneous Tumor Cell Inoculation Cell_Culture->Tumor_Inoculation Animal_Model->Tumor_Inoculation Treatment This compound or Vehicle Administration (i.p.) Tumor_Inoculation->Treatment Monitoring Tumor Volume and Body Weight Measurement Treatment->Monitoring Daily Endpoint Endpoint Analysis (e.g., PK, Tumor Weight) Monitoring->Endpoint Data_Analysis Data Analysis Endpoint->Data_Analysis

Caption: General workflow for an in vivo efficacy study.

Troubleshooting_Logic Efficacy_Issue Lack of In Vivo Efficacy? Check_PK Confirm Drug Exposure: Measure Blood/Tumor Concentrations Efficacy_Issue->Check_PK PK_Good Concentrations > IC50? Check_PK->PK_Good Investigate_Resistance Investigate Resistance: - Metabolic Plasticity (MCT4) - Tumor Microenvironment - Different Model PK_Good->Investigate_Resistance Yes Optimize_Delivery Optimize Delivery: - Check Formulation - Refine Administration Technique PK_Good->Optimize_Delivery No

Caption: Troubleshooting logic for in vivo efficacy issues.

References

Technical Support Center: Modulation of AR-C155858 Activity with Embigin or Basigin Co-expression

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating the modulation of AR-C155858 activity with embigin or basigin co-expression.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective inhibitor of monocarboxylate transporters (MCTs), specifically MCT1 and MCT2.[1][2][3] It functions by binding to an intracellular site on these transporters, involving transmembrane helices 7-10, thereby blocking the transport of monocarboxylates like lactate.[1] This inhibition of lactate efflux can lead to intracellular acidification and a reduction in glycolysis, which is particularly relevant in cancer metabolism and immunology research.

Q2: What are embigin and basigin, and what is their role in relation to MCTs?

Embigin and basigin are ancillary proteins belonging to the immunoglobulin superfamily. They are essential for the correct trafficking of MCTs to the plasma membrane and for maintaining their transporter activity. Different MCT isoforms have preferential binding partners; basigin is the preferred partner for MCT1, MCT3, and MCT4, while embigin is the preferred partner for MCT2.

Q3: How does the co-expression of embigin or basigin affect the inhibitory activity of this compound?

The co-expression of these ancillary proteins can significantly modulate the sensitivity of MCTs to this compound. Notably, the co-expression of embigin with MCT2 has been shown to decrease its sensitivity to this compound. In contrast, the sensitivity of MCT1 to this compound appears to be identical regardless of whether it is associated with embigin or basigin. This compound is inactive against MCT4, irrespective of its association with basigin.

Q4: My this compound treatment is not inhibiting lactate transport in my cell line expressing MCT2. What could be the reason?

One likely reason is the co-expression of embigin with MCT2 in your cell line. When MCT2 is associated with embigin, its preferred ancillary protein, it becomes insensitive to inhibition by this compound. Inhibition is potent only when MCT2 is associated with basigin. You can verify the expression of embigin and basigin in your cell line using techniques like RT-PCR or Western blotting.

Q5: Why is this compound ineffective against MCT4?

This compound exhibits isoform selectivity and does not inhibit MCT4. The binding site for this compound is located within the C-terminal half of MCT1 (transmembrane helices 7-10). Key amino acid residues within this region that are crucial for this compound binding in MCT1 are different in MCT4, which accounts for the lack of inhibition.

Troubleshooting Guides

Issue 1: Inconsistent results in this compound inhibition assays.
Potential Cause Troubleshooting Step
Cellular expression of multiple MCT isoforms. Characterize the expression profile of MCT1, MCT2, and MCT4 in your cell line using Western blotting or qPCR. This compound is potent against MCT1 and MCT2 (when associated with basigin) but not MCT4.
Presence of embigin or basigin. Determine the expression of embigin and basigin. Co-expression of embigin with MCT2 can confer resistance to this compound.
Incorrect inhibitor concentration or incubation time. This compound inhibition is time-dependent. Ensure pre-incubation with the inhibitor for a sufficient duration (e.g., 45-60 minutes) before the lactate uptake assay. Perform a dose-response curve to determine the optimal concentration.
Drug stability. Prepare fresh stock solutions of this compound and store them properly, protected from light and at the recommended temperature.
Issue 2: Difficulty confirming the interaction between MCTs and ancillary proteins.
Potential Cause Troubleshooting Step
Inefficient cell lysis for membrane proteins. Use a lysis buffer containing a mild non-ionic detergent like NP-40 or Triton X-100 to solubilize membrane proteins without disrupting their interactions. Optimize the detergent concentration.
Antibody not suitable for immunoprecipitation. Validate your primary antibody for immunoprecipitation applications. Not all antibodies that work for Western blotting are effective for IP.
Insufficient washing during Co-IP. Perform adequate washing steps to reduce non-specific binding, but avoid overly stringent conditions that might disrupt the specific interaction.
Low expression of the target proteins. If the proteins are expressed at low levels, consider overexpressing tagged versions of the proteins of interest.

Quantitative Data Summary

Table 1: Inhibitory Constants (Ki) of this compound for MCT Isoforms

MCT IsoformAncillary ProteinKi ValueReference
MCT1Endogenous (rat erythrocytes)2.3 ± 1.4 nM
MCT1Basigin (rabbit erythrocytes)Identical to MCT1 with embigin
MCT1Embigin (rat erythrocytes)Identical to MCT1 with basigin
MCT2Basigin (endogenous in Xenopus oocytes)Potently inhibited (<10 nM)
MCT2Embigin (co-expressed in Xenopus oocytes)Insensitive to inhibition
MCT4BasiginInactive (>10 µM)

Table 2: IC50 Values of this compound in a Murine 4T1 Breast Cancer Cell Line

AssayIC50 ValueReference
L-Lactate Uptake25.0 ± 4.2 nM
Cell Proliferation (WST-1 assay)20.2 ± 0.2 nM

Experimental Protocols

Protocol 1: Lactate Transport Assay in Cultured Cells

This protocol is adapted from studies measuring MCT-mediated lactate uptake.

Materials:

  • Cells cultured in appropriate plates (e.g., 35 mm dishes).

  • Uptake buffer (e.g., 75 mM NaCl, 2 mM KCl, 0.82 mM MgCl₂, 1 mM CaCl₂, 20 mM MES, pH 6.0).

  • L-[¹⁴C]lactate.

  • This compound stock solution (in DMSO).

  • Lysis buffer (e.g., 0.1 M NaOH).

  • Scintillation fluid and counter.

Procedure:

  • Seed cells and grow to the desired confluency.

  • On the day of the experiment, wash the cells twice with uptake buffer.

  • Pre-incubate the cells with the desired concentration of this compound or vehicle (DMSO) in uptake buffer for 45-60 minutes at room temperature.

  • Initiate the uptake by adding uptake buffer containing L-[¹⁴C]lactate (e.g., 0.5 mM) and the corresponding concentration of this compound or vehicle.

  • Incubate for a short, defined period (e.g., 2.5 minutes) during which uptake is linear.

  • Terminate the transport by rapidly washing the cells three times with ice-cold uptake buffer.

  • Lyse the cells with lysis buffer.

  • Transfer the lysate to a scintillation vial, add scintillation fluid, and measure radioactivity using a scintillation counter.

  • Determine the protein concentration of parallel wells to normalize the uptake data.

Protocol 2: Co-Immunoprecipitation (Co-IP) of MCTs and Ancillary Proteins

This protocol provides a general framework for Co-IP of membrane proteins.

Materials:

  • Cell pellet.

  • Co-IP Lysis Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% NP-40 or Triton X-100, protease and phosphatase inhibitors).

  • Primary antibody against the "bait" protein (e.g., anti-MCT1 or anti-embigin).

  • Protein A/G magnetic or agarose beads.

  • Wash Buffer (e.g., Co-IP Lysis Buffer with a lower detergent concentration).

  • Elution Buffer (e.g., 2x Laemmli sample buffer).

Procedure:

  • Lyse the cell pellet with ice-cold Co-IP Lysis Buffer and incubate on a rotator for 30-60 minutes at 4°C.

  • Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant (cleared lysate) to a new tube.

  • Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C.

  • Centrifuge to pellet the beads and transfer the pre-cleared lysate to a new tube.

  • Add the primary antibody to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.

  • Add Protein A/G beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.

  • Pellet the beads and wash them 3-5 times with ice-cold Wash Buffer.

  • After the final wash, remove all supernatant and elute the immunoprecipitated proteins by resuspending the beads in Elution Buffer and boiling for 5-10 minutes.

  • Pellet the beads and collect the supernatant for analysis by Western blotting.

Protocol 3: Western Blotting for MCTs, Embigin, and Basigin

Materials:

  • Protein lysate from cell culture or Co-IP.

  • SDS-PAGE gels.

  • Transfer buffer and nitrocellulose or PVDF membrane.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies against MCT1, MCT4, embigin, and basigin.

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

Procedure:

  • Determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

Visualizations

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Lactate_out Lactate MCT1 MCT1 Lactate_out->MCT1 Transport MCT2 MCT2 Lactate_out->MCT2 Transport MCT4 MCT4 Lactate_out->MCT4 Transport Basigin Basigin MCT1->Basigin Association Embigin Embigin MCT2->Embigin Association MCT4->Basigin Association Lactate_in Lactate Lactate_in->MCT1 Lactate_in->MCT2 Lactate_in->MCT4 ARC155858 This compound ARC155858->MCT1 Inhibition ARC155858->MCT2 Inhibition (Basigin-dependent) ARC155858->MCT4 No Inhibition

Caption: this compound inhibits MCT1 and MCT2, modulated by ancillary proteins.

Experimental_Workflow cluster_cell_culture Cell Culture & Transfection cluster_treatment Inhibitor Treatment cluster_assay Functional & Interaction Assays cluster_analysis Data Analysis A 1. Seed Cells B 2. Co-transfect with MCT and Ancillary Protein (e.g., MCT2 + Embigin) A->B C 3. Treat with this compound (Dose-response) B->C D 4a. Lactate Transport Assay C->D E 4b. Co-Immunoprecipitation C->E F 5a. Measure Lactate Uptake (Determine IC50/Ki) D->F G 5b. Western Blot for Interacting Proteins E->G

Caption: Workflow for studying this compound modulation by co-expression.

Logical_Relationship MCT2 MCT2 Expression ARC_Activity This compound Activity MCT2->ARC_Activity Embigin Embigin Co-expression Embigin->ARC_Activity modulates Basigin Basigin Co-expression Basigin->ARC_Activity modulates Inhibition Potent Inhibition ARC_Activity->Inhibition if with Basigin Resistance Resistance to Inhibition ARC_Activity->Resistance if with Embigin

Caption: Logical model of embigin/basigin modulation of this compound on MCT2.

References

Technical Support Center: AR-C155858 and Fluorescence-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the monocarboxylate transporter 1 and 2 (MCT1/2) inhibitor, AR-C155858, in conjunction with fluorescence-based assays. While there is no direct evidence in the published literature of this compound possessing intrinsic fluorescent properties or directly interfering with common fluorescent dyes, this guide offers best practices to identify and mitigate potential artifacts.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective inhibitor of monocarboxylate transporters MCT1 and MCT2.[1][2][3] It binds to an intracellular site on the transporters, preventing the efflux of lactate and other monocarboxylates from cells. This disruption of cellular metabolism is the basis for its investigation as a potential therapeutic agent, particularly in oncology.

Q2: Does this compound fluoresce or absorb light in the range of common fluorescent dyes?

Currently, there is no publicly available data on the absorbance or fluorescence emission spectra of this compound. Therefore, it is unknown if its spectral properties overlap with common fluorophores. Researchers should perform control experiments to rule out any intrinsic fluorescence or quenching effects of the compound in their specific assay system.

Q3: Can this compound interfere with fluorescence-based assays for MCT1/2 activity?

While not definitively documented, any small molecule can potentially interfere with a fluorescence-based assay through various mechanisms, including:

  • Intrinsic Fluorescence: The compound itself may fluoresce at the excitation/emission wavelengths of the reporter dye.

  • Light Absorbance (Quenching): The compound may absorb light at the excitation or emission wavelengths of the fluorophore, leading to a decrease in the detected signal (quenching).

  • Chemical Interaction: The compound might directly interact with the fluorescent dye, altering its spectral properties.

  • Off-Target Biological Effects: The compound could have unintended effects on cellular health or signaling pathways that indirectly affect the fluorescent signal.

Q4: What are the reported inhibition constants (Ki) for this compound?

The inhibitory activity of this compound is well-characterized for MCT1 and MCT2. It is notably inactive against MCT4.

TransporterKi ValueReference
MCT1~2.3 nM
MCT2<10 nM
MCT4No significant inhibition

Troubleshooting Guides

This section provides practical steps to identify and resolve potential interference from this compound in your fluorescence-based assays.

Issue 1: Unexpected Increase or Decrease in Fluorescence Signal Upon this compound Addition

Possible Cause:

  • Intrinsic fluorescence of this compound.

  • Quenching of the fluorescent dye by this compound.

  • Alteration of dye properties through direct interaction.

  • Off-target biological effects.

Troubleshooting Steps:

  • Run a "Compound Only" Control:

    • Prepare a sample with your cells or buffer, this compound at the working concentration, but without the fluorescent dye .

    • Measure the fluorescence at the same excitation and emission wavelengths used in your assay.

    • A significant signal in this control indicates that this compound itself is fluorescent under your experimental conditions.

  • Perform an "In Vitro" Spectral Scan:

    • In a cell-free system (e.g., your assay buffer), mix your fluorescent dye with this compound.

    • Measure the absorbance and emission spectra of the mixture.

    • Compare this to the spectra of the dye alone and this compound alone. A significant shift in the dye's spectral properties or a decrease in its emission intensity suggests direct interaction or quenching.

  • Vary the Excitation/Emission Wavelengths:

    • If you observe potential interference, consult the spectral profile of your dye to see if alternative, non-overlapping excitation or emission wavelengths can be used.

  • Use a Structurally Unrelated MCT1/2 Inhibitor:

    • If available, repeat the experiment with a different MCT1/2 inhibitor that has a distinct chemical structure. If the unexpected fluorescence change is specific to this compound, it points towards compound-specific interference rather than a biological effect of MCT1/2 inhibition.

Issue 2: Inconsistent or Non-reproducible Results in the Presence of this compound

Possible Cause:

  • Compound instability or precipitation at the working concentration.

  • Cell health issues exacerbated by the combination of the dye and the inhibitor.

Troubleshooting Steps:

  • Check Compound Solubility and Stability:

    • Visually inspect your stock and working solutions of this compound for any signs of precipitation.

    • Consider preparing fresh dilutions for each experiment.

  • Assess Cell Viability:

    • Perform a standard cell viability assay (e.g., Trypan Blue exclusion, MTT, or a live/dead fluorescent stain) in the presence of both this compound and your fluorescent dye at the concentrations and incubation times used in your experiment.

    • Poor cell health can lead to inconsistent dye loading and retention, affecting fluorescence measurements.

  • Optimize Dye Loading and Incubation Times:

    • Reduce the concentration of the fluorescent dye or the incubation time to minimize potential cytotoxic effects.

    • Ensure that the incubation time with this compound is consistent across all experiments, as its inhibitory effect can be time-dependent.

Experimental Protocols

Protocol: Measuring MCT1-Mediated Lactate Transport Using a pH-Sensitive Fluorescent Dye (e.g., BCECF)

This protocol is adapted from methodologies described in the literature where changes in intracellular pH (pHi) are used as a readout for lactate transport.

Materials:

  • Cells expressing MCT1.

  • BCECF-AM (2',7'-Bis-(2-Carboxyethyl)-5-(and-6)-Carboxyfluorescein, Acetoxymethyl Ester).

  • This compound.

  • Hanks' Balanced Salt Solution (HBSS) or a similar physiological buffer.

  • L-Lactic acid.

  • A fluorescence plate reader or microscope capable of ratiometric measurements (e.g., excitation at ~490 nm and ~440 nm, emission at ~535 nm).

Methodology:

  • Cell Preparation:

    • Seed cells in a suitable format (e.g., 96-well black-walled, clear-bottom plate) and allow them to adhere overnight.

  • Dye Loading:

    • Wash the cells with HBSS.

    • Load the cells with BCECF-AM (typically 1-5 µM) in HBSS for 30-60 minutes at 37°C.

    • Wash the cells twice with HBSS to remove extracellular dye.

  • Pre-incubation with this compound:

    • Incubate the cells with the desired concentration of this compound or vehicle control (e.g., DMSO) in HBSS for a predetermined time (e.g., 15-30 minutes) to allow for cellular uptake and target engagement.

  • Measurement of Lactate Transport:

    • Place the plate in the fluorescence reader and begin recording the ratio of BCECF fluorescence (Excitation 1/Excitation 2).

    • Establish a stable baseline reading.

    • Add L-lactic acid to the wells to initiate transport. The influx of lactic acid will cause a decrease in intracellular pH, leading to a change in the BCECF fluorescence ratio.

    • Continue recording until the signal stabilizes.

  • Data Analysis:

    • Calculate the initial rate of change in the fluorescence ratio after the addition of lactic acid.

    • Compare the rates between vehicle-treated and this compound-treated cells to determine the extent of MCT1 inhibition.

Visualizations

MCT1_Inhibition_Pathway This compound Mechanism of Action cluster_cell Cell AR_C_ext This compound (Extracellular) AR_C_int This compound (Intracellular) AR_C_ext->AR_C_int Passive Diffusion MCT1 MCT1 Transporter AR_C_int->MCT1 Binds to Intracellular Site Lactate_out Lactate (Extracellular) Lactate_in Lactate (Intracellular) Lactate_in->Lactate_out Efflux Lactate_out->MCT1 Transport Blocked Troubleshooting_Workflow Troubleshooting Fluorescence Interference Start Unexpected Fluorescence Change with this compound Control1 Run 'Compound Only' Control (No Dye) Start->Control1 Result1 Signal Observed? Control1->Result1 Conclusion1 This compound is Intrinsically Fluorescent Result1->Conclusion1 Yes Control2 Perform 'In Vitro' Spectral Scan (Dye + Compound) Result1->Control2 No Result2 Spectral Shift or Quenching? Control2->Result2 Conclusion2 Direct Interference (Interaction/Quenching) Result2->Conclusion2 Yes Control3 Assess Cell Viability (Dye + Compound) Result2->Control3 No Result3 Viability Reduced? Control3->Result3 Conclusion3 Cytotoxicity causing Artifact Result3->Conclusion3 Yes End Investigate Off-Target Biological Effects Result3->End No

References

Ensuring complete inhibition of MCT1/2 with AR-C155858

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using AR-C155858 to ensure complete inhibition of Monocarboxylate Transporters 1 and 2 (MCT1/2).

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a potent and specific inhibitor of the monocarboxylate transporters MCT1 and MCT2. These transporters are crucial for the transport of lactate and other monocarboxylates like pyruvate and ketone bodies across the plasma membrane. By blocking MCT1 and MCT2, this compound disrupts the metabolic symbiosis in tumors, where glycolytic cells export lactate and oxidative cells import and utilize it. This inhibition leads to intracellular lactate accumulation and a decrease in intracellular pH in glycolytic cells, and a lack of metabolic fuel in oxidative cells, ultimately impairing cancer cell growth and proliferation.

Q2: What is the recommended starting concentration for in vitro experiments?

The optimal concentration of this compound will vary depending on the cell line and experimental conditions. However, a common starting point is in the range of 1-10 µM. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line.

Q3: How can I confirm that MCT1/2 is inhibited in my experiment?

Several methods can be used to confirm the inhibition of MCT1/2:

  • Lactate Transport Assays: Directly measure the uptake or efflux of radiolabeled or fluorescently-tagged lactate. A significant reduction in lactate transport in the presence of this compound indicates successful inhibition.

  • Seahorse XF Analyzer: Measure the extracellular acidification rate (ECAR). Inhibition of MCT1/2 will block lactate efflux, leading to a decrease in ECAR.

  • Western Blot: While this doesn't directly measure inhibition, it can confirm the presence of MCT1 and/or MCT2 protein in your cells of interest.

  • Intracellular pH Measurement: Use pH-sensitive fluorescent dyes to measure changes in intracellular pH. Inhibition of lactate efflux should lead to a decrease in intracellular pH.

  • Cell Viability/Proliferation Assays: Assess the downstream effects of MCT1/2 inhibition on cell growth and survival.

Troubleshooting Guide

Problem 1: Incomplete or no inhibition of MCT1/2 is observed.

Possible Cause Recommended Solution
Degradation of this compound Prepare fresh stock solutions of this compound in a suitable solvent like DMSO. Store stock solutions at -20°C or -80°C and avoid repeated freeze-thaw cycles. Prepare working solutions fresh for each experiment.
Insufficient Concentration Perform a dose-response experiment to determine the optimal concentration for your specific cell line. IC50 values can vary significantly between cell lines.
Low Expression of MCT1/2 Confirm the expression of MCT1 and/or MCT2 in your cell line using Western Blot or qPCR. If expression is low or absent, this compound will have a limited effect.
Presence of other Lactate Transporters Consider the possibility of other monocarboxylate transporters (e.g., MCT4) being expressed and compensating for MCT1/2 inhibition. This compound is less potent against MCT4.
Incorrect Experimental Conditions Ensure that the pH and temperature of your experimental buffer are optimal for both the cells and the inhibitor's activity.

Problem 2: High background or inconsistent results in lactate transport assays.

Possible Cause Recommended Solution
Cell Monolayer is not Confluent Ensure cells have formed a confluent monolayer before starting the assay to have consistent cell numbers and transporter expression.
Inadequate Washing Steps Wash cells thoroughly with pre-warmed buffer to remove any residual media or lactate before adding the transport buffer containing the labeled substrate.
Incorrect Incubation Time Optimize the incubation time for lactate uptake/efflux. A time-course experiment can help determine the linear range of transport.
Cell Stress Handle cells gently to avoid inducing stress, which can alter transporter activity.

Quantitative Data

Table 1: In Vitro Potency of this compound against MCT1 and MCT2

TransporterCell LineAssay TypeIC50 (nM)Reference
MCT1Raji (Burkitt's lymphoma)¹⁴C-L-lactate uptake2.3
MCT1Human Erythrocytes¹⁴C-L-lactate uptake1.4
MCT2Rat Brain Slices¹⁴C-L-lactate uptake<10

Table 2: Effect of this compound on Cell Growth

Cell LineCancer TypeGrowth Inhibition (at 100 nM)Reference
RajiBurkitt's lymphoma~50%
A549Non-small cell lung cancer~20%

Key Experimental Protocols

Protocol 1: In Vitro Lactate Transport Assay

  • Cell Seeding: Seed cells in a 24-well plate and allow them to reach confluency.

  • Pre-incubation: Wash the cells twice with pre-warmed Krebs-Ringer-HEPES (KRH) buffer. Pre-incubate the cells with KRH buffer containing either vehicle (e.g., DMSO) or varying concentrations of this compound for 15-30 minutes at 37°C.

  • Initiate Transport: Remove the pre-incubation buffer and add KRH buffer containing ¹⁴C-L-lactate along with the respective concentrations of this compound or vehicle.

  • Incubation: Incubate for a predetermined time (e.g., 2-5 minutes) at 37°C.

  • Stop Transport: Terminate the transport by aspirating the buffer and rapidly washing the cells three times with ice-cold KRH buffer.

  • Cell Lysis: Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).

  • Quantification: Measure the radioactivity in the cell lysates using a scintillation counter.

  • Data Analysis: Normalize the data to the protein concentration of each sample.

Visualizations

cluster_glycolytic Glycolytic Cancer Cell cluster_oxidative Oxidative Cancer Cell Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Lactate_in Lactate Pyruvate->Lactate_in MCT1/2_gly MCT1/2 Lactate_in->MCT1/2_gly Lactate_out Lactate Pyruvate_ox Pyruvate Lactate_out->Pyruvate_ox TCA TCA Cycle Pyruvate_ox->TCA Lactate_ext Extracellular Lactate MCT1/2_gly->Lactate_ext Lactate Efflux MCT1/2_ox MCT1/2 MCT1/2_ox->Lactate_out Lactate Uptake Lactate_ext->MCT1/2_ox AR_C155858 This compound AR_C155858->MCT1/2_gly AR_C155858->MCT1/2_ox

Caption: Mechanism of this compound action on metabolic symbiosis in tumors.

cluster_workflow Experimental Workflow: Validating MCT1/2 Inhibition Start Start Experiment Dose_Response Perform Dose-Response Curve with this compound Start->Dose_Response Select_Conc Select Optimal Concentration Dose_Response->Select_Conc Treat_Cells Treat Cells with This compound or Vehicle Select_Conc->Treat_Cells Assay Perform Functional Assay (e.g., Lactate Transport) Treat_Cells->Assay Inhibition_Check Inhibition Observed? Assay->Inhibition_Check Troubleshoot Troubleshoot Experiment (See Guide) Inhibition_Check->Troubleshoot No Analyze Analyze and Report Data Inhibition_Check->Analyze Yes Troubleshoot->Dose_Response End End Analyze->End

Caption: A logical workflow for validating the inhibitory effect of this compound.

Validation & Comparative

A Comparative Guide to MCT1 Inhibitors: AR-C155858 vs. AZD3965

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of cancer metabolism research, the inhibition of monocarboxylate transporter 1 (MCT1) has emerged as a promising therapeutic strategy. MCT1 plays a crucial role in transporting lactate across the plasma membrane, a process vital for the metabolic symbiosis within tumors and the sustenance of highly glycolytic cancer cells. Two of the most extensively studied small molecule inhibitors of MCT1 are AR-C155858 and its analogue, AZD3965. This guide provides a comprehensive comparison of these two compounds, offering researchers, scientists, and drug development professionals a detailed overview of their performance based on available preclinical data.

Mechanism of Action and Signaling Pathway

Both this compound and AZD3965 are potent and selective inhibitors of MCT1.[1][2] Their primary mechanism of action involves binding to the intracellular side of MCT1, specifically to a site involving transmembrane helices 7-10, thereby blocking the transport of lactate.[1][3][4] By inhibiting lactate efflux, these compounds lead to an intracellular accumulation of lactate and a subsequent disruption of the cell's metabolic processes, including feedback inhibition of glycolysis. This can ultimately result in reduced cell proliferation and, in some cases, apoptosis.

MCT1 inhibition impacts several downstream signaling pathways. By altering the tumor microenvironment's lactate levels, these inhibitors can modulate immune responses, as lactate is known to have immunosuppressive effects. Furthermore, MCT1 has been implicated in promoting tumor cell migration and metastasis through the activation of the NF-κB signaling pathway, a function that may be independent of its transporter activity.

MCT1_Inhibition_Pathway cluster_cell Cancer Cell cluster_extracellular Tumor Microenvironment cluster_inhibitors Inhibitors Glycolysis Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate Lactate_in Intracellular Lactate Pyruvate->Lactate_in TCA_Cycle TCA Cycle Pyruvate->TCA_Cycle MCT1 MCT1 Lactate_in->MCT1 NF_kB_Pathway NF-κB Pathway MCT1->NF_kB_Pathway Lactate_out Extracellular Lactate MCT1->Lactate_out Lactate Efflux Cell_Proliferation Cell_Proliferation TCA_Cycle->Cell_Proliferation Metastasis Metastasis NF_kB_Pathway->Metastasis AR_C155858 AR_C155858 AR_C155858->MCT1 Inhibition AZD3965 AZD3965 AZD3965->MCT1 Inhibition Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cell_Culture Cell Culture (MCT1-expressing lines) Lactate_Assay Lactate Transport Assay (IC50 determination) Cell_Culture->Lactate_Assay Proliferation_Assay Cell Proliferation Assay (GI50 determination) Cell_Culture->Proliferation_Assay Xenograft_Model Xenograft Model (e.g., Raji, 4T1 in mice) Lactate_Assay->Xenograft_Model Candidate Selection Proliferation_Assay->Xenograft_Model Candidate Selection Drug_Administration Drug Administration (Oral or IP) Xenograft_Model->Drug_Administration Tumor_Monitoring Tumor Growth Monitoring Drug_Administration->Tumor_Monitoring PD_Analysis Pharmacodynamic Analysis (Lactate levels, Drug conc.) Tumor_Monitoring->PD_Analysis

References

A Head-to-Head Comparison of Monocarboxylate Transporter Inhibitors: AR-C155858 and α-cyano-4-hydroxycinnamate (CHC)

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of appropriate chemical tools is paramount for elucidating biological pathways and developing novel therapeutics. This guide provides a comprehensive comparison of two commonly used monocarboxylate transporter (MCT) inhibitors: the potent and selective AR-C155858 and the classical, non-selective inhibitor, α-cyano-4-hydroxycinnamate (CHC).

Monocarboxylate transporters, particularly MCT1 and MCT4, are crucial for the transport of lactate and other monocarboxylates across the plasma membrane. Their roles in cellular metabolism, especially in the context of cancer and other metabolic diseases, have made them attractive targets for therapeutic intervention. Understanding the distinct pharmacological profiles of inhibitors like this compound and CHC is essential for designing and interpreting experiments accurately.

Quantitative Comparison of Inhibitor Potency and Selectivity

The following table summarizes the key quantitative data for this compound and CHC, highlighting their differences in potency (Ki and IC50 values) and selectivity for MCT isoforms. Lower values indicate higher potency.

ParameterThis compoundα-cyano-4-hydroxycinnamate (CHC)References
MCT1 Ki 2.3 nM~5-10 times lower affinity than for MCT4; in the µM to mM range[1][2][3][4]
MCT2 Ki < 10 nMNot widely reported, but generally considered a non-selective MCT inhibitor[5]
MCT4 Ki No activityKi values are 5-10 times higher than for MCT1; in the 50-100 mM range
MCT1 IC50 20.2 - 25.0 nM (in 4T1 breast cancer cells)>100 µM
Selectivity Highly selective for MCT1 and MCT2 over MCT4Non-selective, with some reports suggesting a 10-fold selectivity for MCT1 over other MCTs
Mechanism Tight-binding, non-competitive inhibitor; binds to an intracellular siteCompetitive inhibitor; interacts with the transporter from the extracellular side

Mechanism of Action

This compound is a potent and highly selective inhibitor of MCT1 and MCT2. It exhibits a tight-binding, non-competitive mechanism of inhibition and acts by binding to an intracellular site on the transporter, specifically involving transmembrane helices 7-10. This intracellular binding mode suggests that this compound needs to first enter the cell to exert its inhibitory effect. Due to its high potency and selectivity, this compound is a valuable tool for specifically probing the functions of MCT1 and MCT2 in various biological systems.

Alpha-cyano-4-hydroxycinnamate (CHC) is a classical, non-selective inhibitor of monocarboxylate transporters. It acts as a competitive inhibitor, meaning it competes with substrates like lactate for binding to the transporter. Its interaction with MCTs is believed to occur from the extracellular side of the cell membrane. While widely used historically due to its commercial availability, its low potency and lack of specificity are significant limitations. CHC can inhibit MCT1, MCT2, and MCT4, albeit with different affinities. It also has off-target effects, notably being a more potent inhibitor of the mitochondrial pyruvate carrier than MCT1.

Experimental Protocols

Accurate and reproducible experimental data are the bedrock of scientific advancement. Below are detailed protocols for key assays used to evaluate the performance of MCT inhibitors.

Lactate Transport Assay (Using Radiolabeled Lactate)

This assay directly measures the uptake of lactate into cells and is a fundamental method for assessing the inhibitory activity of compounds against MCTs.

Materials:

  • Cells expressing the MCT isoform of interest (e.g., cancer cell lines, Xenopus oocytes expressing the transporter)

  • Radiolabeled L-[14C]lactate

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) buffered with HEPES, pH adjusted to the desired experimental condition, typically 6.0 to stimulate uptake)

  • Inhibitor stock solutions (this compound and CHC dissolved in a suitable solvent like DMSO)

  • Ice-cold Wash Buffer (e.g., PBS)

  • Scintillation fluid and scintillation counter

  • Multi-well cell culture plates (e.g., 24-well plates)

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate at a density that will result in a confluent monolayer on the day of the experiment.

  • Inhibitor Pre-incubation: On the day of the assay, aspirate the culture medium and wash the cells once with Assay Buffer. Add Assay Buffer containing the desired concentrations of the inhibitor (or vehicle control) to the wells. Pre-incubate the cells with the inhibitor for a specific time (e.g., 30 minutes) at 37°C.

  • Lactate Uptake: To initiate the uptake, add the radiolabeled L-[14C]lactate to each well to a final concentration appropriate for the experiment (e.g., a concentration near the Km of the transporter).

  • Incubation: Incubate the cells for a short period (e.g., 2-5 minutes) at 37°C. The incubation time should be within the linear range of uptake for the specific cell type.

  • Stopping the Uptake: To stop the transport, rapidly aspirate the uptake solution and immediately wash the cells multiple times with ice-cold Wash Buffer.

  • Cell Lysis and Scintillation Counting: Lyse the cells in each well (e.g., using a lysis buffer or a dilute solution of NaOH or SDS). Transfer the lysate to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: The amount of radioactivity is proportional to the amount of lactate taken up by the cells. The inhibitory effect of the compounds is calculated by comparing the lactate uptake in the presence of the inhibitor to the vehicle control. IC50 values can be determined by testing a range of inhibitor concentrations.

Cell Viability Assay (MTT Assay)

This assay is used to assess the impact of MCT inhibition on cell viability and proliferation. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • Inhibitor stock solutions (this compound and CHC)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: The following day, treat the cells with various concentrations of the MCT inhibitors (and a vehicle control).

  • Incubation: Incubate the plates for the desired duration of the experiment (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.

  • MTT Addition: After the incubation period, add a specific volume of MTT solution to each well (e.g., 10 µL of a 5 mg/mL stock to 100 µL of medium).

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. The effect of the inhibitors on cell viability is expressed as a percentage of the vehicle-treated control cells.

Signaling Pathways and Experimental Workflows

The inhibition of MCTs has significant downstream effects on cellular metabolism, particularly in cancer cells that exhibit the Warburg effect. The following diagrams, generated using Graphviz, illustrate the signaling pathway affected by MCT inhibition and a typical experimental workflow for comparing these inhibitors.

MCT_Inhibition_Pathway cluster_extracellular Extracellular Space cluster_cell Cancer Cell Glucose_ext Glucose GLUT GLUT Glucose_ext->GLUT Uptake Lactate_ext Lactate MCT1_2 MCT1/2 Lactate_ext->MCT1_2 Uptake Glucose_int Glucose GLUT->Glucose_int MCT1_2->Lactate_ext Lactate_int Lactate MCT1_2->Lactate_int Glycolysis Glycolysis Glucose_int->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate ATP Production ATP Production Glycolysis->ATP Production TCA TCA Cycle Pyruvate->TCA Oxidative Phosphorylation LDH LDH Pyruvate->LDH Lactate_int->MCT1_2 Efflux Lactate_int->LDH TCA->ATP Production LDH->Lactate_int ARC155858 This compound ARC155858->MCT1_2 Inhibits (Intracellular) CHC CHC CHC->MCT1_2 Inhibits (Extracellular) Experimental_Workflow start Start: Select Cell Line Expressing MCTs lactate_assay Lactate Transport Assay (e.g., [14C]Lactate Uptake) start->lactate_assay viability_assay Cell Viability Assay (e.g., MTT, SRB) start->viability_assay data_analysis Data Analysis: - Determine IC50/Ki values - Compare potency and efficacy lactate_assay->data_analysis viability_assay->data_analysis conclusion Conclusion: - Characterize inhibitor profile - Select appropriate tool for further studies data_analysis->conclusion

References

A Comparative Guide to AR-C155858 and UK5099: Targeting Neuronal Metabolism at Different Cellular Compartments

Author: BenchChem Technical Support Team. Date: November 2025

In the intricate landscape of neuronal metabolism, the precise control of substrate transport across cellular and organellar membranes is paramount for maintaining energetic homeostasis and ensuring proper function. This guide provides a comparative analysis of two widely used metabolic inhibitors, AR-C155858 and UK5099, which, while both impacting central carbon metabolism, do so by targeting distinct transport proteins in different locations within the neuron. This comparison is intended for researchers, scientists, and drug development professionals investigating neuronal metabolism and seeking to modulate specific metabolic pathways.

This guide will objectively compare the mechanisms of action, inhibitory profiles, and functional consequences of these two compounds in neurons, supported by experimental data. We will delve into their effects on distinct but interconnected metabolic pathways, providing a clear framework for their application in neuroscience research.

Overview of Primary Targets: MCT vs. MPC

The fundamental difference between this compound and UK5099 lies in their primary molecular targets:

  • This compound is a potent inhibitor of the Monocarboxylate Transporters (MCTs) , specifically MCT1 and MCT2 .[1] These transporters are primarily located on the plasma membrane and are responsible for the transport of monocarboxylates such as lactate, pyruvate, and ketone bodies between the extracellular space and the cytoplasm.[2] In the brain, MCT1 is found on astrocytes, oligodendrocytes, and some neurons, while MCT2 is predominantly expressed in neurons.[3] This distribution is central to the "astrocyte-neuron lactate shuttle" hypothesis, where lactate produced by astrocytes is taken up by neurons via MCT2 to be used as an energy substrate.

  • UK5099 is a specific inhibitor of the Mitochondrial Pyruvate Carrier (MPC) . The MPC is a protein complex located on the inner mitochondrial membrane, responsible for the transport of pyruvate from the cytoplasm into the mitochondrial matrix. This step is a critical gateway for pyruvate to enter the tricarboxylic acid (TCA) cycle and undergo oxidative phosphorylation.

The distinct localization and function of their targets mean that this compound and UK5099 offer two different levers to manipulate neuronal metabolism, one at the level of plasma membrane substrate uptake/efflux and the other at the entry point into mitochondrial oxidative metabolism.

Quantitative Inhibitor Profile

The following table summarizes the available quantitative data on the inhibitory potency of this compound and UK5099.

InhibitorTargetKi ValueIC50 ValueCell/System TypeReference
This compound MCT12.3 nM20.3 nMRat Erythrocytes / 4T1 breast cancer cells
MCT2<10 nM-Xenopus oocytes expressing MCT2
UK5099 MPC-52.6 ± 8.3 nMHuman MPC1L/MPC2 in proteoliposomes

Impact on Neuronal Metabolism and Function

The differential targeting of MCTs and the MPC by this compound and UK5099, respectively, leads to distinct and informative consequences for neuronal metabolism and function.

This compound: Modulating the Astrocyte-Neuron Lactate Shuttle

By inhibiting MCT1 and MCT2, this compound effectively disrupts the transport of lactate. In the context of the brain, this has significant implications for the astrocyte-neuron lactate shuttle. Inhibition of neuronal MCT2 would prevent the uptake of lactate from the extracellular space, forcing neurons to rely more heavily on glucose uptake and glycolysis for their energy needs. Conversely, inhibition of astrocytic MCT1 would block the release of lactate, potentially leading to its accumulation within astrocytes.

The functional consequences of MCT inhibition in neurons are an area of active research. Studies have shown that lactate transport via MCTs is important for synaptic transmission and plasticity. Therefore, this compound can be a valuable tool to investigate the role of lactate as an energy substrate and signaling molecule in various neuronal processes.

UK5099: Forcing a Shift in Mitochondrial Fuel Source and Neuroprotection

Inhibition of the MPC with UK5099 prevents pyruvate from entering the mitochondria. This has a profound impact on neuronal metabolism, forcing a shift away from glucose-derived pyruvate as the primary fuel for the TCA cycle. Despite this blockade, neurons exhibit significant metabolic flexibility and can maintain their energy production by utilizing alternative substrates.

A key finding is that in the presence of UK5099, neurons increase their reliance on glutamate as a fuel source. This "rewiring" of mitochondrial metabolism has been shown to be neuroprotective in the context of excitotoxicity. By shunting glutamate towards oxidation in the mitochondria, the amount of glutamate available for release into the synapse is reduced, thereby dampening the excitotoxic cascade. This makes UK5099 a critical tool for studying neuronal metabolic adaptability and for exploring therapeutic strategies for neurodegenerative diseases characterized by excitotoxicity.

Experimental Protocols

Detailed methodologies for key experiments cited are provided below.

Protocol 1: Measuring MCT Inhibition with this compound

Objective: To determine the inhibitory effect of this compound on lactate transport in cultured neurons.

Methodology:

  • Cell Culture: Primary cortical neurons are cultured on appropriate plates.

  • Inhibitor Treatment: Neurons are pre-incubated with varying concentrations of this compound (e.g., 0-100 nM) for a defined period (e.g., 30 minutes).

  • Lactate Uptake Assay:

    • The culture medium is replaced with a transport buffer (e.g., Krebs-Ringer-HEPES buffer, pH 7.4) containing radiolabeled L-[¹⁴C]lactate.

    • Uptake is allowed to proceed for a short period (e.g., 2-5 minutes) to measure initial transport rates.

    • The transport is stopped by rapidly washing the cells with ice-cold buffer.

  • Quantification: Cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

  • Data Analysis: The rate of lactate uptake is calculated and plotted against the concentration of this compound to determine the IC50 value.

Protocol 2: Assessing MPC Inhibition and Neuroprotection with UK5099

Objective: To evaluate the effect of UK5099 on pyruvate-driven respiration and its neuroprotective effect against excitotoxicity.

Methodology:

Part A: Pyruvate-Driven Respiration

  • Cell Permeabilization: Cultured neurons are treated with a mild detergent (e.g., digitonin) to selectively permeabilize the plasma membrane while leaving the mitochondrial membrane intact.

  • Oxygen Consumption Measurement: Permeabilized cells are placed in a respiration chamber of a high-resolution respirometer (e.g., Oroboros Oxygraph-2k).

  • Substrate Addition: Pyruvate and malate are added as substrates to fuel mitochondrial respiration.

  • Inhibitor Treatment: A baseline of pyruvate-driven respiration is established before the addition of UK5099 (e.g., 5 µM).

  • Data Analysis: The change in oxygen consumption rate upon addition of UK5099 is measured to quantify the inhibition of MPC-dependent respiration.

Part B: Neuroprotection Assay

  • Cell Culture and Treatment: Primary cortical neurons are pre-treated with UK5099 (e.g., 10 µM) for 24 hours.

  • Excitotoxic Insult: Neurons are exposed to an excitotoxic concentration of glutamate (e.g., 100 µM) for a defined period (e.g., 90 minutes).

  • Viability Assessment: Cell viability is assessed 24 hours after the glutamate insult using a standard assay such as the lactate dehydrogenase (LDH) release assay or by staining with fluorescent viability dyes (e.g., calcein-AM and ethidium homodimer-1).

  • Data Analysis: The percentage of viable cells in the UK5099-treated group is compared to the untreated control group to determine the neuroprotective effect.

Visualizing the Mechanisms of Action

The following diagrams illustrate the distinct sites of action of this compound and UK5099 and their downstream metabolic consequences.

G cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Lactate_ext Lactate MCT MCT1/2 Lactate_ext->MCT Glucose Glucose Pyruvate_cyto Pyruvate Glucose->Pyruvate_cyto Glycolysis Lactate_cyto Lactate Pyruvate_cyto->Lactate_cyto MPC MPC Pyruvate_cyto->MPC Pyruvate_mito Pyruvate TCA TCA Cycle Pyruvate_mito->TCA MCT->Lactate_cyto MPC->Pyruvate_mito ARC155858 This compound ARC155858->MCT Inhibits UK5099 UK5099 UK5099->MPC Inhibits

Caption: Sites of action for this compound and UK5099 in a neuron.

G cluster_astrocyte Astrocyte cluster_neuron Neuron Glucose_astro Glucose Pyruvate_astro Pyruvate Glucose_astro->Pyruvate_astro Glycolysis Lactate_astro Lactate Pyruvate_astro->Lactate_astro MCT1 MCT1 Lactate_astro->MCT1 Extracellular_Lactate Extracellular Lactate MCT1->Extracellular_Lactate Lactate_neuron Lactate Pyruvate_neuron Pyruvate Lactate_neuron->Pyruvate_neuron Mitochondrion Mitochondrion Pyruvate_neuron->Mitochondrion via MPC MCT2 MCT2 MCT2->Lactate_neuron Extracellular_Lactate->MCT2 ARC155858 This compound ARC155858->MCT1 Inhibits ARC155858->MCT2 Inhibits

Caption: this compound disrupts the astrocyte-neuron lactate shuttle.

G cluster_neuron Neuron Cytoplasm cluster_mitochondrion Mitochondrion Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis MPC MPC Pyruvate->MPC Glutamate_cyto Glutamate Pool Glutamate_mito Glutamate Glutamate_cyto->Glutamate_mito Synaptic_Release Decreased Synaptic Release Glutamate_cyto->Synaptic_Release Pyruvate_mito Pyruvate MPC->Pyruvate_mito TCA TCA Cycle Pyruvate_mito->TCA Glutamate_mito->TCA Increased Oxidation UK5099 UK5099 UK5099->MPC Inhibits Neuroprotection Neuroprotection Synaptic_Release->Neuroprotection

Caption: UK5099 induces a neuroprotective metabolic shift.

Conclusion

This compound and UK5099 are powerful pharmacological tools that allow for the precise dissection of neuronal metabolism. Their distinct mechanisms of action provide researchers with the ability to probe the roles of extracellular lactate and mitochondrial pyruvate metabolism independently. This compound is ideal for studying the dynamics of the astrocyte-neuron lactate shuttle and the broader role of monocarboxylates in neuronal function. UK5099 offers a unique way to investigate mitochondrial fuel flexibility and has revealed a novel neuroprotective mechanism linked to glutamate metabolism. A thorough understanding of their different targets and effects is crucial for the accurate interpretation of experimental results and for advancing our knowledge of the metabolic underpinnings of neuronal health and disease.

References

Validating AR-C155858 Target Engagement in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, confirming that a therapeutic candidate engages its intended target within the complex cellular environment is a critical step in preclinical development. This guide provides a detailed comparison of methodologies for validating the cellular target engagement of AR-C155858, a potent inhibitor of the monocarboxylate transporters MCT1 and MCT2.

This compound is a selective inhibitor of MCT1 and MCT2 with high potency, exhibiting Ki values of 2.3 nM and under 10 nM, respectively[1]. It notably shows no activity against MCT4[1][2]. The compound binds to an intracellular site on the transporters, involving transmembrane helices 7-10. Validating the engagement of this compound with its targets is crucial to ensure that its biological effects are a direct result of this interaction.

This guide explores two primary methods for confirming this compound target engagement in a cellular context: a functional assay measuring lactate transport and a biophysical assay confirming direct target binding. We will also compare this compound with other known MCT inhibitors.

Comparative Analysis of Target Engagement Validation Methods

Two orthogonal methods are presented to provide a comprehensive validation of target engagement: a lactate uptake assay, which measures the functional consequence of binding, and the Cellular Thermal Shift Assay (CETSA), which confirms direct physical interaction.

FeatureLactate Uptake AssayCellular Thermal Shift Assay (CETSA)
Principle Measures the inhibition of radiolabeled lactate transport into cells, providing a functional readout of MCT1/2 inhibition.Ligand binding alters the thermal stability of the target protein. This change is detected by quantifying the amount of soluble protein remaining after heat shock.
Primary Readout Reduction in intracellular radioactivity, from which parameters like IC50 can be derived.A shift in the protein's melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, target engagement.
Throughput Moderate, can be adapted to 96-well formats.Can be adapted for higher throughput, especially with the development of high-throughput CETSA (HT-CETSA).
Key Advantages Directly measures the functional consequence of target inhibition.Provides direct evidence of physical binding to the target protein in a cellular environment. Does not require a functional readout.
Key Limitations Requires handling of radioactive materials. Indirectly measures target binding.Requires a specific antibody for the target protein for detection by Western blot. The magnitude of the thermal shift can vary.

Comparison with Alternative MCT Inhibitors

This compound is a highly potent and selective inhibitor. The table below compares it with other compounds commonly used to study MCT function.

CompoundTarget(s)Potency (Ki or IC50)Key Characteristics
This compound MCT1, MCT2 Ki: 2.3 nM (MCT1), <10 nM (MCT2) Potent and selective for MCT1/2 over MCT4.
AZD3965MCT1, MCT2Ki: 1.6 nM (MCT1)Potent and selective MCT1 inhibitor, with 6-fold selectivity over MCT2. Orally available.
α-Cyano-4-hydroxycinnamic acid (CHC)MCT1, MCT2, MCT4Micromolar rangeNon-selective MCT inhibitor, often used as a classical tool compound.
QuercetinMCT1, MCT4Micromolar rangeA natural flavonoid that can inhibit MCTs and induce intracellular acidification.
BAY-8002MCT1, MCT2Not specifiedA dual MCT1/2 inhibitor that suppresses bidirectional lactate transport.

Experimental Protocols

Lactate Uptake Assay

This protocol is adapted from methods used to characterize this compound's effect on MCT1-mediated lactate transport in Xenopus oocytes and rat erythrocytes.

Objective: To functionally validate this compound target engagement by measuring its inhibition of [14C]L-lactate uptake in cells expressing MCT1 or MCT2.

Materials:

  • Cells expressing the target MCT (e.g., Xenopus oocytes injected with MCT1/2 cRNA, or a cell line endogenously expressing the transporters like 4T1 breast cancer cells)

  • This compound

  • [14C]L-lactate

  • Uptake buffer (e.g., 75 mM NaCl, 2 mM KCl, 0.82 mM MgCl2, 1 mM CaCl2, and 20 mM MES, pH 6.0)

  • Wash buffer (ice-cold uptake buffer)

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Cell Preparation: Culture cells to the desired confluency. If using oocytes, inject with MCT cRNA and culture for 72 hours.

  • Compound Treatment: Pre-incubate the cells with varying concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 45-60 minutes) at room temperature.

  • Uptake Initiation: Remove the pre-incubation medium and add uptake buffer containing a fixed concentration of [14C]L-lactate (e.g., 0.5 mM) and the corresponding concentration of this compound.

  • Uptake Incubation: Incubate for a short period (e.g., 2.5 minutes) to ensure measurement of the initial rate of transport.

  • Uptake Termination: Rapidly wash the cells with ice-cold wash buffer to remove extracellular radiolabel.

  • Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., 20% SDS).

  • Quantification: Add scintillation fluid to the cell lysates and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Normalize the data to a control (e.g., protein concentration) and plot the percentage of inhibition against the logarithm of the this compound concentration. Fit the data to a dose-response curve to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)

This protocol is based on the successful application of CETSA to validate the engagement of this compound with endogenous SLC16A1 (MCT1) in HEK293 cells.

Objective: To provide direct evidence of this compound binding to MCT1/2 in intact cells by measuring changes in the thermal stability of the target protein.

Materials:

  • Cells endogenously expressing the target MCT (e.g., HEK293 cells)

  • This compound

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease inhibitors

  • Antibody specific for the target MCT protein (e.g., anti-MCT1)

  • Equipment for Western blotting (SDS-PAGE gels, transfer apparatus, etc.)

  • Thermocycler

Procedure:

  • Cell Treatment: Treat cultured cells with the desired concentration of this compound or vehicle (DMSO) for 1-2 hours at 37°C.

  • Cell Harvesting: Wash the cells with PBS and resuspend them in a small volume of PBS.

  • Heat Shock: Aliquot the cell suspension into PCR tubes. Heat the samples at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermocycler. Keep a no-heat control on ice.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., three cycles using liquid nitrogen and a 37°C water bath).

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the denatured, aggregated proteins.

  • Western Blot Analysis: Transfer the supernatant (containing the soluble protein fraction) to new tubes. Perform Western blotting using an antibody specific to the target MCT to detect the amount of soluble protein at each temperature.

  • Data Analysis: Quantify the band intensities from the Western blot. Plot the percentage of soluble MCT protein as a function of temperature for each treatment condition. A rightward shift in the melting curve for the this compound-treated samples compared to the vehicle control indicates target stabilization and thus, target engagement.

Visualizing Key Processes

To further clarify the experimental and biological context, the following diagrams are provided.

This compound Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Lactate_out Lactate MCT1 MCT1/MCT2 Lactate_out->MCT1 Transport Lactate_in Lactate MCT1->Lactate_in ARC155858_in This compound ARC155858_in->MCT1 Inhibition Lactate Uptake Assay Workflow A 1. Treat cells with This compound B 2. Add [14C]L-lactate A->B C 3. Incubate for a short duration B->C D 4. Wash cells to remove extracellular label C->D E 5. Lyse cells and measure intracellular radioactivity D->E F 6. Analyze data to determine IC50 E->F CETSA Workflow A 1. Treat cells with This compound B 2. Heat shock at a range of temperatures A->B C 3. Lyse cells B->C D 4. Separate soluble and aggregated proteins C->D E 5. Detect soluble target protein by Western blot D->E F 6. Analyze melting curve shift E->F

References

Validating AR-C155858 Efficacy Through Genetic Knockdown of MCT1: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of two key methods for inhibiting the Monocarboxylate Transporter 1 (MCT1): genetic knockdown using siRNA and pharmacological inhibition with AR-C155858. By presenting experimental data, detailed protocols, and illustrative diagrams, this document serves as a valuable resource for researchers validating the on-target effects of this compound and investigating the role of MCT1 in cellular metabolism and disease.

Monocarboxylate Transporter 1 (MCT1), encoded by the SLC16A1 gene, is a crucial transmembrane protein responsible for the transport of monocarboxylates, such as lactate and pyruvate, across the plasma membrane.[1][2] Its role in cellular metabolism, particularly in cancer, has made it a significant target for therapeutic intervention.[3][4] this compound is a potent and selective inhibitor of MCT1 and MCT2, with no activity against MCT4.[5] To ensure that the observed effects of this compound are indeed due to the inhibition of MCT1, it is essential to compare its performance with a genetic knockdown of the SLC16A1 gene.

Comparative Efficacy: MCT1 Knockdown vs. This compound

The following tables summarize the quantitative data from various studies, comparing the effects of MCT1 knockdown and this compound treatment on key cellular processes.

Parameter MCT1 Knockdown (siRNA) This compound Treatment Cell Line/Model Reference
Lactate Transport/Uptake Significantly reduced 14C-lactate import.Potent inhibition of L-lactate uptake with an IC50 of 25.0 ± 4.2 nM.4T1 Murine Breast Cancer
Cell Proliferation Impaired proliferation in MCF7 breast cancer cells.Potent inhibition of cell growth with an IC50 of 20.2 ± 0.2 nM.4T1 Murine Breast Cancer, MCF7
Intracellular Lactate Accumulation of intracellular lactate.Causes intracellular lactate accumulation.HAP1 Cells
Extracellular Acidification Rate (ECAR) Reduced ECAR in MCF7 cells.Rapidly disables glycolysis.Raji Burkitt Lymphoma, MCF7
Inhibitor Profile: this compound
Target(s) MCT1 and MCT2
Ki (MCT1) 2.3 nM (in rat erythrocytes)
Ki (MCT2) <10 nM
Activity against MCT4 None
Binding Site Intracellular site involving transmembrane helices 7-10

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility.

1. siRNA-Mediated Knockdown of MCT1

This protocol provides a general framework for the transient knockdown of MCT1 in cultured cells. Optimization of siRNA concentration, transfection reagent, and incubation times is recommended for each cell line.

  • Cell Seeding: Plate cells in antibiotic-free medium to achieve 40-80% confluency at the time of transfection.

  • siRNA Preparation: Reconstitute lyophilized MCT1-specific siRNA and a non-targeting control siRNA to a stock concentration of 20-50 µM in nuclease-free water.

  • Transfection Complex Formation:

    • Dilute the siRNA in serum-free medium.

    • In a separate tube, dilute a suitable transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium.

    • Combine the diluted siRNA and transfection reagent, mix gently, and incubate for 5-20 minutes at room temperature to allow for complex formation.

  • Transfection: Add the siRNA-lipid complexes to the cells.

  • Incubation: Incubate the cells for 24-72 hours before proceeding with downstream assays. The optimal time for assessing protein knockdown may vary depending on the protein's turnover rate.

  • Validation of Knockdown: Assess the reduction in MCT1 mRNA and protein levels using quantitative RT-PCR and Western blotting, respectively.

2. Lactate Transport Assay (using 14C-Lactate)

This assay measures the rate of lactate uptake into cells.

  • Cell Preparation: Seed cells in a multi-well plate and grow to confluency. For this compound treatment, pre-incubate the cells with the inhibitor for the desired time.

  • Uptake Initiation: Wash the cells with a transport buffer (e.g., HBSS) at the desired pH (e.g., pH 6.0 to favor uptake). Initiate lactate uptake by adding the transport buffer containing 14C-L-lactate.

  • Uptake Termination: After a defined period (e.g., 1-5 minutes), stop the uptake by rapidly washing the cells with ice-cold transport buffer.

  • Cell Lysis and Scintillation Counting: Lyse the cells and measure the incorporated radioactivity using a scintillation counter.

  • Data Normalization: Normalize the radioactivity counts to the protein concentration in each well.

3. Cell Viability/Proliferation Assay

Assays such as MTT, XTT, or CellTiter-Glo® can be used to assess the impact of MCT1 inhibition on cell viability and proliferation.

  • Treatment: Seed cells in a 96-well plate and treat with varying concentrations of this compound or transfect with MCT1 siRNA.

  • Incubation: Incubate for 24-72 hours.

  • Assay: Add the respective assay reagent according to the manufacturer's instructions and measure the absorbance or luminescence.

  • Analysis: Calculate the percentage of viable cells relative to the control (untreated or non-targeting siRNA-treated cells) and determine the IC50 value for this compound.

4. Western Blotting for MCT1 Expression

This technique is used to confirm the knockdown of MCT1 protein.

  • Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with a primary antibody against MCT1 overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

Visualizing the Mechanisms

The following diagrams illustrate the key pathways and experimental workflows discussed.

MCT1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_inhibition Inhibition Lactate_out Lactate MCT1 MCT1 Transporter Lactate_out->MCT1 Uptake/Efflux H_out H+ H_out->MCT1 Symport Lactate_in Lactate MCT1->Lactate_in H_in H+ MCT1->H_in Cell_Proliferation Cell Proliferation Lactate_in->Cell_Proliferation Metabolic Fuel Glycolysis Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate Pyruvate->Lactate_in LDH-A siRNA MCT1 siRNA siRNA->MCT1 Degrades mRNA ARC155858 This compound ARC155858->MCT1 Binds & Inhibits Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment Groups cluster_assays Downstream Assays Cell_Culture Cell Culture (e.g., 4T1, MCF7) Control Control (Untreated / Vehicle) Cell_Culture->Control siRNA_Control Non-targeting siRNA Cell_Culture->siRNA_Control MCT1_siRNA MCT1 siRNA Cell_Culture->MCT1_siRNA ARC155858 This compound Cell_Culture->ARC155858 Lactate_Assay Lactate Transport Assay (14C-Lactate) Control->Lactate_Assay Viability_Assay Cell Viability Assay (MTT / XTT) Control->Viability_Assay Metabolism_Assay Metabolic Analysis (ECAR) Control->Metabolism_Assay siRNA_Control->Lactate_Assay siRNA_Control->Viability_Assay siRNA_Control->Metabolism_Assay Validation Validation of Inhibition (Western Blot / qRT-PCR) MCT1_siRNA->Validation MCT1_siRNA->Lactate_Assay MCT1_siRNA->Viability_Assay MCT1_siRNA->Metabolism_Assay ARC155858->Lactate_Assay ARC155858->Viability_Assay ARC155858->Metabolism_Assay Logical_Relationship cluster_methods Experimental Approaches Goal Validate this compound on-target effects Hypothesis Hypothesis: This compound effects are due to specific MCT1 inhibition Goal->Hypothesis Genetic Genetic Knockdown (MCT1 siRNA) Hypothesis->Genetic Pharmaco Pharmacological Inhibition (this compound) Hypothesis->Pharmaco Outcome Observe Similar Phenotypes: - Decreased Lactate Transport - Reduced Cell Proliferation - Altered Metabolism Genetic->Outcome Pharmaco->Outcome Conclusion Conclusion: This compound is a specific inhibitor of MCT1 function Outcome->Conclusion

References

AR-C155858 versus other MCT inhibitors in clinical development

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to AR-C155858 and Other Clinical-Stage Monocarboxylate Transporter (MCT) Inhibitors

Monocarboxylate transporters (MCTs) are crucial players in cellular metabolism, primarily responsible for the transport of lactate and other monocarboxylates like pyruvate and ketone bodies across the plasma membrane.[1][2] In the context of cancer, highly glycolytic tumors exhibit the Warburg effect, producing large amounts of lactate that must be exported to maintain intracellular pH and support high rates of glycolysis.[3] This lactate efflux is primarily mediated by MCT1 and MCT4, making them attractive targets for cancer therapy.[1][2] Inhibiting these transporters can lead to intracellular lactate accumulation, disruption of glycolysis, and ultimately, cancer cell death.

This compound is a potent and selective inhibitor of MCT1 and MCT2. While it has been extensively studied in preclinical models, its close analogue, AZD3965, has advanced into clinical trials. This guide provides a detailed comparison of this compound with other MCT inhibitors that have reached clinical development, focusing on their mechanism, potency, and available data from preclinical and clinical studies.

Overview of Key MCT Inhibitors

Several small molecules have been developed to target MCTs. This guide focuses on this compound and compares it with two other prominent inhibitors that have been evaluated in clinical or advanced preclinical settings: AZD3965 and BAY-8002.

  • This compound: A member of a new class of pyrrole pyrimidine derivatives, this compound is a highly potent inhibitor of MCT1 and MCT2. It has been instrumental as a research tool to understand the biological consequences of MCT1/2 inhibition.

  • AZD3965: A structural analogue of this compound developed by AstraZeneca, AZD3965 is a first-in-class, orally bioavailable MCT1 inhibitor that has completed a Phase I clinical trial in patients with advanced solid tumors and lymphomas (NCT01791595). It shows high selectivity for MCT1 over other isoforms.

  • BAY-8002: An orally available and potent dual inhibitor of MCT1 and MCT2. Preclinical studies have shown its efficacy in lymphoma models, and it appears to share a similar binding site with AZD3965.

Quantitative Comparison of Inhibitor Potency

The following table summarizes the inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) for this compound and its clinical counterparts against various MCT isoforms.

InhibitorTarget(s)MCT1 KiMCT2 KiMCT4 ActivityCell Proliferation IC50 (4T1 cells)Reference
This compound MCT1, MCT22.3 nM< 10 nMNo Inhibition20.2 ± 0.2 nM
AZD3965 MCT1, MCT21.6 nM~9.6 nM (6-fold lower affinity than MCT1)No InhibitionNot specified
BAY-8002 MCT1, MCT2Not specifiedNot specifiedNo InhibitionNot specified

Mechanism of Action and Binding

This compound and AZD3965 share a similar mechanism of inhibition. Studies on this compound have revealed that it binds to a site on MCT1 that is accessible from the intracellular side (cytosol). This binding site is located within the C-terminal half of the transporter, specifically involving transmembrane helices 7-10. This intracellular binding requires the inhibitor to first cross the cell membrane. The inhibition by this compound is time-dependent and not rapidly reversible. Competitive binding experiments suggest that BAY-8002 binds to the same or an overlapping site as AZD3965.

The inhibition of MCT1 blocks the efflux of lactate from highly glycolytic cancer cells. This leads to an accumulation of intracellular lactate, a drop in intracellular pH, and subsequent feedback inhibition of glycolysis, which can ultimately trigger cell death.

MCT1_Inhibition_Pathway cluster_cell Cancer Cell Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate Lactate_in Intracellular Lactate Pyruvate->Lactate_in MCT1 MCT1 Transporter Lactate_in->MCT1 Efflux Feedback Feedback Inhibition Lactate_in->Feedback Lactate_out Extracellular Lactate MCT1->Lactate_out H+ Inhibitor This compound AZD3965 Inhibitor->MCT1 Binds & Inhibits Feedback->Glycolysis Cell_Death Cell Death Feedback->Cell_Death

Caption: Mechanism of MCT1 inhibition in cancer cells.

Clinical Development and Findings

While this compound remains a preclinical tool, AZD3965 has been evaluated in a first-in-human Phase I trial.

  • AZD3965: The trial enrolled patients with advanced solid tumors or lymphoma. The agent was generally well-tolerated, with nausea and fatigue being the most common side effects. Dose-limiting toxicities included a cardiac troponin rise and asymptomatic, reversible retinal changes, which is an on-target effect as MCT1 is expressed in the retina. The maximum tolerated dose was established, and the pharmacokinetic data confirmed that drug exposures reached levels associated with efficacy in preclinical models. On-target activity was confirmed by metabolomic changes, such as increased urinary lactate and ketones. A key finding from preclinical studies is that tumor cells expressing MCT4 can be resistant to MCT1 inhibition, as MCT4 can compensate for lactate efflux.

Experimental Protocols

The characterization and comparison of these inhibitors rely on standardized in vitro and in vivo assays.

L-Lactate Uptake Inhibition Assay

This assay measures the ability of a compound to inhibit the transport of radiolabeled L-lactate into cells expressing the target MCT.

  • Cell Culture: Cells endogenously expressing MCT1 (e.g., rat erythrocytes, 4T1 breast cancer cells) or cells engineered to overexpress a specific MCT isoform (e.g., Xenopus laevis oocytes injected with MCT cRNA) are used.

  • Pre-incubation: Cells are pre-incubated for a specified time (e.g., 45 minutes) in a buffer (e.g., 75 mM NaCl, 20 mM MES, pH 6.0) with or without the inhibitor at various concentrations.

  • Uptake Measurement: The uptake is initiated by adding a solution containing radiolabeled L-[14C]lactate to the cells.

  • Termination and Lysis: After a short incubation period (e.g., 2.5 minutes), the transport is stopped by washing the cells with ice-cold buffer. The cells are then lysed.

  • Quantification: The amount of radioactivity inside the cells is measured using a scintillation counter to determine the rate of lactate uptake.

  • Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Lactate_Uptake_Workflow A 1. Cell Seeding (e.g., 4T1 cells) B 2. Pre-incubation with Inhibitor (this compound, etc.) A->B C 3. Initiate Uptake with L-[14C]lactate B->C D 4. Stop Reaction (Ice-cold wash) C->D E 5. Cell Lysis D->E F 6. Scintillation Counting E->F G 7. Data Analysis (Calculate IC50) F->G

Caption: Workflow for an L-Lactate Uptake Inhibition Assay.
Cell Proliferation Assay

This assay determines the effect of MCT inhibition on the growth of cancer cell lines.

  • Cell Seeding: Cancer cells (e.g., 4T1, Raji lymphoma) are seeded in 96-well plates and allowed to adhere overnight.

  • Treatment: The cells are treated with a range of concentrations of the MCT inhibitor.

  • Incubation: The plates are incubated for a period of 72 to 96 hours to allow for cell division.

  • Viability Measurement: Cell viability is assessed using a reagent such as CellTiter-Blue or by direct cell counting.

  • Data Analysis: The results are used to generate dose-response curves and calculate IC50 values for cell growth inhibition.

Summary and Future Directions

This compound has been a foundational tool for validating MCT1 and MCT2 as therapeutic targets. Its analogue, AZD3965, has successfully translated these preclinical findings into a clinical setting, demonstrating that MCT1 can be safely targeted in humans at doses that engage the transporter. BAY-8002 represents another promising clinical candidate.

The key differentiators among these inhibitors lie in their precise selectivity profiles and pharmacokinetic properties. The clinical experience with AZD3965 highlights potential challenges, such as on-target toxicities in tissues like the retina and the development of resistance via MCT4 expression. Future research will likely focus on developing dual MCT1/MCT4 inhibitors or combining MCT1 inhibitors with other therapies to overcome resistance and enhance anti-tumor efficacy. The continued investigation of these compounds is crucial for realizing the full therapeutic potential of targeting lactate transport in cancer.

References

Unmasking the Molecular Grip: How MCT1/4 Chimeras Pinpointed the AR-C155858 Binding Site

Author: BenchChem Technical Support Team. Date: November 2025

A definitive guide for researchers, scientists, and drug development professionals on the pivotal experiments that elucidated the binding mechanism of the potent MCT1 inhibitor, AR-C155858. This guide details the use of chimeric proteins, quantitative binding data, and the underlying cellular pathways.

The development of isoform-specific inhibitors for monocarboxylate transporters (MCTs) is a critical area of research, particularly in oncology, due to the role of these transporters in cancer cell metabolism. This compound is a highly potent and selective inhibitor of MCT1 and MCT2, with a Ki of approximately 2 nM for MCT1, but it does not inhibit MCT4.[1][2][3] This stark difference in sensitivity has been a key area of investigation, and the use of chimeric proteins constructed from MCT1 and MCT4 has been instrumental in identifying the precise binding site of this compound.

Mapping the Binding Domain: Insights from Chimeric Constructs

To narrow down the region responsible for this compound binding, researchers engineered chimeric proteins by swapping domains between the sensitive MCT1 and the insensitive MCT4. These chimeras, when expressed in systems like Xenopus oocytes, allowed for the systematic evaluation of which parts of the MCT1 protein are essential for inhibitor interaction.

Early studies using these chimeras revealed that the binding site for this compound is located within the C-terminal half of MCT1.[4] Specifically, a chimera where the N-terminal half was from MCT1 and the C-terminal half from MCT4 (MCT1/4) was insensitive to the inhibitor, much like wild-type MCT4. Conversely, a chimera with the N-terminal half of MCT4 and the C-terminal half of MCT1 (MCT4/1) was sensitive to this compound, similar to wild-type MCT1. This strongly indicated that the critical determinants for inhibitor binding reside in the C-terminal portion of the transporter.

Further investigation pinpointed the binding site to a region encompassing transmembrane helices (TMs) 7-10 of MCT1. It was also discovered that this compound likely binds to an intracellular site on the transporter, as the compound was effective when microinjected into cells.

Quantitative Comparison of Inhibitor Sensitivity

The following table summarizes the key quantitative findings from studies investigating the sensitivity of wild-type MCTs and chimeric constructs to this compound.

Transporter/ConstructThis compound InhibitionKey Findings
MCT1 (Wild-Type) Potent inhibition (Ki ≈ 2.3 nM)Highly sensitive to this compound.
MCT4 (Wild-Type) No significant inhibition (up to 10 µM)Insensitive to this compound.
MCT1/4 Chimera InsensitiveThe C-terminal half of MCT4 confers resistance to this compound.
MCT4/1 Chimera SensitiveThe C-terminal half of MCT1 is sufficient for this compound sensitivity.
MCT1 (F360Y/S364G) >100-fold reduction in sensitivityMutation of just two residues in TM10 to their MCT4 equivalents drastically reduces inhibitor binding.

Key Residues for High-Affinity Binding

Through site-directed mutagenesis, guided by molecular modeling of MCT1 and MCT4, specific amino acid residues within the C-terminal domain of MCT1 were identified as crucial for this compound binding. The mutation of Phenylalanine at position 360 to Tyrosine (F360Y) and Serine at position 364 to Glycine (S364G), reflecting the residues found in MCT4, resulted in a greater than 100-fold reduction in inhibitor sensitivity.

Further studies implicated a network of residues in the binding pocket. Asn147, Arg306, and Ser364 are thought to guide the inhibitor to its final binding site, where it interacts with Lys38, Asp302, Phe360, Leu274, and Ser278. Notably, some of these residues, such as Arg306 and Asp302, are also critical for the transport of lactate, suggesting an overlap between the substrate and inhibitor binding sites.

Experimental Protocols

The following provides a generalized overview of the key experimental procedures used to investigate the this compound binding site using MCT1/4 chimeras.

Generation of MCT1/4 Chimeric Constructs
  • Cloning: The cDNAs for rat MCT1 and MCT4 are cloned into suitable expression vectors (e.g., pGEM-He).

  • Chimeragenesis: Chimeric constructs are created using overlapping PCR-based methods. For example, to create an MCT1/4 chimera, the N-terminal half of MCT1 is amplified with a forward primer for MCT1 and a reverse primer that includes a region of overlap with the N-terminus of the C-terminal half of MCT4. The C-terminal half of MCT4 is amplified with a forward primer having the corresponding overlap and a reverse primer for MCT4. The two PCR products are then used as a template for a final PCR reaction with the outer primers to generate the full-length chimera.

  • Site-Directed Mutagenesis: Individual or multiple amino acid residues in MCT1 are mutated to their counterparts in MCT4 using commercially available site-directed mutagenesis kits.

  • Verification: All constructs are verified by DNA sequencing to ensure the correct sequence and orientation.

Expression in Xenopus laevis Oocytes
  • Oocyte Preparation: Oocytes are surgically removed from female Xenopus laevis frogs and defolliculated by treatment with collagenase.

  • cRNA Synthesis: The linearized plasmid DNA of the wild-type and chimeric constructs is used as a template for in vitro transcription to synthesize capped cRNA.

  • Microinjection: A defined amount of cRNA (e.g., 10-50 ng) is microinjected into Stage V-VI oocytes.

  • Incubation: Injected oocytes are incubated for 2-5 days to allow for protein expression at the plasma membrane.

Lactate Transport Assay
  • Uptake Measurement: Oocytes expressing the transporter constructs are incubated in a buffer containing radiolabeled L-lactate (e.g., ¹⁴C-lactate) for a specific time.

  • Inhibitor Treatment: To determine inhibitor sensitivity, oocytes are pre-incubated with varying concentrations of this compound before the addition of the radiolabeled lactate.

  • Washing and Lysis: After the incubation period, oocytes are washed to remove extracellular radioactivity and then lysed.

  • Scintillation Counting: The amount of intracellular radioactivity is measured using a scintillation counter to determine the rate of lactate uptake.

  • Data Analysis: Inhibition curves are generated by plotting the percentage of lactate uptake against the inhibitor concentration to determine the IC50 value.

Radiolabeled Inhibitor Binding Assay
  • Membrane Preparation: Oocytes expressing the transporter constructs are homogenized, and the plasma membranes are isolated by centrifugation.

  • Binding Reaction: The membranes are incubated with a radiolabeled form of the inhibitor (e.g., [³H]-AR-C155858) in the presence or absence of an excess of unlabeled inhibitor to determine specific binding.

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured by scintillation counting.

  • Data Analysis: Binding parameters such as the dissociation constant (Kd) and the maximum number of binding sites (Bmax) are determined by analyzing the saturation binding data.

Visualizing the Experimental and Signaling Landscape

To better understand the workflow and the cellular context of MCT1 and MCT4, the following diagrams have been generated.

G cluster_0 Construct Generation cluster_1 Expression System cluster_2 Functional Assays MCT1_cDNA MCT1 cDNA PCR Overlapping PCR MCT1_cDNA->PCR Mutagenesis Site-Directed Mutagenesis MCT1_cDNA->Mutagenesis MCT4_cDNA MCT4 cDNA MCT4_cDNA->PCR Chimera MCT1/4 Chimera cDNA PCR->Chimera Mutant MCT1 Mutant cDNA Mutagenesis->Mutant cRNA cRNA Synthesis Chimera->cRNA Mutant->cRNA Injection Microinjection cRNA->Injection Oocytes Xenopus Oocytes Oocytes->Injection Expression Protein Expression Injection->Expression Transport_Assay Lactate Transport Assay Expression->Transport_Assay Binding_Assay [3H]-AR-C155858 Binding Expression->Binding_Assay IC50 Determine IC50 Transport_Assay->IC50 Ki Determine Ki Binding_Assay->Ki

Experimental workflow for identifying the this compound binding site.

G cluster_mct1 MCT1 Regulation & Signaling cluster_mct4 MCT4 Regulation & Signaling MCT1 MCT1 Lactate_in Lactate/Pyruvate Uptake MCT1->Lactate_in NFkB NF-κB Pathway MCT1->NFkB Activates Metabolism Oxidative Metabolism Lactate_in->Metabolism Wnt Wnt/β-catenin Pathway Wnt->MCT1 Upregulates expression Notch Notch Signaling Notch->MCT1 Required for Wnt effect MCT4 MCT4 Lactate_out Lactate Efflux Lactate_out->MCT4 HIF1a HIF-1α HIF1a->MCT4 Upregulates expression AMPK AMPK AMPK->MCT4 Upregulates expression Glycolysis High Glycolytic Rate Glycolysis->Lactate_out

Signaling pathways associated with MCT1 and MCT4.

Conclusion

The strategic use of MCT1/4 chimeras has been a powerful tool in molecular pharmacology. These elegant experiments have not only successfully identified the binding site of this compound within the C-terminal half of MCT1 but have also pinpointed the key amino acid residues that govern its isoform selectivity. This detailed understanding of the molecular interactions between the inhibitor and the transporter is invaluable for the rational design of next-generation MCT inhibitors with improved potency and specificity, ultimately aiding in the development of novel therapeutics for cancer and other metabolic diseases.

References

Unveiling the Metabolic Ripple Effects of AR-C155858: A Comparative Analysis with Alternative MCT Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive cross-validation of the metabolic effects of AR-C155858, a potent Monocarboxylate Transporter 1 and 2 (MCT1/2) inhibitor. Through a comparative analysis with other metabolic modulators, supported by experimental data, we illuminate the intricate metabolic reprogramming induced by these compounds.

This compound is a high-affinity inhibitor of MCT1 and MCT2, with Ki values of 2.3 nM and <10 nM, respectively, and shows no activity against MCT4.[1][2][3][4][5] Its mechanism of action involves binding to an intracellular site on the transporters, effectively blocking the transport of monocarboxylates such as lactate and pyruvate. This inhibition has been shown to impede glycolysis and glutathione synthesis in cancer cells and suppress the proliferation of lymphoma cells. This guide delves into the specific metabolic consequences of this compound and compares them with those of other well-characterized metabolic inhibitors, AZD3965 and UK 5099, providing a clear perspective on their distinct and overlapping effects on cellular metabolism.

Comparative Metabolic Profiling

The following tables summarize the quantitative changes in key metabolites upon treatment with this compound and the alternative MCT1 inhibitor, AZD3965. The data is extracted from metabolomic studies on cancer cell lines, offering a direct comparison of their impact on central carbon metabolism.

Table 1: Effects of this compound on Intracellular Metabolites in Colorectal Cancer Cells

Metabolic PathwayMetaboliteFold Change vs. Control
Glycolysis/Pentose Phosphate Pathway Glucose-6-phosphate (G6P)Increased
Fructose-1,6-bisphosphate (FBP)Increased
Glyceraldehyde-3-phosphate (G3P)Increased
Phosphoenolpyruvate (PEP)Increased
PyruvateIncreased
LactateIncreased
6-PhosphogluconateIncreased
Ribose-5-phosphate (R5P)Increased
Sedoheptulose-7-phosphate (S7P)Increased
TCA Cycle CitrateDecreased
α-KetoglutarateDecreased
SuccinateDecreased
FumarateDecreased
MalateDecreased
Amino Acids GlutamateDecreased
GlutamineDecreased

Data derived from a stable isotope-resolved metabolomics study in DiFi colorectal cancer cells treated with 100 nM this compound for 24 hours.

Table 2: Effects of AZD3965 on Intracellular Metabolites in Lymphoma Cells

Metabolic PathwayMetaboliteFold Change vs. Control
Glycolysis/Gluconeogenesis Glucose-6-phosphate (G6P)Significantly Increased
Fructose-6-phosphate (F6P)Significantly Increased
Fructose-1,6-bisphosphate (FBP)Significantly Increased
Glyceraldehyde-3-phosphate (GAP)Significantly Increased
PyruvateSignificantly Increased
LactateSignificantly Increased
TCA Cycle CitrateSignificantly Increased
Iso-citrateSignificantly Increased
α-KetoglutarateSignificantly Increased

Data from LC-MS metabolomic profiling of WSU-DLCL-2 and Karpas-422 lymphoma cell lines treated with 100 nM AZD3965 for 4 and 24 hours.

Table 3: Comparison of this compound with Other Metabolic Inhibitors

FeatureThis compoundAZD3965UK 5099
Primary Target(s) MCT1, MCT2MCT1 (selective over MCT2, no activity at MCT4)Mitochondrial Pyruvate Carrier (MPC)
Potency (Ki/IC50) MCT1: ~2.3 nM, MCT2: <10 nMMCT1: ~1.6 nMMPC: IC50 ~50 nM for pyruvate-dependent O2 consumption
Key Metabolic Effects Inhibition of lactate efflux, leading to intracellular accumulation of glycolytic intermediates and lactate.Inhibition of lactate efflux, leading to intracellular accumulation of glycolytic intermediates and lactate; potential increase in TCA cycle intermediates.Blocks mitochondrial pyruvate import, leading to decreased oxidative phosphorylation and a shift to aerobic glycolysis.
Downstream Consequences Inhibition of glycolysis, reduced cell proliferation.Inhibition of cell proliferation, particularly in MCT4-negative cancer cells.Enhanced aerobic glycolysis, increased stem-like properties in cancer cells, resistance to chemotherapy.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided in the DOT language for Graphviz.

cluster_extracellular Extracellular Space cluster_cell Cancer Cell cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Glucose_ext Glucose GLUT GLUT Glucose_ext->GLUT Uptake Lactate_ext Lactate Glucose_int Glucose G6P G6P Glucose_int->G6P Glycolysis Glycolysis G6P->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate Lactate_int Lactate Pyruvate->Lactate_int LDH MPC MPC Pyruvate->MPC MCT1/2 MCT1/2 Lactate_int->MCT1/2 Transport Pyruvate_mit Pyruvate TCA TCA Cycle Pyruvate_mit->TCA OXPHOS OXPHOS TCA->OXPHOS GLUT->Glucose_int MCT1/2->Lactate_ext MPC->Pyruvate_mit AR_C155858 This compound AR_C155858->MCT1/2 Inhibits UK_5099 UK 5099 UK_5099->MPC Inhibits

Caption: Signaling pathway of this compound and UK 5099 action.

start Cancer Cell Culture treatment Treatment with this compound (e.g., 100 nM for 24h) start->treatment control Vehicle Control (e.g., DMSO) start->control quenching Metabolism Quenching (e.g., Cold Methanol) treatment->quenching control->quenching extraction Metabolite Extraction quenching->extraction analysis LC-MS/MS or GC-MS Analysis extraction->analysis data_processing Data Processing and Metabolite Identification analysis->data_processing statistical_analysis Statistical Analysis (e.g., Fold Change, p-value) data_processing->statistical_analysis pathway_analysis Pathway Analysis statistical_analysis->pathway_analysis end Metabolic Profile pathway_analysis->end

Caption: Experimental workflow for metabolic profiling.

Experimental Protocols

The following are generalized protocols for key experiments cited in the analysis of MCT inhibitors.

1. Cell Culture and Drug Treatment:

  • Cell Lines: Human colorectal cancer cells (e.g., DiFi) or lymphoma cell lines (e.g., WSU-DLCL-2, Karpas-422) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Drug Preparation: this compound, AZD3965, or UK 5099 are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution.

  • Treatment: Cells are seeded in culture plates and allowed to adhere overnight. The following day, the culture medium is replaced with fresh medium containing the inhibitor at the desired concentration (e.g., 100 nM) or the vehicle control (e.g., 0.1% DMSO). Cells are then incubated for the specified duration (e.g., 4 or 24 hours).

2. Metabolite Extraction and Analysis (Metabolic Profiling):

  • Quenching: To halt metabolic activity, the culture medium is rapidly removed, and the cells are washed with an ice-cold saline solution. Metabolism is then quenched by adding a cold solvent, typically 80% methanol, and incubating at -80°C.

  • Extraction: The cells are scraped, and the cell lysate containing metabolites is collected. The lysate is then centrifuged to pellet cellular debris, and the supernatant containing the metabolites is collected.

  • Analysis: The extracted metabolites are analyzed using techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS). For stable isotope tracing, cells are cultured with labeled substrates like [¹³C₆]-D-glucose or [¹³C₅]-L-glutamine before inhibitor treatment.

  • Data Processing: The raw data from the mass spectrometer is processed to identify and quantify the metabolites. This involves peak detection, alignment, and normalization. The identified metabolites are then mapped to their respective metabolic pathways.

3. Lactate Transport Assay:

  • Cell Preparation: Cells are seeded in appropriate culture plates and grown to a suitable confluency.

  • Assay Initiation: The culture medium is replaced with a buffer containing a known concentration of radiolabeled lactate (e.g., ¹⁴C-lactate) and the MCT inhibitor at various concentrations.

  • Incubation: Cells are incubated for a short period to allow for lactate uptake.

  • Assay Termination: The uptake is stopped by rapidly washing the cells with ice-cold buffer to remove extracellular radiolabeled lactate.

  • Measurement: The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter to determine the rate of lactate transport.

This guide provides a foundational understanding of the metabolic impact of this compound and its counterparts. The presented data and protocols offer a valuable resource for researchers designing and interpreting experiments aimed at dissecting the intricate metabolic vulnerabilities of cancer cells.

References

AR-C155858 vs BAY-8002 for lactate transport inhibition

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Lactate Transport Inhibitors: AR-C155858 vs. BAY-8002

For researchers, scientists, and drug development professionals, the inhibition of monocarboxylate transporters (MCTs) has emerged as a promising strategy in cancer therapy. By blocking the transport of lactate, a key metabolite in highly glycolytic tumors, these inhibitors can disrupt cancer cell metabolism and create a less favorable tumor microenvironment. This guide provides a detailed comparison of two prominent MCT inhibitors, this compound and BAY-8002, focusing on their performance, mechanisms of action, and supporting experimental data.

Mechanism of Action and Isoform Selectivity

Both this compound and BAY-8002 are potent inhibitors of MCT1, a key transporter responsible for lactate efflux in many cancer cells.[1][2] Their primary mechanism involves blocking the bidirectional transport of lactate across the cell membrane, leading to intracellular lactate accumulation and a decrease in intracellular pH, which can ultimately suppress glycolysis.[2]

This compound is a well-characterized inhibitor of both MCT1 and MCT2.[3][4] It has been shown to bind to an intracellular site on MCT1, involving transmembrane helices 7-10. Notably, this compound shows no significant activity against MCT4.

BAY-8002 is also a potent dual inhibitor of MCT1 and MCT2. Studies have shown that BAY-8002 is approximately five times more selective for MCT1 over MCT2 and does not inhibit MCT4. Competitive binding experiments with radiolabeled compounds suggest that BAY-8002 and the this compound analogue, AZD3965, share the same or overlapping binding sites on MCT1, indicating a similar mode of action.

Potency and Efficacy: A Quantitative Comparison

The following tables summarize the key quantitative data for this compound and BAY-8002 based on available preclinical studies.

Table 1: Inhibitory Potency (IC50/Ki)

CompoundTargetIC50/KiCell Line/SystemReference
This compound MCT1Ki: 2.3 nMRat Erythrocytes
MCT2Ki: < 10 nMXenopus laevis oocytes
BAY-8002 MCT1IC50: 7.1 nM[¹⁴C]-L-lactate uptake in MCT1-expressing cells
MCT2IC50: ~35 nM (approx. 5-fold lower potency than MCT1)Xenopus laevis oocytes
MCT1 (cellular antiproliferation)IC50: 85 nMIn cells

Table 2: In Vitro and In Vivo Efficacy

CompoundExperimental ModelKey FindingsReference
This compound Raji lymphoma cellsInhibited cell proliferation.
Ras-transformed fibroblastsIncreased intracellular lactate, reduced glycolysis and tumor growth in hypoxia.
4T1 breast cancer xenograftDid not significantly decrease tumor growth despite achieving tumor concentrations above the IC50.
BAY-8002 Panel of 246 cancer cell linesParticularly sensitive: hematopoietic tumor cells (e.g., diffuse large B-cell lymphoma).
Raji tumor-bearing miceSignificantly prevented tumor growth (tumor stasis), but no regression. Increased intratumor lactate levels.

Signaling Pathway of Lactate Transport Inhibition

The inhibition of MCT1 by this compound and BAY-8002 disrupts the metabolic symbiosis within the tumor microenvironment. Highly glycolytic cancer cells are prevented from expelling lactate, leading to intracellular acidification and feedback inhibition of glycolysis. This also deprives adjacent oxidative cancer cells of a key fuel source.

cluster_glycolytic Glycolytic Cancer Cell cluster_interstitium Tumor Microenvironment cluster_oxidative Oxidative Cancer Cell Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Pyruvate Pyruvate Lactate_in Intracellular Lactate Pyruvate->Lactate_in Lactate_in->Glycolysis MCT1_gly MCT1 Lactate_in->MCT1_gly Lactate Efflux feedback Feedback Inhibition Glycolysis->Pyruvate Lactate_ex Extracellular Lactate MCT1_ox MCT1 Lactate_ex->MCT1_ox Pyruvate_ox Pyruvate TCA TCA Cycle Pyruvate_ox->TCA Lactate_ox_in Intracellular Lactate Lactate_ox_in->Pyruvate_ox MCT1_gly->Lactate_ex MCT1_ox->Lactate_ox_in Lactate Uptake Inhibitor This compound or BAY-8002 Inhibitor->MCT1_gly Inhibitor->MCT1_ox

Caption: Inhibition of MCT1 by this compound or BAY-8002 blocks lactate flux.

Experimental Protocols

Detailed experimental protocols are crucial for reproducing and building upon existing research. Below are summaries of key methodologies used in the evaluation of these inhibitors.

[¹⁴C]-L-Lactate Uptake Assay

This assay directly measures the inhibition of lactate transport into cells.

cluster_prep Cell Preparation cluster_treatment Inhibitor Treatment cluster_assay Lactate Uptake Measurement A Seed cells in culture plates B Wash and equilibrate cells in buffer A->B C Incubate cells with varying concentrations of This compound or BAY-8002 B->C D Add [¹⁴C]-L-lactate and incubate for a defined time C->D E Wash cells to remove extracellular lactate D->E F Lyse cells E->F G Measure intracellular radioactivity via scintillation counting F->G

Caption: Workflow for a [¹⁴C]-L-Lactate Uptake Assay.

Methodology:

  • Cell Culture: Cancer cell lines expressing the target MCT (e.g., MCT1) are cultured to a suitable confluency in standard culture plates.

  • Inhibitor Incubation: Cells are pre-incubated with a range of concentrations of either this compound or BAY-8002 for a specified duration.

  • Lactate Uptake: The assay is initiated by adding a solution containing [¹⁴C]-L-lactate to the cells.

  • Termination and Lysis: After a short incubation period, the uptake is stopped by rapidly washing the cells with ice-cold buffer to remove extracellular radiolabeled lactate. The cells are then lysed.

  • Quantification: The amount of intracellular [¹⁴C]-L-lactate is quantified using a scintillation counter. The results are used to determine the IC50 value of the inhibitor.

Cell Viability/Proliferation Assay

This assay assesses the impact of MCT inhibition on cancer cell growth.

Methodology:

  • Cell Seeding: Cancer cells are seeded in multi-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of this compound or BAY-8002.

  • Incubation: The plates are incubated for a period of 72 hours or more to allow for effects on cell proliferation.

  • Viability Measurement: Cell viability is assessed using a colorimetric or fluorometric assay, such as MTT, MTS, or CellTiter-Glo®, which measures metabolic activity or ATP content, respectively.

  • Data Analysis: The results are used to generate dose-response curves and calculate the IC50 for growth inhibition.

In Vivo Tumor Growth Studies

These studies evaluate the anti-tumor efficacy of the inhibitors in animal models.

Methodology:

  • Tumor Implantation: Human cancer cells (xenograft) or murine cancer cells (syngeneic) are implanted subcutaneously into immunocompromised or immunocompetent mice, respectively.

  • Tumor Growth and Treatment: Once tumors reach a palpable size, the mice are randomized into vehicle control and treatment groups. This compound or BAY-8002 is administered, typically orally, at specified doses and schedules.

  • Monitoring: Tumor volume and body weight are measured regularly throughout the study.

  • Endpoint Analysis: At the end of the study, tumors may be excised for further analysis, such as measuring intratumor lactate levels or performing immunohistochemistry.

Resistance Mechanisms

A critical consideration in the development of MCT inhibitors is the potential for acquired resistance. Studies have shown that cancer cells can develop resistance to MCT1 inhibition by upregulating the expression of MCT4. This highlights the importance of understanding the expression of different MCT isoforms in the target cancer type and considering combination therapies.

Conclusion

Both this compound and BAY-8002 are potent and selective inhibitors of MCT1 and MCT2, with BAY-8002 demonstrating a slightly higher selectivity for MCT1 over MCT2 in some studies. Preclinical data show that both compounds can effectively inhibit lactate transport and suppress the growth of certain cancer cells in vitro and in vivo. However, the efficacy can be context-dependent, as evidenced by the lack of significant tumor growth inhibition by this compound in a 4T1 breast cancer model. The potential for resistance via MCT4 upregulation is a key challenge for both inhibitors. Further research, including head-to-head clinical trials, will be necessary to fully elucidate the comparative therapeutic potential of these two promising lactate transport inhibitors.

References

Unveiling the Target: AR-C155858 Shows Potent Efficacy in MCT1-High Cancer Cells, While Sparing MCT1-Low Counterparts

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, a critical aspect of targeted therapy is understanding the specific cellular contexts in which a drug exerts its maximum effect. This guide provides a detailed comparison of the efficacy of AR-C155858, a potent inhibitor of Monocarboxylate Transporter 1 (MCT1), in cancer cells with high versus low levels of MCT1 expression. The presented data, compiled from preclinical studies, highlights the inhibitor's selective action and underscores the importance of MCT1 expression as a predictive biomarker for therapeutic response.

This compound is a selective inhibitor of the monocarboxylate transporters MCT1 and MCT2, with Kᵢ values of 2.3 nM and less than 10 nM, respectively, and exhibits no activity against MCT4.[1] Its mechanism of action involves binding to an intracellular site on MCT1, thereby blocking the transport of lactate and other monocarboxylates across the cell membrane.[2] This inhibition disrupts the metabolic processes of cancer cells that rely on MCT1 for lactate efflux to maintain glycolysis or for lactate uptake to fuel oxidative phosphorylation.

Efficacy in MCT1-High Cells: A Case Study with 4T1 Breast Cancer Cells

The murine 4T1 breast cancer cell line, which is characterized by high expression of MCT1 and a lack of MCT4 expression, serves as a compelling model for evaluating the efficacy of this compound in an MCT1-dependent system.[3] In vitro studies have demonstrated the potent effects of this compound on both lactate transport and cell proliferation in these cells.

Quantitative Data Summary: this compound in MCT1-High 4T1 Cells
ParameterIC50 Value (nM)Cell LineReference
L-Lactate Uptake Inhibition25.0 ± 4.24T1[3]
Cell Proliferation Inhibition20.2 ± 0.24T1[3]

These low nanomolar IC50 values indicate that this compound is highly effective at inhibiting the function of MCT1 and subsequently halting the growth of cancer cells that are heavily reliant on this transporter.

Efficacy in MCT1-Low/Deficient Cells: Insights from MCT1 Knockout Models

To ascertain the target specificity of this compound, studies have utilized cancer cell lines in which MCT1 has been genetically deleted (knockout). In HAP1 cells with MCT1 knocked out, treatment with this compound had no effect on lactate efflux, confirming that the drug's activity is entirely dependent on the presence of its target, MCT1. This finding is crucial as it suggests that cancer cells lacking MCT1 expression would be inherently resistant to this compound.

Quantitative Data Summary: this compound in MCT1-Low/Deficient Cells
ParameterEffectCell LineReference
Lactate EffluxNo effectHAP1 MCT1-KO
Cell ViabilityNo effect in the absence of other stressorsHAP1 MCT1-KO

This stark contrast in efficacy between MCT1-high and MCT1-low/deficient cells strongly supports the role of MCT1 as a predictive biomarker for this compound therapy.

Signaling Pathways and Experimental Workflows

The differential efficacy of this compound is rooted in the metabolic wiring of the cancer cells. The following diagrams illustrate the key concepts and experimental procedures.

Mechanism of this compound Action in MCT1-Expressing Cells cluster_cell Cancer Cell Glycolysis Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate Lactate_in Intracellular Lactate Pyruvate->Lactate_in MCT1 MCT1 Lactate_in->MCT1 Efflux Lactate_out Extracellular Lactate MCT1->Lactate_out AR_C155858_in This compound AR_C155858_in->MCT1 Inhibition AR_C155858_out This compound (Extracellular) AR_C155858_out->AR_C155858_in Cellular Uptake

Caption: Mechanism of this compound action in MCT1-expressing cancer cells.

Comparative Efficacy Workflow Start Select Cell Lines MCT1_High MCT1-High Cells (e.g., 4T1) Start->MCT1_High MCT1_Low MCT1-Low/KO Cells (e.g., HAP1 MCT1-KO) Start->MCT1_Low Treatment Treat with this compound (Varying Concentrations) MCT1_High->Treatment MCT1_Low->Treatment Lactate_Assay Lactate Transport Assay Treatment->Lactate_Assay Proliferation_Assay Cell Proliferation Assay Treatment->Proliferation_Assay Data_Analysis Data Analysis (IC50 Determination) Lactate_Assay->Data_Analysis Proliferation_Assay->Data_Analysis Conclusion Compare Efficacy Data_Analysis->Conclusion

Caption: Experimental workflow for comparing this compound efficacy.

Experimental Protocols

Lactate Uptake Inhibition Assay (in 4T1 cells)
  • Cell Culture: 4T1 cells were cultured in appropriate media and seeded in 35 mm culture dishes at a density of 2.0 × 10⁵ cells/mL two days prior to the experiment.

  • Cell Preparation: On the day of the assay, the culture medium was removed, and cells were washed three times with a sodium-free uptake buffer (137 mM N-methyl-d-glucamine, 5.4 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, and 10 mM HEPES, pH 6.0) and then equilibrated in the same buffer for 20 minutes at 37°C.

  • Inhibitor Pre-incubation: Cells were pre-incubated with varying concentrations of this compound for 30 minutes at 37°C.

  • Lactate Uptake: The uptake was initiated by adding 1 mL of uptake buffer containing [³H]-L-lactate (0.5 mM). The reaction was allowed to proceed for 1 minute.

  • Termination and Lysis: The uptake was stopped by aspirating the buffer and rapidly washing the cells three times with ice-cold buffer. Cells were then lysed.

  • Quantification: The amount of [³H]-L-lactate taken up by the cells was quantified using scintillation counting, and the results were normalized to the total protein content.

Cell Proliferation Assay (in 4T1 cells)
  • Cell Seeding: 4T1 cells were seeded in 96-well plates at a density of 5.0 × 10³ cells per well in 100 µL of complete medium and allowed to attach overnight.

  • Treatment: The medium was replaced with serum-free medium containing various concentrations of this compound, and the cells were incubated for 48 hours.

  • Viability Assessment: The relative cell growth was quantified using a WST-1 cell proliferation reagent according to the manufacturer's instructions.

  • Data Analysis: The results were normalized to the vehicle control (DMSO) and expressed as a percentage of cell growth to determine the IC50 value.

Conclusion

The data unequivocally demonstrate that the efficacy of this compound is tightly linked to the expression level of its target, MCT1. In MCT1-high cancer cells, the inhibitor potently blocks lactate transport and cell proliferation. Conversely, in cells lacking MCT1, this compound is ineffective. These findings have significant implications for the clinical development of this compound and other MCT1 inhibitors, strongly suggesting that patient stratification based on tumor MCT1 expression will be essential for identifying individuals most likely to benefit from this targeted therapeutic approach. Further investigation into the complex interplay of MCT isoforms and the tumor microenvironment will continue to refine our understanding and application of this promising class of anti-cancer agents.

References

Comparative Guide to the Specificity of the MCT Inhibitor AR-C155858

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive analysis of the specificity of AR-C155858, a known inhibitor of monocarboxylate transporters (MCTs). Contrary to the validation of its specificity against MCT4, experimental evidence overwhelmingly demonstrates that this compound is a potent inhibitor of MCT1 and MCT2, while being inactive against MCT4.[1][2][3][4] This document will objectively present the experimental data supporting this specificity profile, compare its activity across different MCT isoforms, and provide detailed experimental protocols for researchers.

Data Presentation: Inhibitor Specificity of this compound

The following table summarizes the quantitative data on the inhibitory activity of this compound against various MCT isoforms.

TransporterK_i_ (Inhibition Constant)Cell System/AssayReference
MCT1 2.3 ± 1.4 nMRat Erythrocytes (L-lactate transport)
MCT2 < 10 nMXenopus laevis Oocytes (L-lactate transport)
MCT4 No significant effect up to 10 µMXenopus laevis Oocytes (L-lactate transport)

Key Findings:

  • This compound exhibits high potency in the low nanomolar range for MCT1 and MCT2.

  • There is no significant inhibition of MCT4 by this compound, even at concentrations several orders of magnitude higher than its K_i_ for MCT1 and MCT2.

  • The inhibition of MCT2 by this compound can be influenced by the co-expression of ancillary proteins, such as embigin, which can reduce its sensitivity to the inhibitor.

Molecular Basis of Specificity

The selectivity of this compound for MCT1 over MCT4 has been attributed to specific amino acid differences within the inhibitor's binding site. Studies using chimaeric transporters, combining domains of MCT1 and MCT4, have revealed that the binding site for this compound is located within the C-terminal half of MCT1, specifically involving transmembrane domains 7-10. Key residues in MCT1, such as Phe360 and Ser364, are crucial for high-affinity binding of this compound. The corresponding residues in MCT4 differ, which accounts for the lack of inhibition.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the role of MCTs in cellular metabolism and a typical workflow for assessing inhibitor specificity.

MCT_Signaling_Pathway Role of MCTs in Glycolytic Cancer Cells cluster_cell Cancer Cell cluster_inhibitor Inhibitor Action Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate Lactate Lactate Pyruvate->Lactate Lactate->MCT4 Efflux MCT1 MCT1 Lactate->MCT1 Efflux/Influx ARC155858 This compound ARC155858->MCT1 Inhibits

Caption: Role of MCT1 and MCT4 in lactate transport in cancer cells and the specific inhibition of MCT1 by this compound.

Experimental_Workflow Workflow for MCT Inhibitor Specificity Testing start Start: Prepare Xenopus Oocytes injection Inject cRNA for MCT1, MCT2, or MCT4 start->injection expression Incubate for 72h to allow protein expression injection->expression preincubation Pre-incubate oocytes with varying concentrations of this compound (45 min) expression->preincubation uptake_assay Measure uptake of [14C]L-lactate preincubation->uptake_assay data_analysis Analyze data to determine Ki values uptake_assay->data_analysis conclusion Conclusion: Determine inhibitor potency and specificity data_analysis->conclusion

Caption: A generalized experimental workflow for determining the specificity of an MCT inhibitor using a Xenopus oocyte expression system.

Experimental Protocols

MCT Inhibition Assay in Xenopus laevis Oocytes

This protocol is adapted from studies characterizing this compound.

a. Oocyte Preparation and cRNA Injection:

  • Harvest oocytes from Xenopus laevis.

  • Prepare cRNA for human MCT1, MCT2, and MCT4.

  • Microinject the cRNA into the oocytes.

  • Incubate the oocytes for 72 hours to ensure sufficient expression of the transporters on the plasma membrane.

b. Inhibitor Treatment:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Prepare a series of dilutions of this compound in the uptake buffer (75 mM NaCl, 2 mM KCl, 0.82 mM MgCl₂, 1 mM CaCl₂, and 20 mM MES, pH 6.0).

  • Place ten oocytes per group into a multi-well plate.

  • Pre-incubate the oocytes in the buffer containing the desired concentration of this compound for 45 minutes. This time is sufficient to allow the inhibitor to reach equilibrium.

c. Lactate Uptake Measurement:

  • Following pre-incubation, measure the rate of L-lactate transport by adding [¹⁴C]-labeled L-lactate to the buffer.

  • After a defined period, wash the oocytes to remove extracellular radiolabel.

  • Lyse the oocytes and measure the intracellular radioactivity using scintillation counting.

  • Calculate the rate of lactate uptake and determine the percentage of inhibition at each this compound concentration.

Site-Directed Mutagenesis and Chimera Studies

To identify the molecular determinants of inhibitor specificity, chimaeric transporters and site-directed mutagenesis can be employed.

a. Construction of Chimaeric Transporters:

  • Create chimaeric constructs by swapping domains (e.g., transmembrane helices 7-10) between MCT1 and MCT4 using PCR-based methods.

  • Express these chimaeras in Xenopus oocytes.

  • Perform the lactate uptake inhibition assay as described above to assess the sensitivity of the chimaeric transporters to this compound.

b. Site-Directed Mutagenesis:

  • Identify key amino acid residues that differ between MCT1 and MCT4 within the putative inhibitor binding site.

  • Use site-directed mutagenesis to change individual or multiple residues in MCT1 to their equivalents in MCT4.

  • Express the mutant transporters in oocytes and evaluate their sensitivity to this compound to confirm the role of specific residues in inhibitor binding.

Alternative MCT Inhibitors

For researchers seeking to inhibit MCT4, it is crucial to select a compound with a different specificity profile. While this compound is not a suitable choice, other compounds are being investigated for their potential to inhibit MCT4. A related compound, AZD3965, exhibits a similar profile to this compound, with high potency for MCT1 and no activity against MCT4.

Conclusion

The available scientific literature provides a clear and consistent picture of the specificity of this compound. It is a highly potent and selective inhibitor of MCT1 and MCT2, but it does not inhibit MCT4. This specificity is determined by the molecular structure of the inhibitor's binding site on the transporters. Researchers should consider this specificity profile when designing experiments to probe the function of monocarboxylate transporters. For studies requiring the inhibition of MCT4, alternative pharmacological tools must be employed.

References

Dual Blockade of Cancer Metabolism: A Comparison of AR-C155858 and FX-11 Combination Therapy

Author: BenchChem Technical Support Team. Date: November 2025

A Synergistic Approach to Targeting Glycolytic Tumors

In the landscape of cancer therapeutics, metabolic reprogramming is a well-established hallmark of malignancy. Many cancer cells exhibit a heightened reliance on glycolysis for energy production, even in the presence of oxygen—a phenomenon known as the Warburg effect. This metabolic shift presents a promising avenue for targeted therapies. This guide provides a comprehensive comparison of the therapeutic potential of a combination strategy involving two key metabolic inhibitors: AR-C155858, a potent inhibitor of the monocarboxylate transporters MCT1 and MCT2, and FX-11, a selective inhibitor of lactate dehydrogenase A (LDHA).

The rationale for combining these agents lies in their complementary mechanisms of action. LDHA is a critical enzyme in the final step of glycolysis, converting pyruvate to lactate. Inhibition of LDHA by FX-11 aims to disrupt this process, leading to a buildup of pyruvate and a reduction in lactate production. Concurrently, MCT1, targeted by this compound, is responsible for extruding lactate from cancer cells, thereby maintaining a favorable intracellular pH and sustaining the high glycolytic rate. By simultaneously blocking both lactate production and its export, this combination therapy is hypothesized to induce a metabolic crisis within cancer cells, leading to enhanced cell death.

Mechanism of Action: A Two-Pronged Metabolic Attack

This compound is a highly potent and selective inhibitor of MCT1 and MCT2, with Ki values of 2.3 nM and <10 nM, respectively.[1][2] It exhibits no significant activity against MCT4.[1][2] By binding to an intracellular site on these transporters, this compound effectively blocks the efflux of lactate from cancer cells. This intracellular lactate accumulation can disrupt cellular pH homeostasis and inhibit the glycolytic pathway through feedback mechanisms.

FX-11, on the other hand, is a selective, reversible, and competitive inhibitor of LDHA, with a Ki of 8 μM.[3] By targeting LDHA, FX-11 directly prevents the conversion of pyruvate to lactate, a crucial step for regenerating NAD+ required for sustained glycolysis. Inhibition of LDHA by FX-11 has been shown to reduce ATP levels, induce oxidative stress, and promote cancer cell death.

The combined inhibition of MCT1 and LDHA creates a synergistic antitumor effect. By preventing both the production and efflux of lactate, the combination of this compound and FX-11 is designed to overwhelm the cancer cell's metabolic adaptability, leading to a more profound and sustained therapeutic response than either agent alone.

Synergistic Inhibition of Glycolysis by this compound and FX-11 cluster_cell Cancer Cell Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate Lactate Lactate Pyruvate->Lactate NAD+ NADH LDHA LDHA Cell_Death Cell Death Pyruvate->Cell_Death Metabolic Stress MCT1 MCT1 Lactate->MCT1 Lactate Efflux Lactate->Cell_Death Intracellular Accumulation LDHA->Lactate AR_C155858 This compound AR_C155858->MCT1 Inhibits FX_11 FX-11 FX_11->LDHA Inhibits A Seed Cells in 96-well plate B Treat with Inhibitors (Single or Combination) A->B C Incubate (Normoxia/Hypoxia) B->C D Add AlamarBlue Reagent C->D E Incubate 1-4h at 37°C D->E F Measure Fluorescence (Ex: 560nm, Em: 590nm) E->F G Calculate Cell Viability F->G

References

The Synergistic Anti-Cancer Effects of AR-C155858 and Metformin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the synergistic anti-cancer effects observed when combining AR-C155858, a potent monocarboxylate transporter 1 (MCT1) inhibitor, with metformin, a widely used anti-diabetic drug. By targeting distinct but complementary metabolic pathways, this combination therapy presents a promising strategy for sensitizing cancer cells to metabolic stress, ultimately leading to cell death. This guide will delve into the underlying signaling pathways, present quantitative data from key experiments, and provide detailed experimental protocols to support further research in this area.

Targeting Cancer Metabolism: A Dual-Pronged Approach

Cancer cells exhibit altered metabolic pathways, most notably a reliance on aerobic glycolysis, a phenomenon known as the Warburg effect. This metabolic shift results in the production of large amounts of lactate, which must be exported from the cell to maintain intracellular pH and sustain a high glycolytic rate. This is where the synergy between this compound and metformin comes into play.

This compound is a potent and selective inhibitor of MCT1 and MCT2, two key transporters responsible for lactate efflux in many cancer cells[1][2][3][4]. By blocking these transporters, this compound leads to an accumulation of intracellular lactate.

Metformin , on the other hand, primarily acts by inhibiting Complex I of the mitochondrial respiratory chain[5]. This inhibition impairs oxidative phosphorylation, forcing cancer cells to rely even more heavily on glycolysis for ATP production. This, in turn, increases lactate production, creating a heightened dependency on lactate export.

The combination of these two agents creates a state of "synthetic lethality". Metformin-induced reliance on glycolysis is crippled by this compound-mediated inhibition of lactate export. The resulting intracellular lactate accumulation inhibits lactate dehydrogenase (LDH), a crucial enzyme for regenerating NAD+ from NADH. The depletion of the cellular NAD+ pool halts glycolysis, leading to a severe energy crisis (ATP depletion) and ultimately, cancer cell death.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways affected by this compound and metformin, as well as a typical experimental workflow for assessing their synergistic effects.

cluster_0 Cellular Metabolism cluster_1 Drug Intervention cluster_2 Cellular Consequences Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate ATP_gly ATP Glycolysis->ATP_gly NADH NADH Glycolysis->NADH Lactate Lactate Pyruvate->Lactate LDH Mitochondria Mitochondria (Oxidative Phosphorylation) Pyruvate->Mitochondria Lactate->Pyruvate LDH Lactate->NADH Lactate_acc Intracellular Lactate Accumulation Lactate->Lactate_acc ATP_oxphos ATP Mitochondria->ATP_oxphos ComplexI Mitochondrial Complex I NAD NAD+ NAD->Glycolysis NAD->Lactate Metformin Metformin Metformin->ComplexI inhibits ARC155858 This compound MCT1 MCT1 Transporter ARC155858->MCT1 inhibits MCT1->Lactate Lactate Efflux ComplexI->ATP_oxphos blocks NAD_dep NAD+ Depletion Lactate_acc->NAD_dep leads to ATP_dep ATP Depletion NAD_dep->ATP_dep leads to CellDeath Cell Death ATP_dep->CellDeath results in cluster_0 Experimental Setup cluster_1 Assays cluster_2 Data Analysis CellCulture Cancer Cell Culture (e.g., HL60, K562) Treatment Treatment Groups: - Vehicle Control - this compound alone - Metformin alone - this compound + Metformin CellCulture->Treatment Incubation Incubation (e.g., 72 hours) Treatment->Incubation Viability Cell Viability Assay (e.g., CellTiter-Glo) Incubation->Viability Lactate Lactate Uptake/Export Assay (e.g., Radiolabeled Lactate) Incubation->Lactate WesternBlot Western Blot Analysis (e.g., p-AMPK, total AMPK) Incubation->WesternBlot Quantification Quantification of: - Cell Viability (%) - Lactate Levels - Protein Expression Viability->Quantification Lactate->Quantification WesternBlot->Quantification Comparison Comparison between Treatment Groups Quantification->Comparison Conclusion Assessment of Synergistic Effects Comparison->Conclusion

References

Western blot analysis to confirm MCT1/2 expression for AR-C155858 studies

Author: BenchChem Technical Support Team. Date: November 2025

Comparative Analysis of AR-C155858 for MCT1/2 Expression Studies

This guide provides a comparative overview of this compound, a potent inhibitor of monocarboxylate transporters (MCT) 1 and 2. It is intended for researchers, scientists, and drug development professionals investigating MCT-mediated transport and its role in various physiological and pathological processes, such as cancer metabolism. This document details the selectivity of this compound and provides a comprehensive protocol for confirming MCT1 and MCT2 expression using Western blot analysis.

This compound: A Selective Inhibitor of MCT1 and MCT2

This compound is a highly potent and selective inhibitor of MCT1 and MCT2, which are crucial for the transport of monocarboxylates like lactate and pyruvate across the plasma membrane.[1][2][3][4][5] This inhibitor has been instrumental in elucidating the roles of MCT1 and MCT2 in cellular metabolism, particularly in cancer cells that exhibit high glycolytic rates. This compound binds to an intracellular site on MCT1 and MCT2, involving transmembrane helices 7-10. Notably, it shows no significant activity against MCT4, making it a valuable tool for distinguishing the functions of different MCT isoforms.

Comparative Inhibitory Activity

The following table summarizes the inhibitory constants (Ki) of this compound against MCT1 and MCT2, highlighting its potent and selective nature.

TransporterThis compound KiReference
MCT12.3 nM
MCT2< 10 nM
Comparison with Other MCT Inhibitors

While several MCT inhibitors have been developed, this compound remains a benchmark for its high potency and selectivity for MCT1 and MCT2. The table below provides a comparison with another commonly studied MCT1/2 inhibitor, AZD3965.

FeatureThis compoundAZD3965Reference
Target(s) MCT1 and MCT2MCT1 and MCT2
MCT1 Ki 2.3 nM~2 nM
MCT2 Ki < 10 nM~20 nM
MCT4 Activity No significant inhibitionNo significant inhibition
Binding Site IntracellularIntracellular

Experimental Protocol: Western Blot Analysis of MCT1 and MCT2 Expression

To validate the expression of MCT1 and MCT2 in a given cell line or tissue sample prior to conducting studies with this compound, Western blot analysis is the recommended method.

I. Sample Preparation (Cell Lysate)
  • Cell Culture: Grow cells of interest to 80-90% confluency in appropriate cell culture flasks or plates.

  • Cell Lysis:

    • Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).

    • Add radioimmunoprecipitation assay (RIPA) buffer containing a protease inhibitor cocktail to the cells.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.

  • Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Protein Quantification:

    • Transfer the supernatant (protein lysate) to a new tube.

    • Determine the protein concentration using a standard protein assay, such as the bicinchoninic acid (BCA) assay.

II. SDS-PAGE and Protein Transfer
  • Sample Preparation for Loading:

    • Mix a calculated volume of protein lysate with Laemmli sample buffer.

    • Boil the samples at 95-100°C for 5-10 minutes.

  • Gel Electrophoresis:

    • Load 20-30 µg of protein per lane onto a 10% or 12% SDS-polyacrylamide gel.

    • Run the gel at 100-120 V until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

    • Perform the transfer at 100 V for 1-2 hours or overnight at 20 V at 4°C.

    • Confirm successful transfer by staining the membrane with Ponceau S.

III. Immunoblotting
  • Blocking:

    • Wash the membrane with Tris-buffered saline with 0.1% Tween 20 (TBST).

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation:

    • Incubate the membrane with primary antibodies specific for MCT1 and MCT2 overnight at 4°C with gentle agitation. Recommended dilutions should be determined empirically, but a starting point of 1:1000 is common.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation:

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse) at a 1:5000 to 1:10000 dilution in blocking buffer for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

IV. Detection and Analysis
  • Signal Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

  • Analysis:

    • Analyze the resulting bands. The expected molecular weights are approximately 40-50 kDa for MCT1 and MCT2.

    • Use a loading control, such as β-actin or GAPDH, to normalize protein levels.

Visualizations

Experimental Workflow

Western_Blot_Workflow cluster_prep Sample Preparation cluster_electro Electrophoresis & Transfer cluster_immuno Immunoblotting cluster_detect Detection Cell_Culture Cell Culture Lysis Cell Lysis Cell_Culture->Lysis Centrifugation Centrifugation Lysis->Centrifugation Quantification Protein Quantification Centrifugation->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Protein Transfer to PVDF SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (anti-MCT1/MCT2) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab ECL ECL Substrate Incubation Secondary_Ab->ECL Imaging Signal Detection ECL->Imaging Analysis Data Analysis Imaging->Analysis

Caption: Western blot workflow for MCT1/2 expression analysis.

Signaling Pathway

MCT1_2_Inhibition cluster_cell Cell cluster_metabolism Metabolism cluster_extracellular Extracellular Space MCT1_2 MCT1 / MCT2 Lactate_in Lactate (Intracellular) MCT1_2->Lactate_in Pyruvate_in Pyruvate (Intracellular) MCT1_2->Pyruvate_in Lactate_out Lactate MCT1_2->Lactate_out Lactate_in->MCT1_2 Efflux Lactate_in->Pyruvate_in TCA_Cycle TCA Cycle Pyruvate_in->TCA_Cycle Glycolysis_out Glycolysis Glycolysis_out->Lactate_in Lactate_out->MCT1_2 Influx Pyruvate_out Pyruvate Pyruvate_out->MCT1_2 Influx ARC155858 This compound ARC155858->MCT1_2 Inhibition

Caption: Inhibition of MCT1/2-mediated lactate transport by this compound.

References

Safety Operating Guide

Proper Disposal of AR-C155858: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential guidance for the safe handling and disposal of the monocarboxylate transporter inhibitor, AR-C155858, is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. This document provides a comprehensive overview of the necessary procedures for the proper disposal of this compound in both solid and solution forms, tailored for researchers, scientists, and drug development professionals.

While the Safety Data Sheet (SDS) for this compound advises disposal in accordance with local, state, and federal regulations, this guide offers a more detailed, step-by-step protocol based on general best practices for laboratory chemical waste management. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure full compliance with all applicable regulations.

This compound: Key Data for Handling and Disposal

A summary of the essential quantitative data for this compound is presented below to inform safe handling and disposal practices.

PropertyValue
Molecular Weight 461.53 g/mol
Formula C₂₁H₂₇N₅O₅S
CAS Number 496791-37-8
Appearance Off-white to light yellow solid
Solubility Soluble to 100 mM in DMSO
Storage Store at -20°C

Experimental Protocols: Step-by-Step Disposal Procedures

The proper disposal of this compound depends on its physical state: a solid powder or a solution. The following protocols outline the recommended procedures for each form.

Disposal of Solid this compound

Unused, expired, or contaminated solid this compound should be disposed of as chemical waste.

  • Containerization:

    • Place the solid this compound in a clearly labeled, sealed, and chemically compatible container. The original manufacturer's container is often suitable.

    • If the original container is compromised, transfer the waste to a new, appropriate container.

  • Labeling:

    • Affix a hazardous waste label to the container.

    • The label must include:

      • The words "Hazardous Waste"

      • The full chemical name: "this compound"

      • The quantity of waste

      • The date of accumulation (the date you first added waste to the container)

      • The primary hazard(s) (consult the SDS and your EHS department)

  • Storage:

    • Store the labeled waste container in a designated satellite accumulation area within the laboratory.

    • Ensure the storage area is secure and away from incompatible materials.

  • Pickup and Disposal:

    • Arrange for a hazardous waste pickup with your institution's EHS department.

    • Do not dispose of solid this compound in the regular trash or down the drain.

Disposal of this compound in Solution (e.g., in DMSO)

Solutions of this compound, particularly in solvents like DMSO, require careful handling due to the properties of the solvent.

  • Waste Collection:

    • Collect all waste solutions of this compound in a designated, leak-proof, and chemically resistant container. Polypropylene or polyethylene containers are generally suitable for DMSO solutions.

    • Never mix incompatible waste streams.

  • Labeling:

    • Label the waste container with a hazardous waste tag.

    • The label must clearly state all constituents of the solution and their approximate concentrations (e.g., "this compound in DMSO, <100 mM").

    • Include all other required information as per your institution's EHS policy.

  • Storage:

    • Store the waste solution container in a designated satellite accumulation area, ensuring it is sealed to prevent evaporation.

    • Provide secondary containment to mitigate spills.

  • Disposal:

    • Contact your EHS department to arrange for the pickup and disposal of the chemical waste.

    • DMSO solutions should not be disposed of down the drain.[1]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: This compound for Disposal assess_form Assess Physical Form start->assess_form solid_waste Solid this compound assess_form->solid_waste Solid solution_waste This compound in Solution assess_form->solution_waste Solution containerize_solid Containerize in a Sealed, Compatible Container solid_waste->containerize_solid collect_solution Collect in a Labeled, Leak-Proof Container solution_waste->collect_solution label_solid Affix Hazardous Waste Label containerize_solid->label_solid label_solution Label with All Constituents & Concentrations collect_solution->label_solution store_solid Store in Designated Satellite Accumulation Area label_solid->store_solid store_solution Store in Satellite Accumulation Area with Secondary Containment label_solution->store_solution ehs_pickup Arrange for EHS Hazardous Waste Pickup store_solid->ehs_pickup store_solution->ehs_pickup

References

Personal protective equipment for handling AR-C155858

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of AR-C155858, a potent and selective inhibitor of monocarboxylate transporters (MCTs) MCT1 and MCT2.[1][2][3] Adherence to these procedures is essential to ensure personal safety and maintain the integrity of your research.

I. Personal Protective Equipment (PPE)

Standard laboratory personal protective equipment is required at all times when handling this compound to minimize exposure risk. The necessary PPE includes:

  • Eye Protection: ANSI-approved safety glasses with side shields or chemical splash goggles are mandatory to protect against accidental splashes.[4]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) are required. Given that this compound is often dissolved in DMSO, which can facilitate skin absorption, it is crucial to change gloves immediately if they become contaminated.

  • Body Protection: A standard laboratory coat must be worn to protect skin and clothing. In procedures with a higher risk of splashes or aerosol generation, a disposable gown may be appropriate.

  • Respiratory Protection: While not typically required for handling small quantities in a well-ventilated area or a chemical fume hood, a respirator may be necessary if there is a risk of generating dust or aerosols of the compound.

II. Operational Plan: Handling and Storage

A. Reconstitution and Dilution:

This compound is a powder that is typically dissolved in a solvent like Dimethyl Sulfoxide (DMSO) to create a stock solution.

  • Preparation of Stock Solutions: The following table provides guidance on the amount of DMSO needed to achieve various concentrations, based on a molecular weight of 461.53 g/mol . Batch-specific molecular weights may vary slightly.

Desired ConcentrationVolume of DMSO for 1 mgVolume of DMSO for 5 mgVolume of DMSO for 10 mg
1 mM2.17 mL10.83 mL21.67 mL
5 mM0.43 mL2.17 mL4.33 mL
10 mM0.22 mL1.08 mL2.17 mL
50 mM0.04 mL0.22 mL0.43 mL
  • Solubility: The maximum concentration in DMSO is approximately 100 mM (46.15 mg/mL). To aid dissolution, the tube can be warmed to 37°C for 10 minutes and/or sonicated.

B. Storage:

Proper storage is critical to maintain the stability of this compound.

FormStorage TemperatureDuration
Powder-20°C3 years
Stock Solution in Solvent-80°C1 year
Stock Solution in Solvent-20°C1 month

To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.

III. Disposal Plan

All materials contaminated with this compound, including empty vials, pipette tips, and gloves, should be disposed of as chemical waste in accordance with your institution's and local regulations. Do not dispose of this compound down the drain or in the regular trash.

Experimental Workflow for Handling this compound

The following diagram outlines the standard procedure for handling this compound from receipt to disposal.

A Receive this compound (Verify Integrity) B Store at -20°C (Powder Form) A->B C Don Personal Protective Equipment (PPE) B->C D Prepare Stock Solution (e.g., in DMSO) C->D E Aliquot Stock Solution for Single Use D->E F Store Aliquots (-80°C or -20°C) E->F G Use in Experiment F->G H Dispose of Contaminated Waste Properly G->H

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
AR-C155858
Reactant of Route 2
AR-C155858

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.